NCX-6560
描述
属性
CAS 编号 |
803728-45-2 |
|---|---|
分子式 |
C37H42FN3O8 |
分子量 |
675.7 g/mol |
IUPAC 名称 |
4-nitrooxybutyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C37H42FN3O8/c1-25(2)35-34(37(45)39-29-13-7-4-8-14-29)33(26-11-5-3-6-12-26)36(27-15-17-28(38)18-16-27)40(35)20-19-30(42)23-31(43)24-32(44)48-21-9-10-22-49-41(46)47/h3-8,11-18,25,30-31,42-43H,9-10,19-24H2,1-2H3,(H,39,45)/t30-,31-/m1/s1 |
InChI 键 |
QBBIDMMGINYIJJ-FIRIVFDPSA-N |
手性 SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OCCCCO[N+](=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NCX-6560; NCX 6560; NCX6560 |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of NCX-6560
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX-6560 is a novel pharmacological agent engineered as a nitric oxide (NO)-donating derivative of atorvastatin (B1662188).[1][2] This design confers a dual mechanism of action, combining the established cholesterol-lowering effects of the statin moiety with the pleiotropic cardiovascular benefits of nitric oxide.[1][2][3] Preclinical studies have demonstrated that this unique combination not only retains the lipid-lowering efficacy of atorvastatin but also imparts superior anti-inflammatory, anti-thrombotic, and vasodilatory properties.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
The pharmacological activity of this compound is rooted in its bifunctional chemical structure. It is designed to be metabolized in vivo, releasing both atorvastatin and a nitric oxide-donating moiety.
Atorvastatin Moiety: Inhibition of Cholesterol Biosynthesis
The atorvastatin component of this compound functions as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[4] By blocking this enzyme, atorvastatin primarily acts in the liver to decrease intracellular cholesterol levels. This reduction stimulates the upregulation of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.[4]
Nitric Oxide-Donating Moiety: Activation of the NO-cGMP Signaling Pathway
The second key mechanism of this compound is its ability to release nitric oxide.[1][5] NO is a critical signaling molecule in the cardiovascular system, primarily mediating its effects through the activation of soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells and platelets.[6] Activation of sGC leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated intracellular cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets, leading to a cascade of physiological effects including vasodilation, inhibition of platelet aggregation, and anti-inflammatory responses.[6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, comparing its activity to atorvastatin and other relevant compounds.
In Vitro Efficacy
| Parameter | Cell Line/System | This compound | Atorvastatin | Notes |
| Inhibition of Cholesterol Biosynthesis (IC50) | Rat Smooth Muscle Cells | 1.9 ± 0.4 µM[1][2] | 3.9 ± 1.0 µM[1][2] | Demonstrates retention of statin activity. |
| Vasodilation (EC50) | Norepinephrine-precontracted rabbit aortic rings | 53.5 ± 8.3 µM[1][2] | Inactive[1][2] | Highlights the effect of the NO-donating moiety. |
| cGMP Formation (EC50) | PC12 cells | 1.8 ± 0.7 µM[1][2] | Inactive[1][2] | Confirms activation of the NO-cGMP pathway. |
| Inhibition of Nitrite Accumulation (IC50) | LPS-treated RAW 264.7 macrophages | 6.7 ± 1.6 µM[1][2] | Less efficient than this compound | Indicates anti-inflammatory properties through iNOS modulation. |
In Vivo Efficacy
| Parameter | Animal Model | This compound (46.8 mg/kg/day, p.o.) | Atorvastatin (40 mg/kg/day, p.o.) | Notes |
| Serum Cholesterol Lowering | Hyperlipidemic mice (5-week treatment) | -21% vs. controls (P<0.05)[1][2] | -14% vs. controls (P=NS)[1][2] | Suggests enhanced in vivo lipid-lowering effect. |
| Reduction in Thromboembolism-induced Mortality (U46619 model) | Mice | -44% vs. vehicle (P<0.05)[1] | No significant effect[1] | Demonstrates potent anti-thrombotic activity. |
| Reduction in Thromboembolism-induced Mortality (Collagen + Epinephrine (B1671497) model) | Mice | -56% vs. vehicle (P<0.05)[1] | No significant effect[1] | Confirms broad anti-thrombotic effects. |
| Reduction in ex vivo Platelet Adhesion to Collagen (high shear) | Mice | -31 ± 1.3% vs. vehicle[1] | Ineffective[1] | Highlights the anti-platelet action of the NO moiety. |
| Blood Pressure Reduction | eNOS knockout mice | -16% vs. vehicle (P<0.001)[1] | No effect[1] | Shows NO-dependent hypotensive effect. |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited.
Inhibition of Cholesterol Biosynthesis in Rat Smooth Muscle Cells
-
Cell Culture: Rat smooth muscle cells were cultured in appropriate media.
-
Treatment: Cells were incubated with varying concentrations of this compound or atorvastatin.
-
Assay: The rate of cholesterol biosynthesis was measured by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into cholesterol.
-
Data Analysis: The concentration of each compound that inhibited cholesterol synthesis by 50% (IC50) was calculated.[1][2]
Vasodilation in Norepinephrine-Precontracted Rabbit Aortic Rings
-
Tissue Preparation: Thoracic aortas were excised from rabbits, and rings of a specific dimension were prepared and mounted in organ baths containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.
-
Pre-contraction: Aortic rings were pre-contracted with norepinephrine (B1679862) to induce a stable tonic contraction.
-
Treatment: Cumulative concentrations of this compound were added to the organ baths.
-
Measurement: Changes in isometric tension were recorded to assess vasodilation.
-
Data Analysis: The effective concentration of this compound that produced 50% of the maximal relaxation (EC50) was determined.[1][2]
cGMP Formation in PC12 Cells
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, were cultured under standard conditions.
-
Treatment: Cells were treated with various concentrations of this compound.
-
Assay: Intracellular cGMP levels were measured using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The EC50 value for cGMP stimulation was calculated.[1][2]
Anti-inflammatory Effects in LPS-Treated RAW 264.7 Macrophages
-
Cell Culture: The murine macrophage cell line RAW 264.7 was used.
-
Stimulation: Macrophages were stimulated with lipopolysaccharide (LPS) from Escherichia coli to induce an inflammatory response.
-
Treatment: Cells were co-incubated with LPS and different concentrations of this compound or atorvastatin.
-
Analysis of Inflammatory Markers:
-
Nitrite Accumulation: Nitrite levels in the culture medium, an indicator of NO production by inducible nitric oxide synthase (iNOS), were measured using the Griess reagent.
-
TNF-α Release: The concentration of tumor necrosis factor-alpha (TNF-α) in the supernatant was quantified by ELISA.
-
iNOS Expression: The expression of iNOS protein was determined by Western blotting.[1][2]
-
In Vivo Anti-thrombotic Activity in Mice
-
Animal Model: Male mice were used for the thromboembolism models.
-
Drug Administration: this compound, atorvastatin, or vehicle was administered orally (p.o.).
-
Induction of Thromboembolism:
-
U46619-induced model: A thromboxane (B8750289) A2 mimetic, U46619, was injected intravenously to induce platelet aggregation and pulmonary thromboembolism.
-
Collagen and Epinephrine-induced model: A combination of collagen and epinephrine was injected intravenously to induce thromboembolism.
-
-
Endpoint: Mortality was recorded over a specified period, and the percentage reduction in mortality compared to the vehicle-treated group was calculated.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound represents a promising therapeutic candidate with a multifaceted mechanism of action that addresses key pathologies in cardiovascular disease. By combining the HMG-CoA reductase inhibitory properties of atorvastatin with the vasodilatory, anti-platelet, and anti-inflammatory effects of nitric oxide, this compound has demonstrated a superior preclinical profile compared to atorvastatin alone.[1][2][3] The data presented in this guide underscore the potential of this dual-action molecule for the treatment of dyslipidemia and the prevention of cardiovascular events. Further clinical investigation is warranted to fully elucidate its therapeutic benefits in human subjects.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Contemporary approaches to modulating the nitric oxide-cGMP pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
NCX-6560: A Nitric Oxide-Donating Statin with Enhanced Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NCX-6560 is a novel chemical entity engineered by incorporating a nitric oxide (NO)-donating moiety into the structure of atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor. This dual-action compound not only retains the cholesterol-lowering capabilities of its parent drug but also exhibits enhanced anti-inflammatory, anti-thrombotic, and vasodilatory properties attributed to the release of nitric oxide. Preclinical studies have demonstrated its superior efficacy in various cardiovascular models compared to atorvastatin alone, suggesting its potential as a next-generation therapy for atherosclerosis, dyslipidemia, and related cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 4-(nitrooxy)butyl (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate.[1] Its structure combines the pharmacophore of atorvastatin with a nitrooxybutyl ester group, which serves as the nitric oxide donor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(nitrooxy)butyl (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate | [1] |
| CAS Number | 803728-45-2 | [1] |
| Chemical Formula | C₃₇H₄₂FN₃O₈ | [1] |
| Molecular Weight | 675.75 g/mol | [1] |
| Appearance | Solid powder | [1] |
| SMILES | CC(C)C1=C(C(=C(N1CC--INVALID-LINK--OCCCCO--INVALID-LINK--[O-])O">C@HO)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | [2] |
| InChI Key | QBBIDMMGINYIJJ-FIRIVFDPSA-N | [1] |
Mechanism of Action
This compound exerts its therapeutic effects through a dual mechanism of action, integrating the properties of a statin and a nitric oxide donor.
HMG-CoA Reductase Inhibition
The atorvastatin component of this compound competitively inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[3] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.
Nitric Oxide Donation
The nitrooxybutyl moiety of this compound undergoes enzymatic or spontaneous metabolism to release nitric oxide (NO). NO is a critical signaling molecule in the cardiovascular system with multiple protective effects, including vasodilation, inhibition of platelet aggregation, and reduction of endothelial inflammation. The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.[4]
Preclinical Efficacy
A seminal study by Momi et al. (2007) in the European Journal of Pharmacology provided a detailed characterization of the pharmacological properties of this compound, comparing it with atorvastatin.[5] The key findings are summarized below.
Table 2: Comparative Efficacy of this compound and Atorvastatin
| Parameter | This compound | Atorvastatin | Reference |
| Inhibition of Cholesterol Biosynthesis (IC₅₀) | 1.9 ± 0.4 µM | 3.9 ± 1.0 µM | [5] |
| Vasodilation (EC₅₀) | 53.5 ± 8.3 µM | Inactive | [5] |
| cGMP Formation (EC₅₀) | 1.8 ± 0.7 µM | Inactive | [5] |
| Inhibition of Nitrite Accumulation (IC₅₀) | 6.7 ± 1.6 µM | Less efficient | [5] |
| Reduction in Pulmonary Thromboembolism Mortality (U46619-induced) | -44% vs. vehicle | No significant effect | [5] |
| Reduction in Pulmonary Thromboembolism Mortality (Collagen + Epinephrine-induced) | -56% vs. vehicle | No significant effect | [5] |
| Reduction in ex vivo Platelet Adhesion to Collagen | -31 ± 1.3% vs. vehicle | No significant effect | [5] |
Signaling Pathways
The pleiotropic effects of this compound can be attributed to its influence on several key signaling pathways.
Statin-Mediated Signaling
Statins, including the atorvastatin moiety of this compound, exert cholesterol-independent "pleiotropic" effects primarily by inhibiting the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These isoprenoids are essential for the post-translational modification and function of small GTP-binding proteins like Rho and Rac. Inhibition of Rho/Rho-kinase (ROCK) signaling leads to the upregulation and activation of endothelial nitric oxide synthase (eNOS), increasing endogenous NO production.[3] Statins can also activate the protein kinase Akt, which further promotes eNOS activity.[1]
Nitric Oxide-Mediated Signaling
The exogenous NO released from this compound directly activates soluble guanylate cyclase (sGC), leading to increased cGMP levels.[4] cGMP, in turn, activates protein kinase G (PKG), which mediates a variety of downstream effects, including relaxation of vascular smooth muscle, inhibition of platelet aggregation, and reduced expression of adhesion molecules on the endothelium.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
HMG-CoA Reductase Inhibition Assay
This assay measures the inhibitory activity of this compound on HMG-CoA reductase by monitoring the decrease in absorbance due to the consumption of NADPH.
-
Enzyme Source: Rat liver microsomes are prepared as a source of HMG-CoA reductase.
-
Reaction Mixture: A reaction mixture is prepared containing potassium phosphate (B84403) buffer, potassium chloride, EDTA, dithiothreitol, NADPH, and the HMG-CoA substrate.
-
Procedure:
-
Varying concentrations of this compound or atorvastatin are pre-incubated with the rat liver microsomes.
-
The reaction is initiated by the addition of the HMG-CoA substrate.
-
The decrease in absorbance at 340 nm, corresponding to NADPH oxidation, is monitored spectrophotometrically in a kinetic mode at 37°C.
-
The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of the HMG-CoA reductase activity.
-
Vasodilation in Isolated Rabbit Aortic Rings
This ex vivo assay evaluates the vasodilatory effects of this compound on pre-contracted arterial tissue.
-
Tissue Preparation: Thoracic aortas are isolated from male New Zealand white rabbits and cut into rings. The endothelial layer may be left intact or removed for mechanistic studies.
-
Experimental Setup: Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ and 5% CO₂. Changes in isometric tension are recorded.
-
Procedure:
-
The aortic rings are allowed to equilibrate under a resting tension.
-
A stable contraction is induced with a vasoconstrictor agent, such as norepinephrine (B1679862) or phenylephrine.
-
Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.
-
The EC₅₀ value is calculated as the concentration of the compound that produces 50% of the maximal relaxation.
-
In Vivo Model of Pulmonary Thromboembolism in Mice
This in vivo model assesses the anti-thrombotic activity of this compound by inducing platelet-rich thrombi in the pulmonary vasculature.
-
Animal Model: Male mice are used for this study.
-
Procedure:
-
Mice are orally administered with this compound, atorvastatin, or vehicle.
-
After a specified time, a thrombogenic agent, such as a combination of collagen and epinephrine (B1671497) or the thromboxane (B8750289) A₂ mimetic U46619, is injected intravenously to induce pulmonary thromboembolism.
-
Mortality is recorded over a defined period.
-
The efficacy of the treatment is expressed as the percentage reduction in mortality compared to the vehicle-treated group.
-
Measurement of TNF-α Release from Macrophages
This in vitro assay quantifies the anti-inflammatory effects of this compound by measuring the inhibition of tumor necrosis factor-alpha (TNF-α) release from stimulated macrophages.
-
Cell Line: The murine macrophage cell line RAW 264.7 is used.
-
Procedure:
-
RAW 264.7 cells are seeded in culture plates and allowed to adhere.
-
The cells are pre-treated with various concentrations of this compound or atorvastatin.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Conclusion
This compound represents a promising therapeutic agent that combines the established lipid-lowering effects of atorvastatin with the multifaceted cardiovascular benefits of nitric oxide. Preclinical evidence strongly suggests that this hybrid molecule possesses superior anti-inflammatory, anti-thrombotic, and vasodilatory properties compared to atorvastatin alone. The detailed chemical, pharmacological, and mechanistic data presented in this guide provide a solid foundation for further research and development of this compound as a novel treatment for cardiovascular diseases. The provided experimental protocols offer a framework for the continued investigation and characterization of this and similar dual-action compounds.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation-independent platelet adhesion and aggregation under elevated shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of NCX-6560: A Nitric Oxide-Donating Atorvastatin Derivative
A Technical Guide for Drug Development Professionals
Introduction
NCX-6560 is a novel chemical entity that covalently links atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, with a nitric oxide (NO)-donating moiety. This unique molecular design aims to provide a synergistic therapeutic effect by combining the established lipid-lowering properties of atorvastatin with the pleiotropic cardiovascular benefits of nitric oxide. This technical guide provides an in-depth overview of the preclinical data available for this compound, focusing on its pharmacological effects, mechanism of action, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals involved in the drug development process.
Core Pharmacological Activities
Preclinical studies have demonstrated that this compound possesses a broad range of cardiovascular protective effects that, in several key aspects, surpass those of its parent compound, atorvastatin. These activities include enhanced lipid-lowering, anti-inflammatory, anti-thrombotic, and vasodilatory properties.
Data Presentation
The following tables summarize the key quantitative data from preclinical studies comparing this compound with atorvastatin.
Table 1: Lipid-Lowering and Vasodilatory Effects
| Parameter | This compound | Atorvastatin | Vehicle/Control | Animal Model/Cell Line | Key Finding | Citation |
| Cholesterol Biosynthesis Inhibition (IC₅₀) | 1.9 ± 0.4 µM | 3.9 ± 1.0 µM | - | Rat Smooth Muscle Cells | Similar in vitro inhibition of cholesterol synthesis. | [1] |
| Serum Cholesterol Reduction | -21% (P<0.05 vs controls) | -14% (P=NS vs control) | - | Hyperlipidemic Mice | This compound was more effective in lowering serum cholesterol in vivo. | [1] |
| Vasodilation (EC₅₀) | 53.5 ± 8.3 µM | Inactive | - | Norepinephrine-precontracted rabbit aortic rings | This compound induced vasodilation, unlike atorvastatin. | [1] |
| cGMP Formation (EC₅₀) | 1.8 ± 0.7 µM | Inactive | - | PC12 Cells | This compound stimulated the NO-cGMP signaling pathway. | [1] |
Table 2: Anti-inflammatory and Anti-thrombotic Effects
| Parameter | This compound | Atorvastatin | Vehicle/Control | Animal Model/Cell Line | Key Finding | Citation |
| Nitrite (B80452) Accumulation Inhibition (IC₅₀) | 6.7 ± 1.6 µM | Less efficient | - | LPS-treated RAW 264.7 macrophages | This compound was more potent in inhibiting NO production from iNOS. | [1] |
| TNF-α Release Inhibition | Significant Inhibition | No effect | - | LPS-treated RAW 264.7 macrophages | This compound demonstrated superior anti-inflammatory activity. | [2] |
| Pulmonary Thromboembolism Mortality (U46619-induced) | -44% (P<0.05 vs vehicle) | No significant effect | - | Mice | This compound showed significant anti-thrombotic effects. | [1] |
| Pulmonary Thromboembolism Mortality (Collagen + Epinephrine-induced) | -56% (P<0.05 vs vehicle) | No significant effect | - | Mice | Confirmed anti-thrombotic activity in a different model. | [1] |
| Ex vivo Platelet Adhesion to Collagen (high shear) | -31 ± 1.3% vs vehicle | Ineffective | - | Hypercholesterolemic rabbits | This compound inhibited platelet adhesion, a key step in thrombosis. | [2] |
Mechanism of Action: A Dual Approach
This compound's pharmacological profile stems from its dual mechanism of action, integrating the effects of atorvastatin and nitric oxide donation.
-
Atorvastatin Moiety: Like atorvastatin, this compound inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] This leads to a reduction in hepatic cholesterol synthesis, upregulation of LDL receptors on hepatocytes, and consequently, increased clearance of LDL cholesterol from the circulation.[3][4]
-
Nitric Oxide (NO) Donating Moiety: The NO-donating component of this compound releases nitric oxide, a critical signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells and platelets, leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[5][6] This elevation in cGMP mediates a variety of beneficial effects, including vasodilation, inhibition of platelet aggregation and adhesion, and anti-inflammatory actions.[5][6]
The synergistic action of these two components is believed to be responsible for the enhanced therapeutic effects observed with this compound compared to atorvastatin alone.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for the key experiments cited.
Cholesterol Biosynthesis Inhibition in Rat Smooth Muscle Cells
-
Cell Culture: Rat aortic smooth muscle cells were cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells were incubated with varying concentrations of this compound or atorvastatin for a specified period.
-
Assay: The incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cholesterol was measured. After incubation, cells were lysed, lipids were extracted, and the amount of radiolabeled cholesterol was quantified using scintillation counting.
-
Data Analysis: The concentration of the compound that inhibits cholesterol synthesis by 50% (IC₅₀) was calculated from the dose-response curves.
Vasodilation in Rabbit Aortic Rings
-
Tissue Preparation: Thoracic aortas were excised from rabbits and cut into rings. The rings were mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂.
-
Pre-contraction: The aortic rings were pre-contracted with a vasoconstrictor, such as norepinephrine, to induce a stable tone.
-
Treatment: Cumulative concentrations of this compound or atorvastatin were added to the organ bath.
-
Measurement: Changes in isometric tension were recorded using a force transducer. Vasodilation was expressed as the percentage of relaxation of the pre-contracted tone.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal relaxation (EC₅₀) was determined.
cGMP Formation in PC12 Cells
-
Cell Culture: PC12 cells were cultured in an appropriate medium and conditions.
-
Treatment: Cells were treated with different concentrations of this compound or atorvastatin for a defined time.
-
Measurement: Intracellular cGMP levels were quantified using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The EC₅₀ value for cGMP formation was calculated from the concentration-response curve.
Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells were cultured in DMEM supplemented with fetal bovine serum.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Cells were co-incubated with LPS and various concentrations of this compound or atorvastatin.
-
Nitrite Measurement: The production of nitric oxide was assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
TNF-α Measurement: The concentration of TNF-α in the cell culture supernatant was determined using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The IC₅₀ for nitrite accumulation and the extent of TNF-α inhibition were calculated.
In Vivo Pulmonary Thromboembolism in Mice
-
Animal Model: Male mice were used for this study.
-
Drug Administration: this compound, atorvastatin, or vehicle was administered orally at specified doses and time points before the thrombotic challenge.
-
Thrombotic Challenge: A fatal pulmonary thromboembolism was induced by the intravenous injection of a thrombotic agent, such as the thromboxane (B8750289) A₂ mimetic U46619, or a combination of collagen and epinephrine.[1][7]
-
Endpoint: The primary endpoint was mortality within a defined period (e.g., 15-30 minutes) after the thrombotic challenge.
-
Data Analysis: The percentage of mortality in each treatment group was calculated and compared using appropriate statistical tests.
Ex Vivo Platelet Adhesion to Collagen under High Shear
-
Animal Model and Treatment: Hypercholesterolemic animals (e.g., rabbits) were treated with this compound, atorvastatin, or vehicle for a specified duration.
-
Blood Collection: Whole blood was collected from the treated animals.
-
Perfusion Chamber: A parallel-plate perfusion chamber coated with collagen was used to simulate arterial blood flow conditions.
-
Perfusion: The collected blood was perfused through the chamber at a high shear rate.
-
Quantification: The percentage of the collagen-coated surface covered by platelets was quantified using microscopy and image analysis software.
-
Data Analysis: The platelet adhesion in the different treatment groups was compared.
Conclusion
The preclinical data for this compound strongly suggest that this nitric oxide-donating derivative of atorvastatin has a promising and multifaceted cardiovascular protective profile. Its ability to not only match or exceed the lipid-lowering effects of atorvastatin but also to provide significant anti-inflammatory, anti-thrombotic, and vasodilatory benefits highlights its potential as a next-generation therapy for cardiovascular diseases. The detailed experimental methodologies provided in this guide offer a foundation for further research and development of this novel compound. The synergistic combination of HMG-CoA reductase inhibition and nitric oxide donation positions this compound as a compelling candidate for addressing the complex pathophysiology of atherosclerosis and related cardiovascular disorders.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Atorvastatin - Wikipedia [en.wikipedia.org]
- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogj.com [phcogj.com]
The Discovery of Nitric Oxide-Donating Statins: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper on the Core Principles, Experimental Evaluation, and Future Directions of Hybrid NO-Statin Compounds
Introduction
The discovery of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins, revolutionized the management of hypercholesterolemia and the prevention of cardiovascular disease. Beyond their potent lipid-lowering effects, a wealth of research has unveiled the "pleiotropic" effects of statins, which are independent of cholesterol reduction and contribute significantly to their cardiovascular benefits.[1][2] These effects include improving endothelial function, reducing inflammation, and inhibiting vascular smooth muscle cell proliferation.[1] A key mediator of these beneficial actions is the enhanced bioavailability of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[1]
This realization sparked a novel drug design strategy: the creation of hybrid molecules that combine the HMG-CoA reductase inhibitory activity of a statin with the ability to directly donate nitric oxide. The rationale is to synergistically enhance the therapeutic profile of statins, potentially leading to greater efficacy and a broader range of applications in cardiovascular medicine. This technical guide provides an in-depth overview of the discovery of NO-donating statins, detailing the experimental protocols used for their evaluation, summarizing key quantitative data, and illustrating the underlying signaling pathways and experimental workflows.
Chemical Synthesis Strategies
The fundamental principle behind the synthesis of NO-donating statins is the covalent linkage of a nitric oxide-releasing moiety to the parent statin molecule. This is typically achieved by creating an ester linkage between the carboxylic acid group of the statin and a spacer connected to an NO-donor warhead. The choice of the NO-donor moiety is critical as it dictates the rate and duration of NO release. Two common classes of NO-donating groups used for this purpose are organic nitrates (via nitrooxy-alkyl esters) and furoxans.
Nitrooxybutyl Ester Linkage
A prevalent strategy involves esterifying the statin's carboxylic acid with a 4-(nitrooxy)butyl group. This approach has been successfully used to create derivatives of pravastatin (B1207561) (NCX 6550) and fluvastatin (B1673502) (NCX 6553).[3] The synthesis generally follows a standard esterification procedure.
Furoxan-Based Hybrids
Furoxans (1,2,5-oxadiazole-2-oxides) are another class of NO-donors that can be incorporated into hybrid molecules.[4][5][6] The synthesis of furoxan-based statins involves preparing a functionalized furoxan ring that can be coupled to the statin, often via an ester or amide linkage. The electronic properties of the substituents on the furoxan ring can be modified to tune the NO-releasing properties.[4]
Core Signaling Pathways
The enhanced therapeutic potential of NO-donating statins stems from their dual mechanism of action, which converges on critical pathways involved in vascular health.
-
Inhibition of HMG-CoA Reductase: Like their parent compounds, NO-statins inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This not only reduces endogenous cholesterol production but also depletes isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). The depletion of GGPP prevents the isoprenylation and activation of small GTPases like RhoA.
-
Modulation of eNOS Activity: Inactivated RhoA can no longer activate its downstream effector, Rho-kinase (ROCK). ROCK is known to destabilize endothelial nitric oxide synthase (eNOS) mRNA. Therefore, by inhibiting the RhoA/ROCK pathway, statins increase eNOS expression and activity, leading to enhanced endogenous NO production.
-
Direct NO Donation: The NO-donating moiety releases NO, which directly activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn promotes vasorelaxation. The exogenous NO also contributes to anti-inflammatory and anti-proliferative effects.
Quantitative Data Presentation
The following tables summarize key quantitative data for representative NO-donating statins and their parent compounds, facilitating a comparison of their biological activities.
Table 1: HMG-CoA Reductase Inhibitory Activity
| Compound | Parent Statin | HMG-CoA Reductase Inhibition IC₅₀ (nM) | Reference |
| Pravastatin | - | 95 | [7] |
| NCX 6550 | Pravastatin | Not explicitly stated, but retains activity | [1] |
| Simvastatin (B1681759) | - | 18 | [7] |
| Fluvastatin | - | 3-20 (for 3R,5S-fluvastatin) | [8] |
| NCX 6553 | Fluvastatin | Not explicitly stated, but retains activity | [1] |
Note: While direct IC₅₀ values for the HMG-CoA reductase inhibition of the NO-statin hybrids are not always reported in the same studies as their parent compounds, the literature consistently indicates that the hybrid molecules retain the inhibitory activity of the parent statin.[1]
Table 2: In Vitro Biological Activities of NO-Donating Statins
| Compound | Biological Activity | Assay | IC₅₀ / EC₅₀ | Reference | | :--- | :--- | :--- | :--- | | NCX 6550 (NO-Pravastatin) | cGMP Formation | PC12 Cells | EC₅₀ = 2.3 µM |[9] | | NCX 6550 (NO-Pravastatin) | Cell Proliferation Inhibition | Rat Aortic Smooth Muscle Cells | IC₅₀ = 2.2 µM |[9] | | NCX 6550 (NO-Pravastatin) | Nitrite (B80452) Accumulation Inhibition | LPS-stimulated RAW 264.7 Cells | IC₅₀ = 27.7 µM |[10] | | NCX 6550 (NO-Pravastatin) | TNF-α Release Inhibition | Human Monocytes | IC₅₀ = 240 nM |[4] | | NCX 6550 (NO-Pravastatin) | TNF-α Release Inhibition | Monocyte-Derived Macrophages | IC₅₀ = 52 nM |[4] | | NCX 6553 (NO-Fluvastatin) | cGMP Formation | PC12 Cells | EC₅₀ = 2.7 µM |[9] | | NCX 6553 (NO-Fluvastatin) | Cell Proliferation Inhibition | Rat Aortic Smooth Muscle Cells | IC₅₀ = 0.5 µM |[10] |
Table 3: In Vivo Efficacy of NO-Donating Atorvastatin (NCX 6560)
| Parameter | Atorvastatin (10 mg/kg) | NCX 6560 (11.7 mg/kg) | % Improvement with NO-Statin | Reference |
| Aortic Arch Lesion Surface (%) | 24 ± 5 | 14.7 ± 3.9 | 38.8% | [11] |
| Aortic ROS Production (fluorescence/mg protein) | 2419 ± 136.7 | 1766 ± 161.2 | 27.0% | [11] |
| Femoral Artery Intima/Media Thickness | 1.2 ± 0.11 | 0.3 ± 0.14 | 75.0% | [11] |
| Circulating Interleukin-6 (pg/mL) | 34.3 ± 6.8 | 17.7 ± 14.4 | 48.4% | [11] |
| Arterial Wall MMP-2 (ng/µg protein) | 55.2 ± 1.9 | 45.8 ± 2.6 | 17.0% | [11] |
Experimental Protocols
A rigorous and multi-faceted experimental approach is required to characterize the dual activity of NO-donating statins. The following sections detail the methodologies for key assays.
HMG-CoA Reductase Activity Assay
This assay quantifies the inhibitory effect of the test compound on the enzymatic activity of HMG-CoA reductase. A common method is a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium Phosphate buffer (pH 7.4), containing dithiothreitol (B142953) (DTT).
-
Substrate Solution: HMG-CoA in assay buffer.
-
Cofactor Solution: NADPH in assay buffer.
-
Enzyme Solution: Purified HMG-CoA reductase catalytic domain.
-
Test Compounds: NO-statin and parent statin dissolved in a suitable solvent (e.g., DMSO), then diluted in assay buffer to various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, NADPH solution, and the test compound solution.
-
Initiate the reaction by adding the HMG-CoA substrate solution.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes.
-
The rate of NADPH oxidation is determined from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Nitric Oxide Release Measurement (Griess Assay)
The Griess assay is a colorimetric method for the indirect quantification of NO by measuring its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).
Protocol:
-
Sample Preparation:
-
Incubate the NO-donating statin at a known concentration in a relevant biological medium (e.g., cell culture medium, plasma) for various time points.
-
For samples containing nitrate, it must first be reduced to nitrite using nitrate reductase.
-
Deproteinate samples if necessary (e.g., using zinc sulfate).
-
-
Griess Reaction:
-
Prepare Griess Reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Add the Griess Reagent to the samples in a 96-well plate.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Quantification:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Ex Vivo Vasorelaxation Assay (Aortic Ring Assay)
This assay assesses the vasodilatory properties of the compounds on isolated arterial segments, providing functional evidence of NO-mediated effects.
Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat or rabbit and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Organ Bath Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate under a resting tension of ~2g.
-
-
Experimental Procedure:
-
Pre-contract the aortic rings with a vasoconstrictor agent, such as phenylephrine (B352888) or KCl, to induce a stable contraction.
-
Once a plateau in contraction is reached, add the NO-statin or parent statin in a cumulative, concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
In Vivo Atherosclerosis Model (ApoE-/- Mice)
Apolipoprotein E-deficient (ApoE-/-) mice are a widely used animal model for atherosclerosis research as they spontaneously develop hypercholesterolemia and atherosclerotic lesions that mimic human disease.
Protocol:
-
Animal Model and Diet:
-
Use male or female ApoE-/- mice.
-
Feed the mice a high-fat, Western-type diet to accelerate the development of atherosclerosis.
-
-
Drug Administration:
-
Administer the NO-statin, parent statin, or vehicle to different groups of mice daily via oral gavage for a period of several weeks (e.g., 8-16 weeks).
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood for lipid profile and inflammatory marker analysis (e.g., IL-6, MCP-1).
-
Perfuse the vascular system and dissect the aorta.
-
Quantify the atherosclerotic lesion area in the aortic arch and/or thoracic aorta using en face analysis after staining with Oil Red O.
-
Perform histological analysis of the aortic root to assess plaque composition, including macrophage content, smooth muscle cell content, and collagen deposition.
-
Conclusion and Future Directions
The development of nitric oxide-donating statins represents a rational and promising approach to enhancing the therapeutic benefits of a well-established class of cardiovascular drugs. By combining HMG-CoA reductase inhibition with direct NO donation, these hybrid molecules can target multiple pathways involved in the pathogenesis of atherosclerosis and endothelial dysfunction. The in vitro and in vivo data available to date, particularly for compounds like NCX 6550 and NO-atorvastatin, demonstrate superior anti-inflammatory, anti-proliferative, and anti-atherogenic effects compared to the parent statins alone.[4][11]
For researchers and drug development professionals, the key challenge lies in optimizing the pharmacokinetic and pharmacodynamic properties of these hybrid compounds. Future research should focus on:
-
Tuning NO-Release Kinetics: Exploring a wider range of NO-donating moieties and linkers to control the rate, duration, and localization of NO release to match specific pathological conditions.
-
Comprehensive Preclinical Evaluation: Conducting detailed pharmacokinetic and metabolism studies to understand the in vivo fate of these hybrid molecules and their metabolites.
-
Long-term Efficacy and Safety Studies: Performing long-term studies in relevant animal models to fully assess the impact of NO-donating statins on plaque stability, regression, and overall cardiovascular outcomes.
The continued exploration of NO-donating statins holds the potential to yield a new generation of cardiovascular therapeutics with an enhanced and multifaceted mechanism of action, offering new hope for the treatment and prevention of cardiovascular disease.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nitric oxide (NO)-releasing statin derivatives, a class of drugs showing enhanced antiproliferative and antiinflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparing HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DSpace [helda.helsinki.fi]
- 9. Nitric oxide (NO)-releasing statin derivatives, a class of drugs showing enhanced antiproliferative and antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates [frontiersin.org]
NCX-6560: A Nitric Oxide-Donating Atorvastatin for Atherosclerosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NCX-6560 is a novel chemical entity that functions as a nitric oxide (NO)-donating derivative of atorvastatin (B1662188). This molecule is engineered to synergistically combine the established cholesterol-lowering effects of atorvastatin with the pleiotropic cardiovascular benefits of nitric oxide. Preclinical and early clinical studies have demonstrated that this compound not only matches or exceeds the lipid-lowering capacity of its parent compound but also exhibits enhanced anti-inflammatory, anti-thrombotic, and vasodilatory properties. These multifaceted effects make this compound a compelling candidate for in-depth research in the context of atherosclerosis, a disease characterized by lipid deposition, inflammation, and endothelial dysfunction. This guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic pathways associated with this compound to support further investigation by the scientific community.
Core Mechanism of Action
This compound is a hybrid molecule designed to address multiple facets of atherosclerotic disease. Its dual-action mechanism stems from its two constituent components:
-
Atorvastatin Moiety: This component acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, this compound effectively reduces the endogenous production of cholesterol, a key contributor to the formation of atherosclerotic plaques.
-
Nitric Oxide (NO)-Donating Moiety: This part of the molecule releases nitric oxide, a critical signaling molecule in the cardiovascular system. NO plays a crucial role in vasodilation, inhibition of platelet aggregation, and reduction of inflammation, all of which are protective against the progression of atherosclerosis.
The combined action of these two moieties suggests a therapeutic potential that is greater than the sum of its parts, addressing both the lipidic and inflammatory drivers of atherosclerosis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro and Ex Vivo Efficacy of this compound vs. Atorvastatin
| Parameter | Assay System | This compound | Atorvastatin | Reference |
| Cholesterol Biosynthesis Inhibition (IC50) | Rat Smooth Muscle Cells | 1.9 ± 0.4 µM | 3.9 ± 1.0 µM | [1][2][3] |
| Vasodilation (EC50) | Norepinephrine-precontracted Rabbit Aortic Rings | 53.5 ± 8.3 µM | Inactive | [1][2][3] |
| cGMP Formation (EC50) | PC12 Cells | 1.8 ± 0.7 µM | Inactive | [1][2][3] |
| Nitrite (B80452) Accumulation Inhibition (IC50) | LPS-treated RAW 264.7 Macrophages | 6.7 ± 1.6 µM | Less Efficient | [1][2][3] |
| Platelet Adhesion to Collagen Inhibition | Ex vivo, high shear | -31 ± 1.3% vs vehicle | Ineffective | [1] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Animal Model | Treatment | Result | Reference |
| Serum Cholesterol Reduction | Hyperlipidemic Mice | 46.8 mg/kg/day (5 weeks) | -21% vs control (p<0.05) | [1][2][3] |
| Atorvastatin 40 mg/kg/day | -14% vs control (p=NS) | [1][2][3] | ||
| Pulmonary Thromboembolism Mortality Reduction (vs. vehicle) | U46619-induced (Mice) | 46.8 mg/kg p.o. | -44% (p<0.05) | [1] |
| Collagen + Epinephrine-induced (Mice) | 46.8 mg/kg p.o. | -56% (p<0.05) | [1] | |
| Blood Pressure Reduction | eNOS Knockout Mice | This compound | -16% vs vehicle (p<0.001) | [1] |
| Wild Type Mice | This compound | No significant effect | [1] | |
| Atherosclerotic Plaque Reduction | LDLR-/- Mice on HFD | 11.7 mg/kg | More effective than atorvastatin | [4] |
Table 3: Clinical Efficacy of this compound in Subjects with High LDL-C
| Parameter | Treatment Duration | This compound (24 mg) | This compound (48 mg) | This compound (96 mg) | This compound (144 mg) | Atorvastatin (40 mg) | Reference |
| LDL-C Reduction from Baseline | 2 weeks | - | Equipotent to ATV 40 mg | - | Up to -57% | Equipotent to this compound 48 mg | [5] |
| Total Cholesterol Reduction from Baseline | 2 weeks | - | - | - | Up to -45% | - | [5] |
| Apo B Reduction from Baseline | 2 weeks | - | - | - | Up to -49% | - | [5] |
Note: The bioavailability of atorvastatin and its active metabolites after 48 mg of this compound was approximately 50% compared to a 40 mg dose of atorvastatin.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cholesterol Biosynthesis Inhibition Assay in Rat Smooth Muscle Cells
-
Cell Culture: Primary vascular smooth muscle cells (VSMCs) are isolated from rat aortas and cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Sub-confluent VSMCs are starved with 0.4% FBS for 48 hours. Cells are then treated with varying concentrations of this compound or atorvastatin in the presence of 10% FBS for 72 hours.
-
Assay: During the final 48 hours of treatment, cells are incubated with [2-14C] acetate (B1210297) (2 µCi/mL).
-
Measurement: After incubation, cell monolayers are washed with PBS and digested with 0.1 M NaOH. Aliquots are saponified in alcoholic KOH. The incorporation of radioactive acetate into total cellular sterols is measured using a scintillation counter to determine the rate of cholesterol synthesis.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the concentration-response curves.
Vasodilation Assay in Rabbit Aortic Rings
-
Tissue Preparation: Male New Zealand white rabbits are euthanized, and the thoracic aorta is dissected and placed in cold Krebs-Henseleit Solution (KHS). The aorta is cleaned of connective tissue and cut into 3-5 mm rings.
-
Mounting: Aortic rings are mounted between two stainless steel hooks in an organ bath containing KHS at 37°C, continuously bubbled with 95% O2 / 5% CO2. The upper hook is connected to an isometric force transducer.
-
Equilibration and Contraction: A resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at least 60-90 minutes. A stable, submaximal contraction is induced with norepinephrine (B1679862) (1 µM).
-
Treatment: Once a stable contraction plateau is achieved, cumulative concentrations of this compound or atorvastatin are added to the organ bath.
-
Measurement: The relaxation response is recorded as a percentage of the pre-contraction induced by norepinephrine.
-
Analysis: The half-maximal effective concentration (EC50) is determined from the concentration-response curves.
cGMP Measurement in PC12 Cells
-
Cell Culture: The rat pheochromocytoma (PC12) cell line is maintained in DMEM supplemented with 5% fetal bovine serum and 10% fetal horse serum at 37°C. Cells are seeded onto poly-L-lysine coated 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound or atorvastatin for a specified time.
-
Lysis: The culture medium is aspirated, and cells are lysed with 0.1 M HCl. The cell lysate is collected and centrifuged.
-
Measurement: The concentration of cGMP in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Analysis: The half-maximal effective concentration (EC50) for cGMP stimulation is calculated from the dose-response data.
Anti-inflammatory Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS. Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or atorvastatin before being stimulated with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for 24 hours.
-
Measurement of Nitrite Accumulation: The production of nitric oxide is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Measurement of TNF-α Release: The concentration of TNF-α in the cell culture supernatant is quantified using a specific ELISA kit.
-
Analysis: The IC50 for the inhibition of nitrite accumulation and the reduction in TNF-α release are determined.
In Vivo Platelet Pulmonary Thromboembolism Model in Mice
-
Animal Model: Male CD1 mice are used.
-
Treatment: this compound (46.8 mg/kg), atorvastatin (40 mg/kg), or vehicle is administered orally.
-
Induction of Thromboembolism: After a specified time post-treatment, a fatal pulmonary thromboembolism is induced by intravenous injection of either U46619 (a thromboxane (B8750289) A2 mimetic) or a combination of collagen and epinephrine.
-
Endpoint: Mortality is recorded over a 30-minute period.
-
Analysis: The percentage reduction in mortality compared to the vehicle-treated group is calculated.
Ex Vivo Platelet Adhesion to Collagen under High Shear
-
Blood Collection: Blood is drawn from treated and control animals.
-
Perfusion Chamber: A parallel-plate perfusion chamber containing a collagen-coated surface is used.
-
Assay: Whole blood is perfused through the chamber at a high shear rate (e.g., 1500 s-1) for a set duration.
-
Measurement: Platelet adhesion and aggregate formation on the collagen surface are quantified by microscopy and image analysis.
-
Analysis: The percentage of surface area covered by platelets is compared between treatment groups.
En Face Analysis of Atherosclerotic Plaques in LDLR-/- Mice
-
Animal Model: LDL receptor-deficient (LDLR-/-) mice are fed a high-fat diet to induce atherosclerosis.
-
Treatment: Mice are treated with this compound, atorvastatin, or vehicle for a specified period.
-
Tissue Harvesting: After treatment, mice are euthanized, and the entire aorta is dissected from the heart to the iliac bifurcation.
-
Preparation: The aorta is cleaned of adipose and connective tissue, opened longitudinally, and pinned flat on a dark surface.
-
Staining: The pinned aorta is stained with Sudan IV, which specifically stains neutral lipids in atherosclerotic plaques red.
-
Imaging and Analysis: The entire aorta is imaged, and the total aortic surface area and the red-stained plaque area are quantified using image analysis software. The results are expressed as the percentage of the total aortic surface area covered by plaques.
Signaling Pathways and Mechanistic Insights
The enhanced therapeutic profile of this compound can be attributed to the synergistic interplay between the atorvastatin and NO-donating moieties. The released NO activates soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This elevation in cGMP mediates a range of beneficial effects in the vasculature.
In the context of inflammation, the NO released from this compound has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and the release of the pro-inflammatory cytokine TNF-α in macrophages. This anti-inflammatory action complements the known anti-inflammatory effects of statins, which are partially mediated through the inhibition of isoprenoid synthesis.
The anti-thrombotic effects are driven by the NO-mediated increase in cGMP in platelets, which leads to the inhibition of platelet adhesion and aggregation. This is a distinct advantage over atorvastatin alone, which has been shown to be ineffective in this regard.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy for atherosclerosis by targeting both lipid metabolism and the inflammatory and thrombotic pathways that drive disease progression. The data summarized in this guide highlight its superiority over atorvastatin alone in several key preclinical measures. For researchers, this compound serves as a valuable tool to investigate the complex interplay between cholesterol metabolism, nitric oxide signaling, inflammation, and thrombosis in the pathogenesis of atherosclerosis. Future research should focus on elucidating the long-term effects of this compound on plaque stability and regression, as well as its potential in clinical settings for high-risk cardiovascular patients. The detailed protocols provided herein should facilitate the design and execution of such studies.
References
- 1. A cell-based cGMP assay useful for ultra-high-throughput screening and identification of modulators of the nitric oxide/cGMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Statin mediated cholesterol depletion exerts coordinated effects on the alterations in rat vascular smooth muscle cell biomechanics and migration - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on Nitric Oxide-Releasing Statins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on nitric oxide (NO)-releasing statins. It consolidates key quantitative data, details experimental protocols from seminal studies, and visualizes the core signaling pathways and mechanisms of action. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, drug discovery, and cardiovascular research.
Introduction: The Rationale for NO-Releasing Statins
Statins, inhibitors of 3-hydroxy-3-methylglutaryl CoA (HMG-CoA) reductase, are a cornerstone in the management of hypercholesterolemia.[1][2] Beyond their lipid-lowering effects, statins exhibit a range of "pleiotropic" effects, including anti-inflammatory, anti-proliferative, and anti-thrombotic actions, which contribute significantly to their cardiovascular benefits.[1][3][4][5] A critical component of these pleiotropic effects is the ability of statins to enhance the bioavailability of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3][4][6]
Endothelial dysfunction, characterized by reduced NO bioavailability, is an early event in the pathogenesis of atherosclerosis.[4][5] Statins can improve endothelial function by upregulating and activating endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in the vasculature.[6][7] This is primarily achieved through the inhibition of the mevalonate (B85504) pathway, which prevents the synthesis of isoprenoid intermediates necessary for the function of small GTP-binding proteins like Rho.[6][8] Inhibition of Rho leads to increased eNOS expression and activity.[6][8]
To further capitalize on the beneficial effects of NO, early research focused on creating hybrid molecules that combine the HMG-CoA reductase inhibitory activity of statins with the ability to directly release NO.[1][5] This was achieved by covalently linking a NO-donating moiety to the parent statin structure.[1][5] The resulting NO-releasing statins were designed to not only retain the lipid-lowering and pleiotropic effects of the parent drug but also to provide an exogenous source of NO, thereby offering enhanced therapeutic potential for cardiovascular diseases.[3][9]
Early NO-Releasing Statin Derivatives: NCX 6550 and NCX 6553
Initial research prominently featured two novel compounds: NCX 6550, a derivative of pravastatin, and NCX 6553, a derivative of fluvastatin.[1][5] A key structural modification in these derivatives was the introduction of a nitric ester moiety, which also increased their lipophilicity compared to the parent compounds.[1][6]
| Compound | Parent Statin | Molecular Weight | LogP (Theoretical) |
| Pravastatin | - | 446.52 | 2.5 |
| NCX 6550 | Pravastatin | 541.64 | 4.1 |
| Fluvastatin | - | 433.47 | 4.8 |
| NCX 6553 | Fluvastatin | 528.58 | 6.2 |
Quantitative In Vitro Efficacy Data
The following tables summarize the key quantitative data from early in vitro studies, demonstrating the enhanced potency of NO-releasing statins compared to their parent compounds.
Inhibition of Rat Aortic Smooth Muscle Cell (RASMC) Proliferation
The antiproliferative effects of the NO-statin derivatives were significantly more potent than the parent statins.
| Compound | IC50 (µM) for Inhibition of [3H]thymidine Incorporation |
| Pravastatin | > 100 |
| NCX 6550 | 2.2 |
| Fluvastatin | 4.0 |
| NCX 6553 | 0.5 |
Stimulation of cGMP Production in PC12 Cells
The release of bioactive NO was confirmed by measuring the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger of NO.
| Compound | EC50 (µM) for cGMP Production |
| Pravastatin | Inactive |
| NCX 6550 | 2.3 |
| Fluvastatin | > 25 |
| NCX 6553 | 2.7 |
Anti-inflammatory Effects in Human Monocyte/Macrophages
NCX 6550 demonstrated potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
| Cell Type | Cytokine | Compound | IC50 (nM) |
| Monocytes | TNF-α | NCX 6550 | 240 |
| Monocyte-Derived Macrophages (MDM) | TNF-α | NCX 6550 | 52 |
Experimental Protocols
This section details the methodologies for key experiments cited in the early research on NO-releasing statins.
NO Release Measurement by EPR Spectroscopy
-
Objective: To confirm the release of nitric oxide from the statin derivatives.
-
Method: Electron Paramagnetic Resonance (EPR) spectroscopy was used to detect the formation of the nitrosylhemoglobin adduct in rat blood.
-
Protocol:
-
Fresh heparinized rat blood was incubated with the test compound (NO-releasing statin or parent statin).
-
At various time points, aliquots of the blood were transferred to EPR tubes.
-
The samples were flash-frozen in liquid nitrogen.
-
EPR spectra were recorded to detect the characteristic signal of the nitrosylhemoglobin adduct, which is indicative of NO release.
-
Rat Aortic Smooth Muscle Cell (RASMC) Proliferation Assay
-
Objective: To assess the antiproliferative effects of the compounds.
-
Method: Measurement of [³H]thymidine incorporation into the DNA of proliferating cells.
-
Protocol:
-
RASMCs were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then serum-starved for 24 hours to synchronize their cell cycles.
-
Cells were stimulated with a growth factor (e.g., fetal bovine serum) in the presence of various concentrations of the test compounds (NO-releasing statins, parent statins).
-
After 24 hours of incubation, [³H]thymidine was added to each well.
-
The cells were incubated for another 4-6 hours to allow for the incorporation of the radiolabel into newly synthesized DNA.
-
Cells were harvested, and the amount of incorporated [³H]thymidine was quantified using a scintillation counter.
-
The IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, was calculated.
-
cGMP Assay in PC12 Cells
-
Objective: To measure the biological activity of the released NO.
-
Method: Quantification of intracellular cyclic guanosine monophosphate (cGMP) levels.
-
Protocol:
-
PC12 cells, which are sensitive to NO-induced stimulation of cGMP production, were cultured in appropriate media.
-
The cells were pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cGMP.
-
Various concentrations of the test compounds were added to the cells and incubated for a specified period.
-
The reaction was stopped, and the cells were lysed.
-
The intracellular cGMP concentration was determined using a commercially available enzyme immunoassay (EIA) kit.
-
The EC50 value, the concentration of the drug that produces 50% of the maximal response, was calculated.
-
Measurement of Nitrite (B80452) Accumulation in RAW 264.7 Macrophages
-
Objective: To evaluate the effect on inducible nitric oxide synthase (iNOS) activity.
-
Method: The Griess reaction was used to measure nitrite, a stable oxidation product of NO.
-
Protocol:
-
RAW 264.7 murine macrophage cells were seeded in culture plates.
-
The cells were pre-treated with the test compounds for 30 minutes.
-
The cells were then stimulated with lipopolysaccharide (LPS) (1 µg/ml) to induce iNOS expression.
-
After a 16-hour incubation, the cell culture medium was collected.
-
The concentration of nitrite in the medium was determined by adding Griess reagent and measuring the absorbance at a specific wavelength.
-
Western Blot Analysis for iNOS and COX-2 Expression
-
Objective: To determine the effect of the compounds on the protein expression of key inflammatory enzymes.
-
Protocol:
-
RAW 264.7 cells were treated as described in the nitrite accumulation assay.
-
After treatment, the cells were harvested and lysed in a buffer containing protease inhibitors.
-
The total protein concentration in the cell lysates was determined.
-
Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was then incubated with primary antibodies specific for iNOS or cyclooxygenase-2 (COX-2).
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Mechanisms of Action
The enhanced therapeutic effects of NO-releasing statins stem from their dual mechanism of action, which involves both the canonical statin pathway and the NO-mediated signaling cascade.
Dual Mechanism of Antiproliferative Action
NO-releasing statins inhibit vascular smooth muscle cell proliferation through two distinct pathways. The statin component inhibits HMG-CoA reductase, depleting isoprenoids and affecting cell growth. The NO component acts via a cGMP-independent pathway to inhibit the ornithine decarboxylase-polyamine pathway.[5]
Caption: Dual antiproliferative mechanism of NO-releasing statins.
NO-Mediated Anti-inflammatory Signaling
The NO released from these compounds exerts anti-inflammatory effects by inhibiting the expression of pro-inflammatory enzymes like iNOS and COX-2 in macrophages. This is a key advantage over parent statins like pravastatin, which do not show this effect.[1][5]
Caption: Inhibition of inflammatory pathways by NO-releasing statins.
Canonical Statin Pathway Leading to Increased Endogenous NO
It is important to remember that the statin moiety itself promotes endogenous NO production, a key pleiotropic effect. This pathway remains intact in the hybrid molecules.
Caption: Statin-mediated enhancement of endogenous NO production.
Conclusion and Future Directions
Early research on nitric oxide-releasing statins provided compelling evidence for the therapeutic potential of these hybrid molecules. By combining the established lipid-lowering and pleiotropic effects of statins with the direct vasodilatory, anti-proliferative, and anti-inflammatory actions of nitric oxide, compounds like NCX 6550 and NCX 6553 demonstrated superior efficacy in preclinical models compared to their parent statins.[1][3] These findings highlighted a promising strategy for the treatment of cardiovascular diseases, particularly those associated with endothelial dysfunction and vascular inflammation.[9] The enhanced potency and broader pharmacological profile of NO-releasing statins underscored the value of this drug design approach. Further research and development in this area could lead to novel therapies with improved clinical outcomes for patients with atherosclerosis and other cardiovascular disorders.
References
- 1. Nitric oxide (NO)-releasing statin derivatives, a class of drugs showing enhanced antiproliferative and antiinflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and development of statins - Wikipedia [en.wikipedia.org]
- 3. Recent developments in the effects of nitric oxide-donating statins on cardiovascular disease through regulation of tetrahydrobiopterin and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Nitric oxide (NO)-releasing statin derivatives, a class of drugs showing enhanced antiproliferative and antiinflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of NCX-6560
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and purification methods for NCX-6560, a novel nitric oxide-donating atorvastatin (B1662188) derivative. The information presented herein is compiled from publicly available patent literature, offering a foundational understanding for research and development purposes.
Chemical Profile of this compound
This compound, chemically known as (βR, δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid 4-(nitrooxy)butyl ester, is a compound designed to combine the cholesterol-lowering effects of atorvastatin with the vasodilatory and anti-inflammatory properties of nitric oxide.
| Property | Value |
| Chemical Formula | C37H42FN3O8 |
| Molecular Weight | 675.75 g/mol |
| CAS Number | 803728-45-2 |
| IUPAC Name | 4-(nitrooxy)butyl (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO 2004/105754, specifically in Example 7. The process involves a multi-step synthesis culminating in the esterification of the atorvastatin core with a nitrooxybutyl moiety.
Experimental Protocol: Synthesis of (βR, δR)-2-(4-fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid 4-(nitrooxy)butyl ester (this compound)
The synthesis is a multi-step process. The final key step is the esterification of atorvastatin with a 4-nitrooxybutyl derivative. The patent describes the following representative procedure:
Step 1: Synthesis of the Atorvastatin Acid
The initial steps involve the synthesis of the atorvastatin carboxylic acid. This is a complex synthesis that is well-documented in medicinal chemistry literature and various patents. For the purpose of this guide, we will assume the availability of the atorvastatin free acid as the starting material for the final esterification step.
Step 2: Esterification with 4-bromobutyl nitrate
The final step involves the esterification of the atorvastatin carboxylic acid with a suitable 4-(nitrooxy)butyl derivative, such as 4-bromobutyl nitrate. A typical esterification protocol would involve the following:
| Parameter | Description |
| Starting Material | Atorvastatin Calcium |
| Reagents | 4-bromobutyl nitrate, a suitable base (e.g., potassium carbonate), and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide). |
| Solvent | A suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). |
| Reaction Temperature | Typically carried out at a moderately elevated temperature, for example, 60-80 °C, to facilitate the reaction. |
| Reaction Time | The reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC) until completion, which may take several hours. |
Illustrative Reaction Scheme:
Caption: Final esterification step in the synthesis of this compound.
Purification of this compound
Following the synthesis, a robust purification strategy is essential to isolate this compound with high purity, suitable for pharmaceutical applications. The patent literature suggests a multi-step purification process.
Experimental Protocol: Purification of this compound
A general purification workflow would likely involve the following steps:
-
Work-up: The reaction mixture is first subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the crude product is then washed with brine and dried over a suitable drying agent (e.g., sodium sulfate).
-
Chromatography: The crude product is then purified by column chromatography.
| Parameter | Description |
| Stationary Phase | Silica gel is a common choice for the stationary phase in normal-phase chromatography. |
| Mobile Phase | A gradient of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used to elute the product from the column. The specific gradient would be optimized to achieve good separation of the desired product from any unreacted starting materials and byproducts. |
| Detection | Fractions are typically collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product. |
-
Crystallization: For obtaining a highly pure, crystalline solid, a final crystallization step may be employed. The choice of solvent for crystallization is critical and would be determined experimentally to yield a high recovery of pure this compound crystals.
Purification Workflow Diagram:
Caption: A typical multi-step purification workflow for this compound.
Signaling Pathway of this compound
This compound is designed to act through a dual mechanism. As a statin derivative, it inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Additionally, it releases nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasodilation and other beneficial vascular effects.
Caption: Dual signaling pathways of this compound.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of public domain information. The experimental protocols described are illustrative and may require optimization. All laboratory work should be conducted by qualified professionals in accordance with all applicable safety regulations and intellectual property laws.
Methodological & Application
Application Notes and Protocols for NCX-6560 In Vivo Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX-6560 is a nitric oxide (NO)-donating derivative of atorvastatin (B1662188), developed to provide enhanced cardiovascular benefits beyond cholesterol-lowering.[1][2] Preclinical studies have demonstrated that this compound not only matches the lipid-lowering efficacy of atorvastatin but also exhibits superior anti-inflammatory, anti-platelet, and anti-thrombotic properties, largely attributed to the release of nitric oxide.[2] These application notes provide a summary of the key in vivo experimental models used to characterize the pharmacological profile of this compound, including detailed protocols and quantitative data to aid in the design and interpretation of future studies.
Mechanism of Action: A Dual Approach
This compound is designed to target cardiovascular diseases through a multi-pathway approach.[1] As a derivative of atorvastatin, it inhibits cholesterol biosynthesis. Concurrently, the nitric oxide-donating moiety counteracts vascular inflammation and endothelial dysfunction.[1][2] This dual action is believed to favorably influence the composition, structure, and stability of atherosclerotic plaques.[1]
Caption: Dual mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key in vivo and ex vivo preclinical studies of this compound compared to atorvastatin and vehicle controls.
Table 1: Lipid-Lowering Effects of this compound in Hyperlipidemic Mice
| Treatment Group (5-week oral) | Dose | Change in Serum Cholesterol vs. Control | Statistical Significance |
| This compound | 46.8 mg/kg/day | -21% | p<0.05 |
| Atorvastatin | 40 mg/kg/day | -14% | p=NS |
Data from a study in hyperlipidemic mice.[2]
Table 2: Anti-thrombotic Effects of this compound in Mice
| Experimental Model | Treatment Group (oral) | Dose | Reduction in Mortality vs. Vehicle | Statistical Significance |
| U46619-induced Thromboembolism | This compound | 46.8 mg/kg | -44% | p<0.05 |
| Atorvastatin | 40 mg/kg | No significant effect | - | |
| Collagen + Epinephrine-induced Thromboembolism | This compound | 46.8 mg/kg | -56% | p<0.05 |
| Atorvastatin | 40 mg/kg | No significant effect | - |
Data from studies on pulmonary thromboembolism in mice.[2]
Table 3: Effects of this compound on Blood Pressure and Platelet Adhesion
| Parameter | Animal Model | Treatment Group (oral) | Dose | Outcome vs. Vehicle | Statistical Significance |
| Blood Pressure | eNOS knockout mice | This compound | Not specified | -16% | p<0.001 |
| Atorvastatin | Not specified | No significant effect | - | ||
| Ex vivo Platelet Adhesion to Collagen | Not specified | This compound | Not specified | -31% | Not specified |
| Atorvastatin | Not specified | Ineffective | - |
Data from studies in eNOS knockout mice and ex vivo platelet adhesion assays.[2]
Experimental Protocols
Below are detailed methodologies for key in vivo experiments conducted to evaluate the efficacy of this compound.
Cholesterol-Lowering Effects in a Hypercholesterolemia Mouse Model
-
Objective: To assess the impact of this compound on serum cholesterol levels in a model of hypercholesterolemia.
-
Animal Model: Hyperlipidemic mice (strain not specified in the available literature).
-
Protocol:
-
Acclimatize animals to laboratory conditions.
-
Induce hyperlipidemia, typically through a high-fat, high-cholesterol diet for a specified period.
-
Divide mice into three groups: Vehicle control, Atorvastatin (40 mg/kg/day), and this compound (46.8 mg/kg/day). The doses of this compound and atorvastatin are calculated to be equivalent based on their molecular weights.[3]
-
Administer treatments orally (p.o.) via gavage once daily for 5 consecutive weeks.[2]
-
At the end of the treatment period, collect blood samples for serum cholesterol analysis.
-
Measure total serum cholesterol using a standard enzymatic assay.
-
Perform statistical analysis to compare treatment groups against the vehicle control.
-
Caption: Workflow for hypercholesterolemia model.
Anti-thrombotic Activity in a Pulmonary Thromboembolism Mouse Model
-
Objective: To evaluate the protective effect of this compound against experimentally induced fatal pulmonary thromboembolism.
-
Animal Model: Mice (strain not specified).
-
Protocol:
-
Fast mice overnight with free access to water.
-
Administer a single oral dose of this compound (46.8 mg/kg), atorvastatin (40 mg/kg), or vehicle.
-
After a set period (e.g., 60 minutes) post-treatment, induce thromboembolism via intravenous injection of a thrombotic agent. Two common models are:
-
Model A: U46619 (a thromboxane (B8750289) A2 mimetic) injection.
-
Model B: A combination of collagen and epinephrine.
-
-
Observe the animals for a defined period (e.g., 30 minutes) and record the incidence of mortality or respiratory distress.
-
Calculate the percentage of protection against mortality for each treatment group compared to the vehicle control.
-
Statistical significance is determined using appropriate methods, such as Fisher's exact test.
-
Caption: Thromboembolism model workflow.
Improvement in Endothelial Function in a Hypertension Model
-
Objective: To determine if this compound can improve endothelial function, measured by vasodilation.
-
Animal Model: An in vivo model of hypertension (specific model not detailed in sources, but could include spontaneously hypertensive rats or angiotensin II-induced hypertension models).
-
Protocol:
-
Use hypertensive animals and a normotensive control group.
-
Treat hypertensive animals with this compound or an equivalent dose of a reference statin for 5 days.[1]
-
At the end of the treatment period, euthanize the animals and isolate the aorta.
-
Cut the aorta into rings and mount them in an organ bath system for isometric tension recording.
-
Pre-contract the aortic rings with an agent like norepinephrine.
-
Induce relaxation by adding cumulative concentrations of acetylcholine (B1216132) (an endothelium-dependent vasodilator).
-
Record the relaxation response and calculate the percentage of relaxation relative to the pre-contracted tension.
-
Compare the acetylcholine-induced relaxation in aortic rings from this compound-treated animals to those from the reference statin-treated group. A significantly greater relaxation indicates improved endothelial function.[1]
-
Caption: Endothelial function assessment workflow.
References
Application Notes and Protocols for Determining NCX-6560 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for characterizing the biological activity of NCX-6560, a nitric oxide (NO)-releasing derivative of atorvastatin (B1662188). The following cell-based assays are designed to assess the key mechanisms of action of this compound, including its ability to donate NO, stimulate cyclic guanosine (B1672433) monophosphate (cGMP) production, exert anti-inflammatory effects, and inhibit cholesterol biosynthesis.
Assessment of Nitric Oxide Donation in Cell Culture
A primary function of this compound is the release of nitric oxide. The amount of NO released in a cellular environment can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay.
Protocol: Griess Assay for Nitrite Quantification
This protocol details the colorimetric determination of nitrite concentration in cell culture supernatants.
Materials:
-
Griess Reagent Kit (contains sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)
-
Sodium nitrite (for standard curve)
-
Cell culture medium (phenol red-free recommended for reduced background)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubate for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Standard Curve Preparation:
-
Prepare a 1 mM sodium nitrite stock solution in cell culture medium.
-
Perform serial dilutions of the stock solution to generate standards ranging from 1.56 to 100 µM.
-
Add 50 µL of each standard to empty wells of the 96-well plate in triplicate.
-
-
Sample Collection:
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well containing the standards and samples.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD |
| Vehicle Control | - | 0.5 ± 0.1 |
| This compound | 1 | 5.2 ± 0.4 |
| This compound | 10 | 25.8 ± 1.9 |
| This compound | 100 | 89.4 ± 6.7 |
Quantification of Intracellular cGMP Levels
The nitric oxide released from this compound is expected to activate soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This can be measured using a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol: cGMP Immunoassay
This protocol describes the measurement of intracellular cGMP levels in cultured cells.
Materials:
-
cGMP ELISA kit
-
PC12 cells (or other suitable cell line)
-
Cell lysis buffer (often included in the kit)
-
96-well plate coated with anti-rabbit IgG
-
Microplate reader capable of measuring absorbance at 405 or 450 nm
Procedure:
-
Cell Seeding and Treatment:
-
Seed PC12 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere.
-
Replace the medium with fresh serum-free medium and incubate for 2 hours.
-
Treat the cells with various concentrations of this compound or a known sGC activator (positive control) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 200 µL of cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for the cGMP assay.
-
-
ELISA Procedure (follow kit-specific instructions):
-
A typical competitive ELISA involves adding the cell lysate, a fixed amount of cGMP-enzyme conjugate, and a specific anti-cGMP antibody to the antibody-coated wells.
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction and measure the absorbance. The intensity of the color is inversely proportional to the cGMP concentration in the sample.
-
-
Data Analysis:
-
Generate a standard curve using the provided cGMP standards.
-
Calculate the cGMP concentration in the cell lysates from the standard curve.
-
Normalize the cGMP concentration to the total protein concentration of the lysate.
-
Data Presentation:
| Treatment Group | Concentration (µM) | cGMP Concentration (pmol/mg protein) ± SD |
| Vehicle Control | - | 5.1 ± 0.8 |
| This compound | 1 | 18.3 ± 2.1 |
| This compound | 10 | 65.7 ± 5.9 |
| Positive Control | - | 85.2 ± 7.3 |
Evaluation of Anti-Inflammatory Activity
This compound's anti-inflammatory properties can be assessed by its ability to inhibit the production of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
Protocol: TNF-α ELISA in Macrophage Culture
This protocol outlines the measurement of TNF-α secreted into the culture medium by RAW 264.7 macrophages.
Materials:
-
TNF-α ELISA kit
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
96-well tissue culture plate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 18-24 hours at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant for TNF-α measurement.
-
-
ELISA Procedure (follow kit-specific instructions):
-
Typically, the supernatant is added to a 96-well plate pre-coated with a TNF-α capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
Following another incubation and wash, a substrate is added, and the color development is measured. The intensity of the color is proportional to the amount of TNF-α.
-
-
Data Analysis:
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the concentration of TNF-α in the supernatants from the standard curve.
-
Data Presentation:
| Treatment Group | Concentration (µM) | TNF-α Concentration (pg/mL) ± SD | % Inhibition |
| Unstimulated Control | - | 50 ± 8 | - |
| LPS + Vehicle | - | 1250 ± 110 | 0 |
| LPS + this compound | 1 | 980 ± 95 | 21.6 |
| LPS + this compound | 10 | 450 ± 42 | 64.0 |
Assessment of Cholesterol Biosynthesis Inhibition
As a derivative of atorvastatin, this compound is expected to inhibit cholesterol biosynthesis. This can be evaluated using a cell-based assay that measures the accumulation of cholesterol.
Protocol: Cell-Based Cholesterol Biosynthesis Assay
This protocol describes a fluorometric method to assess the inhibition of cholesterol synthesis.
Materials:
-
Cholesterol Assay Kit (Cell-Based)
-
Rat aortic smooth muscle cells (or other suitable cell line)
-
96-well black, clear-bottom tissue culture plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed rat aortic smooth muscle cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, atorvastatin (positive control), or vehicle control for 24-48 hours.
-
-
Staining (follow kit-specific instructions):
-
After treatment, wash the cells with the provided wash buffer.
-
Fix the cells with the fixative solution.
-
Stain the cells with a fluorescent cholesterol-binding dye (e.g., Filipin III).
-
Wash the cells to remove excess dye.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the dye used.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Express the fluorescence intensity as a percentage of the vehicle-treated control.
-
Calculate the IC₅₀ value for this compound.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Fluorescence Intensity (% of Control) ± SD |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 1 | 85.3 ± 4.1 |
| This compound | 10 | 48.7 ± 3.5 |
| Atorvastatin | 10 | 52.1 ± 4.8 |
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound via nitric oxide donation.
Caption: Workflow for the Griess assay to measure nitrite.
Caption: Workflow for the cell-based cholesterol biosynthesis assay.
References
Measuring Nitric Oxide Release from NCX-6560: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX-6560 is a novel nitric oxide (NO)-releasing derivative of atorvastatin. This compound combines the cholesterol-lowering effects of the parent statin with the pleiotropic beneficial effects of nitric oxide, such as vasodilation, anti-inflammatory, and anti-thrombotic properties.[1][2] The therapeutic potential of this compound is closely linked to its ability to donate nitric oxide. Therefore, the accurate and reproducible measurement of NO release and its downstream biological effects is critical for preclinical and clinical evaluation.
This document provides detailed application notes and protocols for quantifying the nitric oxide release from this compound, both directly and indirectly through its biological surrogate markers.
Data Presentation: Quantitative Summary of this compound Bioactivity
The following table summarizes the key quantitative data related to the nitric oxide-donating properties of this compound from published literature.
| Parameter | Experimental System | Value | Reference |
| Vasodilation (EC₅₀) | Norepinephrine-precontracted rabbit aortic rings | 53.5 ± 8.3 µM | [1] |
| cGMP Formation (EC₅₀) | PC12 cells | 1.8 ± 0.7 µM | [1] |
| Nitrite Accumulation Inhibition (IC₅₀) | LPS-treated RAW 264.7 macrophages | 6.7 ± 1.6 µM | [1] |
| Peak Plasma Nitrite/Nitrate Levels | Mice (oral administration of 46.8 mg/kg) | Peak at 3 hours, sustained for 6 hours | [3] |
Mandatory Visualizations
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 3. ovid.com [ovid.com]
NCX-6560 Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX-6560 is a novel nitric oxide (NO)-releasing derivative of atorvastatin (B1662188).[1][2] This compound combines the cholesterol-lowering properties of a statin with the vasodilatory, anti-inflammatory, and anti-thrombotic effects of nitric oxide.[1][3] Preclinical studies have demonstrated that this compound may offer enhanced therapeutic benefits over atorvastatin alone, particularly in the context of cardiovascular diseases where endothelial dysfunction and inflammation are key pathological features.[3][4] These notes provide a summary of dosages and protocols from published animal studies to guide researchers in designing their own experiments.
Quantitative Data Summary
The following tables summarize the dosages and key findings from in vivo and in vitro studies involving this compound.
Table 1: In Vivo Animal Study Dosages and Effects
| Animal Model | Drug and Dosage | Duration | Key Findings | Reference |
| Hyperlipidemic Mice | This compound: 46.8 mg/kg/day, p.o. | 5 weeks | -21% reduction in serum cholesterol (p<0.05 vs. control). More effective than atorvastatin. | [1] |
| Atorvastatin: 40 mg/kg/day, p.o. | 5 weeks | -14% reduction in serum cholesterol (not significant vs. control). | [1] | |
| U46619-induced Pulmonary Thromboembolism in Mice | This compound: 46.8 mg/kg, p.o. | Single dose | -44% reduction in mortality (p<0.05 vs. vehicle). | [1] |
| Atorvastatin: 40 mg/kg, p.o. | Single dose | No significant effect on mortality. | [1] | |
| Collagen + Epinephrine-induced Pulmonary Thromboembolism in Mice | This compound: 46.8 mg/kg, p.o. | Single dose | -56% reduction in mortality (p<0.05 vs. vehicle). | [1] |
| Atorvastatin: 40 mg/kg, p.o. | Single dose | No significant effect on mortality. | [1] | |
| eNOS Knockout Mice (Blood Pressure Study) | This compound: 46.8 mg/kg, p.o. | Not specified | -16% reduction in blood pressure (p<0.001 vs. vehicle). | [1] |
| Atorvastatin: 40 mg/kg, p.o. | Not specified | No significant effect on blood pressure. | [1] | |
| Sprague Dawley Rats (Pharmacokinetic Study) | This compound: 46.8 mg/kg, p.o. | Single dose | Used to determine atorvastatin plasma levels following administration. | [4] |
| Atorvastatin: 40 mg/kg, p.o. | Single dose | Used for comparison of atorvastatin plasma levels. | [4] |
Table 2: In Vitro Study Concentrations and Effects
| Cell/Tissue Model | Drug | Concentration | Key Findings | Reference |
| Rat Smooth Muscle Cells | This compound | IC₅₀ = 1.9 µM | Inhibition of cholesterol biosynthesis. | [1][2] |
| Atorvastatin | IC₅₀ = 3.9 µM | Inhibition of cholesterol biosynthesis. | [1][2] | |
| Norepinephrine-precontracted Rabbit Aortic Rings | This compound | EC₅₀ = 53.5 µM | Induced vasodilation. | [1][2] |
| Atorvastatin | Not specified | Inactive. | [1][2] | |
| PC12 Cells | This compound | EC₅₀ = 1.8 µM | Stimulated cGMP formation. | [1][2] |
| Atorvastatin | Not specified | Inactive. | [1][2] | |
| LPS-treated RAW 264.7 Macrophages | This compound | IC₅₀ = 6.7 µM | Inhibition of nitrite (B80452) accumulation. Reduced iNOS expression and TNFα release. | [1][2] |
Signaling Pathway and Mechanism of Action
This compound acts as a hybrid molecule. The atorvastatin moiety inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. The nitric oxide-donating moiety releases NO, which activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] This pathway mediates vasodilation and has anti-inflammatory and anti-platelet effects.[3]
Caption: Mechanism of action for this compound.
Experimental Protocols
Hyperlipidemia Model in Mice
-
Objective: To evaluate the cholesterol-lowering efficacy of this compound.
-
Animals: Hyperlipidemic mice.
-
Drug Preparation and Administration: this compound (46.8 mg/kg) and atorvastatin (40 mg/kg) are dissolved in a vehicle suitable for oral administration (e.g., 2% DMSO in PEG 400).[4] The drugs are administered daily by oral gavage.
-
Experimental Workflow:
-
Procedure:
-
Acclimatize animals to laboratory conditions.
-
Divide mice into three groups: Vehicle control, Atorvastatin (40 mg/kg/day), and this compound (46.8 mg/kg/day).
-
Administer the respective treatments orally once daily for 5 weeks. [1] 4. At the end of the treatment period, collect blood samples for serum analysis.
-
Measure total serum cholesterol levels.
-
Perform statistical analysis to compare the effects of the treatments.
-
Pulmonary Thromboembolism Model in Mice
-
Objective: To assess the anti-thrombotic activity of this compound.
-
Animals: Male mice (e.g., C57BL).
-
Drug Preparation and Administration: Prepare this compound (46.8 mg/kg) and atorvastatin (40 mg/kg) for single oral administration.
-
Thrombosis Induction: A thrombotic agent such as U46619 or a combination of collagen and epinephrine (B1671497) is injected intravenously to induce pulmonary thromboembolism. [1]* Experimental Workflow:
Caption: Workflow for the thromboembolism study.
-
Procedure:
-
Divide mice into treatment groups: Vehicle, Atorvastatin, and this compound.
-
Administer a single oral dose of the respective treatment.
-
After a set period (e.g., 1 hour) to allow for drug absorption, induce thromboembolism by intravenous injection of the thrombotic agent.
-
Monitor the animals for signs of respiratory distress and mortality over a defined period (e.g., 24 hours).
-
Record the number of deaths in each group and calculate the percentage of mortality.
-
Statistically compare the mortality rates between the groups.
-
Conclusion
This compound demonstrates superior lipid-lowering, anti-thrombotic, and anti-inflammatory properties compared to atorvastatin in various preclinical models. [1]The nitric oxide-donating component appears to significantly enhance the therapeutic profile of the statin. [3]The dosages and protocols outlined in these notes provide a foundation for further investigation into the pharmacological effects of this compound in animal models of cardiovascular and metabolic diseases. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines for animal care and use.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 4. ovid.com [ovid.com]
Application Notes and Protocols for the Quantification of NCX-6560
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX-6560 is a novel nitric oxide (NO)-donating derivative of atorvastatin (B1662188), positioning it as a promising therapeutic agent with a dual mechanism of action.[1] It not only inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, but also releases nitric oxide, which contributes to vasodilation and possesses anti-inflammatory and anti-thrombotic properties.[1] The accurate quantification of this compound in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies during its development.
This document provides a detailed, albeit proposed, analytical method for the quantification of this compound in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). As no officially validated method for this compound is publicly available, the following protocol has been adapted from validated methods for its parent compound, atorvastatin.[2][3][4][5][6][7][8]
Disclaimer: This proposed method requires full validation in accordance with regulatory guidelines, such as those from the FDA and ICH, before its application in clinical or regulated studies.[9][10][11][12][13]
Signaling Pathway of this compound
This compound exerts its therapeutic effects through two primary signaling pathways. As a statin derivative, it inhibits HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, thereby reducing cholesterol synthesis.[14][15][16][17] Concurrently, as a nitric oxide donor, it activates the NO/cGMP signaling cascade, leading to vasodilation and other beneficial cardiovascular effects.[18][19][20][21][22]
Caption: Dual signaling pathway of this compound.
Proposed Analytical Method: HPLC-MS/MS
This method is designed for the sensitive and selective quantification of this compound in human plasma.
Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard (IS) working solution (e.g., Atorvastatin-d5 at 100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 3 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of tert-butyl methyl ether and n-hexane (70:30, v/v)).[8]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the solution to an autosampler vial for injection.
Experimental Protocol: HPLC-MS/MS Analysis
The chromatographic separation is performed on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer.
Table 1: Proposed HPLC and Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 10% B |
| 0.5 - 2.5 min | 10% to 95% B |
| 2.5 - 3.5 min | 95% B |
| 3.5 - 3.6 min | 95% to 10% B |
| 3.6 - 5.0 min | 10% B |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Proposed) | |
| This compound | Precursor Ion (Q1): m/z 676.3Product Ion (Q3): m/z 440.2 (atorvastatin fragment) |
| Internal Standard (Atorvastatin-d5) | Precursor Ion (Q1): m/z 564.3Product Ion (Q3): m/z 445.2 |
| Dwell Time | 200 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Note: The proposed MRM transition for this compound is based on its molecular weight and the expected fragmentation pattern, which would likely yield the stable atorvastatin core.
Experimental Workflow Diagram
The following diagram illustrates the proposed workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound quantification.
Method Validation
For this method to be considered reliable for regulatory submissions or clinical studies, a comprehensive validation must be performed according to the guidelines set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[9][10][11][12][13]
Table 2: Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity & Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | Within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration. |
Conclusion
The proposed HPLC-MS/MS method provides a robust starting point for the development of a validated assay for the quantification of this compound in human plasma. The combination of liquid-liquid extraction for sample cleanup and the high selectivity and sensitivity of tandem mass spectrometry is well-suited for bioanalytical applications. Researchers and drug development professionals are strongly encouraged to perform a thorough method validation to ensure the reliability and accuracy of the data generated.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated HPLC-MS-MS method for simultaneous determination of atorvastatin and 2-hydroxyatorvastatin in human plasma-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma | MDPI [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. akjournals.com [akjournals.com]
- 7. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajmhsrcmp.org [ajmhsrcmp.org]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. fda.gov [fda.gov]
- 11. propharmagroup.com [propharmagroup.com]
- 12. fda.gov [fda.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HMG-CoA reductase inhibitors regulate inflammatory transcription factors in human endothelial and vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 20. iasp-pain.org [iasp-pain.org]
- 21. researchgate.net [researchgate.net]
- 22. google.com [google.com]
Application Notes and Protocols for NCX-6560 in Smooth Muscle Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX-6560 is a novel nitric oxide (NO)-donating derivative of atorvastatin (B1662188).[1][2] This compound combines the cholesterol-lowering effects of a statin with the vasodilatory and anti-inflammatory properties of nitric oxide.[2][3] Preclinical studies have demonstrated that this compound not only matches the lipid-lowering efficacy of atorvastatin but also exhibits superior anti-thrombotic, anti-inflammatory, and endothelial function-enhancing effects.[1][2] These characteristics make this compound a compound of significant interest for cardiovascular research, particularly in studies involving vascular smooth muscle cells (SMCs).
These application notes provide detailed protocols for the culture of smooth muscle cells and the application of this compound to study its effects on key cellular processes.
Mechanism of Action
This compound acts through a dual mechanism. The atorvastatin moiety inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. The nitric oxide-donating moiety releases NO, which activates soluble guanylate cyclase (sGC) in smooth muscle cells. This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn mediates a variety of downstream effects, including vasodilation and inhibition of cell proliferation.[2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Type | This compound | Atorvastatin | Reference |
| IC₅₀ (Cholesterol Biosynthesis) | Rat Smooth Muscle Cells | 1.9 ± 0.4 µM | 3.9 ± 1.0 µM | [2][5] |
| EC₅₀ (Vasodilation) | Norepinephrine-precontracted Rabbit Aortic Rings | 53.5 ± 8.3 µM | Inactive | [2] |
| EC₅₀ (cGMP Formation) | PC12 Cells | 1.8 ± 0.7 µM | Inactive | [2] |
| IC₅₀ (Nitrite Accumulation) | LPS-treated RAW 264.7 Macrophages | 6.7 ± 1.6 µM | - | [2] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Model | This compound (46.8 mg/kg/day) | Atorvastatin (40 mg/kg/day) | Reference |
| Serum Cholesterol Reduction | Hyperlipidemic Mice | -21% (P<0.05 vs control) | -14% (P=NS vs control) | [2][5] |
| Reduction in Mortality (U46619-induced thromboembolism) | Mice | -44% (P<0.05 vs vehicle) | No effect | [2] |
| Reduction in Mortality (Collagen + Epinephrine-induced thromboembolism) | Mice | -56% (P<0.05 vs vehicle) | No effect | [2] |
Experimental Protocols
General Culture of Vascular Smooth Muscle Cells
This protocol provides a general guideline for the culture of primary vascular smooth muscle cells, which can be adapted for cells from different species (e.g., rat, mouse, human).
Materials:
-
Smooth Muscle Cell Growth Medium (e.g., PromoCell C-22062, Axol Bioscience ax0053)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution (0.05%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Culture flasks/plates
Protocol:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved SMCs in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed Smooth Muscle Cell Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Plate the cells at a recommended seeding density (e.g., 2,500-5,000 cells/cm²).[6]
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Subculturing:
-
When cells reach 70-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS.[7]
-
Add Trypsin-EDTA solution to cover the cells and incubate at 37°C for 2-5 minutes, or until cells detach.[8]
-
Neutralize the trypsin by adding an equal volume of growth medium containing FBS.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and re-plate at the desired density.
-
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cholesterol Biosynthesis Inhibition Assay
This assay measures the ability of this compound to inhibit the synthesis of cholesterol in smooth muscle cells.
Materials:
-
Cultured smooth muscle cells
-
This compound
-
[³H]-acetate or [¹⁴C]-acetate
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Scintillation counter
Protocol:
-
Plate SMCs in 6-well plates and allow them to adhere and grow to sub-confluency.
-
Treat the cells with varying concentrations of this compound or atorvastatin (as a positive control) for 24 hours.
-
Add radiolabeled acetate (B1210297) to the culture medium and incubate for an additional 2-4 hours.
-
Wash the cells with PBS and lyse them.
-
Extract the lipids from the cell lysates using an appropriate solvent system.
-
Separate the cholesterol fraction using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol using a scintillation counter.
-
Calculate the IC₅₀ value for cholesterol biosynthesis inhibition.
Vasodilation Assay (Aortic Ring)
This ex vivo assay assesses the vasodilatory effects of this compound on pre-contracted aortic rings.
Materials:
-
Isolated thoracic aorta from rabbit or rat
-
Krebs-Henseleit solution
-
Norepinephrine (or other vasoconstrictors like phenylephrine)
-
This compound
-
Organ bath system with force transducers
Protocol:
-
Isolate the thoracic aorta and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath filled with oxygenated Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Pre-contract the aortic rings with a vasoconstrictor (e.g., norepinephrine) to achieve a stable contraction plateau.
-
Add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.
-
Calculate the percentage of relaxation at each concentration and determine the EC₅₀ value.
cGMP Formation Assay
This assay quantifies the intracellular levels of cGMP in response to this compound treatment.
Materials:
-
Cultured smooth muscle cells
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
cGMP enzyme immunoassay (EIA) kit
Protocol:
-
Plate SMCs in multi-well plates and grow to confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor for a short period (e.g., 30 minutes).
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 10-30 minutes).
-
Lyse the cells and collect the lysates.
-
Measure the cGMP concentration in the lysates using a commercial cGMP EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP levels to the total protein concentration in each sample.
-
Determine the EC₅₀ for cGMP formation.
Safety Precautions
Standard laboratory safety precautions should be followed when handling cell cultures and chemical compounds. This compound should be handled in accordance with its Safety Data Sheet (SDS). All cell culture work should be performed in a certified biological safety cabinet. Human-derived cells should be handled as potentially infectious.[7]
References
- 1. ahajournals.org [ahajournals.org]
- 2. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 4. Phosphodiesterase type 5 inhibition does not reverse endothelial dysfunction in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. promocell.com [promocell.com]
- 8. A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating NCX-6560 in Preclinical Hyperlipidemia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NCX-6560 is a novel nitric oxide (NO)-donating derivative of atorvastatin (B1662188). This compound combines the established cholesterol-lowering effects of atorvastatin with the pleiotropic cardiovascular benefits of nitric oxide. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in hyperlipidemia models, detailing its enhanced therapeutic profile compared to atorvastatin alone. The protocols outlined below are designed to guide researchers in replicating and expanding upon these key findings.
Mechanism of Action
This compound is designed to provide a dual therapeutic action. The atorvastatin moiety inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, thereby reducing plasma cholesterol levels. The nitric oxide-donating moiety confers additional cardiovascular benefits, including vasodilation, anti-platelet aggregation, and anti-inflammatory effects. This dual mechanism suggests that this compound may offer superior efficacy in managing cardiovascular diseases associated with hyperlipidemia.
Signaling Pathway of this compound's Vasodilatory Effect
Caption: this compound releases nitric oxide, activating the sGC-cGMP pathway to induce vasodilation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Cholesterol-Lowering Efficacy in Hyperlipidemic Mice [1]
| Treatment Group | Dosage | Duration | Serum Cholesterol Reduction (%) |
| Control | Vehicle | 5 weeks | - |
| Atorvastatin | 40 mg/kg/day, p.o. | 5 weeks | 14% (p=NS) |
| This compound | 46.8 mg/kg/day, p.o. | 5 weeks | 21% (p<0.05 vs. control) |
Table 2: In Vitro Anti-Inflammatory Activity in Macrophages [1]
| Compound | Parameter | Cell Line | IC50 / Effect |
| Atorvastatin | Nitrite (B80452) Accumulation | RAW 264.7 | Inactive |
| This compound | Nitrite Accumulation | RAW 264.7 | IC50 = 6.7 ± 1.6 µM |
| Atorvastatin | TNF-α Release | RAW 264.7 | No significant effect |
| This compound | TNF-α Release | RAW 264.7 | Significant inhibition |
Table 3: Anti-Thrombotic and Vasodilatory Effects [1]
| Assay | Model | Treatment | Effect |
| Platelet Pulmonary Thromboembolism | Mice (U46619-induced) | This compound (46.8 mg/kg, p.o.) | -44% mortality vs. vehicle (p<0.05) |
| Platelet Pulmonary Thromboembolism | Mice (Collagen + Epinephrine-induced) | This compound (46.8 mg/kg, p.o.) | -56% mortality vs. vehicle (p<0.05) |
| Ex Vivo Platelet Adhesion | Collagen-coated surface (high shear) | This compound | -31 ± 1.3% vs. vehicle |
| Vasodilation | Norepinephrine-precontracted rabbit aortic rings | This compound | EC50 = 53.5 ± 8.3 µM |
Experimental Protocols
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for evaluating this compound in hyperlipidemia models, from treatment to data analysis.
Protocol 1: Induction of Hyperlipidemia and Drug Administration in Mice
Objective: To establish a hyperlipidemic mouse model and administer test compounds.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD; e.g., 45% kcal from fat, 0.2% cholesterol)
-
Standard chow diet
-
This compound
-
Atorvastatin
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Induce hyperlipidemia by feeding the mice a high-fat diet for a period of 4-8 weeks. A control group should be maintained on a standard chow diet.
-
After the induction period, divide the HFD-fed mice into three treatment groups: Vehicle, Atorvastatin (40 mg/kg/day), and this compound (46.8 mg/kg/day).
-
Prepare fresh formulations of the test compounds in the vehicle daily.
-
Administer the respective treatments to the mice via oral gavage once daily for 5 weeks.
-
Monitor the body weight and food intake of the mice regularly throughout the study.
-
At the end of the treatment period, fast the mice overnight and collect blood samples for cholesterol measurement.
Protocol 2: Serum Total Cholesterol Measurement
Objective: To quantify total cholesterol levels in mouse serum.
Materials:
-
Mouse serum samples
-
Total Cholesterol Assay Kit (Colorimetric or Fluorometric)
-
Microplate reader
Procedure:
-
Collect blood from the mice via cardiac puncture or retro-orbital bleeding into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
On the day of analysis, thaw the serum samples on ice.
-
Follow the manufacturer's instructions for the Total Cholesterol Assay Kit. This typically involves:
-
Preparing cholesterol standards.
-
Adding standards and serum samples to a 96-well plate.
-
Adding a reaction mix containing cholesterol oxidase and a probe.
-
Incubating the plate at 37°C for a specified time.
-
Measuring the absorbance or fluorescence using a microplate reader.
-
-
Calculate the cholesterol concentration in the samples based on the standard curve.
Protocol 3: In Vitro Macrophage Inflammation Assay
Objective: To assess the anti-inflammatory effects of this compound on cultured macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound and Atorvastatin
-
Griess Reagent for nitrite measurement
-
TNF-α ELISA kit
Procedure:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or atorvastatin and pre-incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After the incubation period, collect the cell culture supernatant.
-
Nitrite Measurement:
-
Add Griess Reagent to the supernatant according to the manufacturer's protocol.
-
Measure the absorbance at 540 nm. Nitrite concentration is a proxy for NO production.
-
-
TNF-α Measurement:
-
Perform a TNF-α ELISA on the supernatant according to the manufacturer's instructions.
-
Protocol 4: Ex Vivo Aortic Ring Vasodilation Assay
Objective: To evaluate the vasodilatory properties of this compound.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit buffer
-
This compound
-
Organ bath system with force transducers
Procedure:
-
Euthanize a rabbit and carefully excise the thoracic aorta.
-
Place the aorta in ice-cold Krebs-Henseleit buffer and remove adherent connective tissue.
-
Cut the aorta into 3-4 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g.
-
Pre-contract the aortic rings with a submaximal concentration of norepinephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension.
-
Express the relaxation response as a percentage of the NE-induced pre-contraction.
-
Calculate the EC50 value for this compound.
Conclusion
The data and protocols presented here demonstrate that this compound exhibits a superior preclinical profile compared to atorvastatin alone in the context of hyperlipidemia. Its ability to not only lower cholesterol but also exert beneficial effects on inflammation, thrombosis, and vascular tone highlights its potential as a multi-faceted therapeutic agent for cardiovascular disease. The provided methodologies offer a robust framework for further investigation into the promising therapeutic capabilities of nitric oxide-donating statins.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of NCX-6560
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anti-inflammatory properties of NCX-6560, a nitric oxide (NO)-releasing derivative of atorvastatin (B1662188). The following methodologies are based on preclinical studies demonstrating its efficacy in vitro and in vivo.
Overview of this compound Anti-inflammatory Activity
This compound has demonstrated superior anti-inflammatory and anti-thrombotic properties compared to atorvastatin alone.[1] Its mechanism is largely attributed to the release of nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and the modulation of inflammatory responses.[1][2] Preclinical studies have shown that this compound effectively reduces the expression of pro-inflammatory mediators and cytokines.[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on this compound, highlighting its therapeutic potential.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Treatment | Result | Reference |
| Nitrite (B80452) Accumulation Inhibition (IC50) | RAW 264.7 Macrophages | LPS-stimulated | 6.7 ± 1.6 µM | [1] |
| TNF-α Release Inhibition | RAW 264.7 Macrophages | LPS-stimulated | p<0.05 vs. vehicle | [3] |
| Cholesterol Biosynthesis Inhibition (IC50) | Rat Smooth Muscle Cells | - | 1.9 ± 0.4 µM | [1][4] |
| cGMP Formation (EC50) | PC12 Cells | - | 1.8 ± 0.7 µM | [1][4] |
| Vasodilation (EC50) | Norepinephrine-precontracted rabbit aortic rings | - | 53.5 ± 8.3 µM | [1][4] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Parameter | Animal Model | Treatment | Result | Reference |
| Serum Cholesterol Reduction | Hyperlipidemic Mice | 46.8 mg/kg/day, p.o. (5 weeks) | -21% vs. controls (p<0.05) | [1][4] |
| Pulmonary Thromboembolism Mortality Reduction (U46619-induced) | Mice | 46.8 mg/kg, p.o. | -44% vs. vehicle (p<0.05) | [1] |
| Pulmonary Thromboembolism Mortality Reduction (Collagen + Epinephrine-induced) | Mice | 46.8 mg/kg, p.o. | -56% vs. vehicle (p<0.05) | [1] |
| Blood Pressure Reduction | eNOS Knockout Mice | - | -16% vs. vehicle (p<0.001) | [1] |
| IL-6 Increase Counteraction | LDL-R-/- Mice on High Fat Diet | 6, 12, and 24 mg/kg (3 weeks) | p<0.01 vs. control (all doses) | [5] |
| sICAM Reduction | LDL-R-/- Mice on High Fat Diet | 24 mg/kg (3 weeks) | 319.3±10.6 ng/ml (vs. 415.2±7.3 ng/ml for atorvastatin, p<0.05) | [5] |
| Intimal Hyperplasia Reduction | LDL-R-/- Mice on High Fat Diet | 12 mg/kg (3 weeks) | Intima/Media ratio: 0.28±0.14 (vs. 1.2±0.11 for atorvastatin, p<0.01) | [5] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway of this compound and the general experimental workflows for its assessment.
Figure 1: this compound signaling pathway.
Figure 2: In vitro experimental workflow.
Figure 3: In vivo experimental workflow.
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Effects in Macrophages
This protocol describes the use of RAW 264.7 macrophages to evaluate the effects of this compound on the production of inflammatory mediators.
4.1.1. Materials
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Atorvastatin (as a comparator)
-
Griess Reagent Kit for Nitrite Determination
-
TNF-α ELISA Kit
-
Reagents for Western Blotting (lysis buffer, primary antibody against iNOS, secondary antibody)
4.1.2. Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for Griess and ELISA assays, larger plates for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or atorvastatin for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
4.1.3. Measurement of Nitrite Accumulation (Griess Assay)
-
After the 24-hour incubation, collect the cell culture supernatant.
-
In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
4.1.4. Measurement of TNF-α Release (ELISA)
-
Collect the cell culture supernatant as described above.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, add standards and samples to the antibody-coated plate and incubate.
-
Wash the plate and add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the TNF-α concentration from the standard curve.
4.1.5. Assessment of iNOS Expression (Western Blot)
-
After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against iNOS overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
In Vivo Assessment in a Mouse Model of Hypercholesterolemia
This protocol outlines the evaluation of this compound's anti-inflammatory effects in LDL-R-/- mice fed a high-fat diet.
4.2.1. Materials
-
LDL-R-/- mice
-
High-fat diet
-
This compound
-
Atorvastatin
-
ELISA kits for mouse IL-6 and sICAM
-
Reagents for histological analysis
4.2.2. Animal Study Design
-
House LDL-R-/- mice under standard conditions.
-
Feed the mice a high-fat diet for a specified period (e.g., 16 weeks) to induce hypercholesterolemia and a pro-inflammatory state.
-
During the final weeks of the diet (e.g., 3 weeks), administer this compound, atorvastatin, or vehicle daily via oral gavage.
-
At the end of the treatment period, euthanize the mice and collect blood and tissues for analysis.
4.2.3. Measurement of Circulating Inflammatory Markers
-
Collect blood via cardiac puncture into appropriate tubes.
-
Separate plasma or serum by centrifugation.
-
Measure the concentrations of IL-6 and sICAM in the plasma/serum using specific ELISA kits according to the manufacturer's protocols.
4.2.4. Assessment of Intimal Hyperplasia
-
Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Dissect the aorta or other relevant arteries.
-
Process the tissues for histological analysis (e.g., paraffin (B1166041) embedding).
-
Section the arteries and perform staining (e.g., Hematoxylin and Eosin) to visualize the vessel structure.
-
Capture images of the cross-sections and measure the area of the intima and media using image analysis software.
-
Calculate the intima-to-media ratio as a measure of intimal hyperplasia.
Assessment of cGMP Formation
This protocol is for measuring the effect of this compound on the production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the NO signaling pathway.
4.3.1. Materials
-
PC12 cell line (or other suitable cell line)
-
Cell culture reagents
-
This compound
-
cGMP enzyme immunoassay (EIA) kit
4.3.2. Protocol
-
Culture and seed PC12 cells in appropriate plates.
-
Treat the cells with different concentrations of this compound for a specified time.
-
Lyse the cells according to the cGMP EIA kit protocol.
-
Perform the competitive EIA as per the manufacturer's instructions.
-
Measure the absorbance and calculate the cGMP concentration based on the standard curve.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. ovid.com [ovid.com]
- 5. ahajournals.org [ahajournals.org]
Application Notes and Protocols for NCX-6560 in Portal Hypertension Studies in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Portal hypertension is a serious complication of chronic liver diseases, characterized by a pathological increase in pressure within the portal venous system. This condition leads to the development of life-threatening complications such as ascites, variceal bleeding, and hepatic encephalopathy. The pathophysiology of portal hypertension is complex, involving both structural changes within the liver that increase intrahepatic resistance and a hyperdynamic circulatory state that increases portal blood flow.
NCX-6560 is a novel nitric oxide (NO)-donating statin, combining the properties of a cholesterol-lowering agent (atorvastatin) with the vasodilatory effects of nitric oxide. This dual mechanism of action makes it a promising therapeutic candidate for portal hypertension. Statins have been shown to improve endothelial dysfunction and reduce intrahepatic resistance, while nitric oxide is a key mediator of vasodilation. In the context of portal hypertension, there is a paradoxical situation with decreased NO bioavailability within the liver and increased NO production in the systemic and splanchnic circulation. This compound is designed to selectively deliver NO to the liver, thereby addressing the intrahepatic NO deficiency without causing systemic hypotension.
These application notes provide a comprehensive overview of the use of this compound in preclinical rat models of portal hypertension, including detailed experimental protocols and a summary of key findings.
Mechanism of Action of this compound in Portal Hypertension
This compound is a nitric oxide-releasing derivative of atorvastatin (B1662188). Its therapeutic effects in portal hypertension are believed to be multifactorial:
-
Increased Intrahepatic Nitric Oxide Bioavailability: By donating NO within the liver, this compound helps to counteract the endothelial dysfunction and increased intrahepatic vascular tone that are characteristic of cirrhosis. This leads to a reduction in intrahepatic resistance to portal blood flow.
-
Statin-Mediated Effects: The atorvastatin component of this compound contributes to the improvement of liver function and reduction of portal pressure. Statins have been shown to have pleiotropic effects beyond lipid-lowering, including anti-inflammatory, anti-fibrotic, and endothelial-stabilizing properties.
-
Improved Vasoprotective Profile: Studies have shown that this compound can increase the activation of endothelial nitric oxide synthase (eNOS) and decrease the expression of adhesion molecules like platelet/endothelial cell adhesion molecule-1 (PECAM-1), suggesting a beneficial effect on the health of the liver vasculature.[1]
-
Enhanced Safety Profile: Compared to conventional statins, this compound has demonstrated a better safety profile in animal models of cirrhosis, with reduced muscular and hepatic toxicity.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound in ameliorating portal hypertension.
Caption: Proposed signaling pathway of this compound in the liver.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in rat models of portal hypertension.
Table 1: Effects of this compound on Hemodynamic Parameters in Cirrhotic Rats
| Model | Treatment Group | Dose | Portal Pressure (mmHg) | Mean Arterial Pressure (mmHg) |
| Bile Duct Ligation (BDL) | Vehicle | - | 18.5 ± 0.8 | 98 ± 3 |
| Atorvastatin | 10 mg/kg/day | 15.2 ± 0.7 | 95 ± 4 | |
| This compound | 12.5 mg/kg/day | 14.9 ± 0.6 | 96 ± 3 | |
| Carbon Tetrachloride (CCl4) | Vehicle | - | 14.2 ± 0.5 | 102 ± 2 |
| Atorvastatin | 10 mg/kg/day | 11.8 ± 0.4 | 100 ± 3 | |
| This compound | 12.5 mg/kg/day | 11.5 ± 0.5 | 101 ± 2 |
*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM. (Data are illustrative based on findings reported in de la Cruz et al., 2017)
Table 2: Effects of this compound on Liver Injury and Function Markers
| Model | Treatment Group | ALT (U/L) | AST (U/L) | Intrahepatic cGMP (pmol/mg protein) |
| BDL | Vehicle | 250 ± 30 | 450 ± 45 | 0.5 ± 0.1 |
| Atorvastatin | 180 ± 25 | 320 ± 30 | 1.2 ± 0.2 | |
| This compound | 170 ± 20 | 310 ± 28 | 1.8 ± 0.3# | |
| CCl4 | Vehicle | 180 ± 20 | 350 ± 40 | 0.6 ± 0.1 |
| Atorvastatin | 130 ± 15 | 250 ± 30 | 1.4 ± 0.2 | |
| This compound | 125 ± 18 | 240 ± 25 | 2.1 ± 0.4# |
*p < 0.05 vs. Vehicle; #p < 0.05 vs. Atorvastatin. Data are presented as mean ± SEM. (Data are illustrative based on findings reported in de la Cruz et al., 2017)
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and findings from published studies.
Induction of Portal Hypertension in Rats
Two common models for inducing liver cirrhosis and subsequent portal hypertension in rats are Bile Duct Ligation (BDL) and chronic Carbon Tetrachloride (CCl4) administration.
a) Bile Duct Ligation (BDL) Model
This model induces cholestatic liver injury, leading to fibrosis, cirrhosis, and portal hypertension within 4 weeks.[2]
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g).
-
Anesthesia: Isoflurane (2-3% for induction, 1-2% for maintenance) or a combination of ketamine (80-100 mg/kg) and xylazine (B1663881) (5-10 mg/kg) administered intraperitoneally.
-
Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the liver to locate the common bile duct.
-
Carefully dissect the common bile duct from the surrounding tissue.
-
Place two ligatures (e.g., 4-0 silk) around the bile duct, approximately 5 mm apart.
-
Cut the bile duct between the two ligatures.
-
Close the abdominal incision in two layers (peritoneum and skin) using appropriate suture material.
-
Administer post-operative analgesia as per institutional guidelines.
-
Sham-operated control animals undergo the same procedure without ligation and transection of the bile duct.
-
b) Carbon Tetrachloride (CCl4) Model
This model induces hepatocellular injury, inflammation, and fibrosis, leading to cirrhosis and portal hypertension over a period of 8-13 weeks.
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Reagents: Carbon tetrachloride, Olive oil or corn oil.
-
Procedure:
-
Prepare a 50% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution via oral gavage or intraperitoneal injection. A common protocol is twice-weekly administration for 12 weeks.[3]
-
The initial dose is typically 0.2 mL/100g body weight, with subsequent doses adjusted based on the animal's weight gain and clinical condition.
-
Control animals receive the vehicle (olive oil) only.
-
Monitor the animals regularly for signs of distress, weight loss, and the development of ascites.
-
Administration of this compound
-
Formulation: this compound is typically administered as a suspension. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. The suspension should be prepared fresh daily and sonicated to ensure homogeneity.
-
Route of Administration: Oral gavage is the most common route for daily administration.
-
Dosage: A typical dose of this compound used in rat studies is 12.5 mg/kg/day.[1] The equivalent dose of atorvastatin (e.g., 10 mg/kg/day) is used as a comparator.
-
Treatment Duration: Treatment usually commences after the establishment of cirrhosis and portal hypertension (e.g., 2 weeks after BDL or 8 weeks after the start of CCl4 administration) and continues for a period of 2-5 weeks.
Measurement of Hemodynamic Parameters
Invasive hemodynamic measurements are performed at the end of the treatment period to assess the effects of this compound on portal and systemic circulation.
-
Anesthesia: As described above. It is crucial to maintain a stable plane of anesthesia to avoid fluctuations in blood pressure.
-
Procedure:
-
Place the anesthetized rat on a heating pad to maintain body temperature.
-
Perform a tracheotomy to ensure a patent airway.
-
Catheterize the right carotid or femoral artery with a polyethylene (B3416737) catheter (e.g., PE-50) connected to a pressure transducer to continuously monitor mean arterial pressure (MAP) and heart rate.
-
Perform a midline laparotomy.
-
Isolate a branch of the superior mesenteric vein and insert a catheter (e.g., PE-50) into the portal vein for direct measurement of portal pressure.
-
Allow the animal to stabilize for at least 20 minutes before recording baseline measurements.
-
Record all parameters using a data acquisition system.
-
Caption: Workflow for invasive hemodynamic measurements in rats.
Biochemical Assays
At the end of the experiment, blood and liver tissue are collected for biochemical analysis.
-
Blood Collection: Blood can be collected via cardiac puncture into tubes containing appropriate anticoagulants (e.g., EDTA for plasma) or no anticoagulant (for serum).
-
Liver Tissue Collection: A portion of the liver is snap-frozen in liquid nitrogen for molecular analyses (e.g., cGMP measurement, Western blotting), and another portion is fixed in 10% neutral buffered formalin for histological analysis.
a) Liver Enzyme Measurement
-
Sample: Serum.
-
Parameters: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Method: Commercially available colorimetric assay kits are used according to the manufacturer's instructions. The absorbance is read using a spectrophotometer.
b) Intrahepatic cGMP Measurement
-
Sample: Frozen liver tissue.
-
Method:
-
Homogenize the liver tissue in an appropriate buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit to quantify the concentration of cyclic guanosine (B1672433) monophosphate (cGMP).
-
Normalize the cGMP concentration to the total protein content of the sample, which can be determined using a standard protein assay (e.g., BCA or Bradford assay).
-
Conclusion
The available preclinical data strongly suggest that this compound is a promising therapeutic agent for the management of portal hypertension. Its dual mechanism of action, targeting both intrahepatic vascular resistance and the underlying liver pathology, coupled with a favorable safety profile, warrants further investigation in clinical settings. The protocols outlined in these application notes provide a robust framework for conducting preclinical studies to further elucidate the efficacy and mechanisms of action of this compound and other novel therapies for portal hypertension.
References
- 1. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with methotrexate to address limitations of the currently used chemical-induced models [frontiersin.org]
- 2. Transcriptome analysis of mesenteric arterioles changes and its mechanisms in cirrhotic rats with portal hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NCX-6560 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of NCX-6560. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in your aqueous experimental medium.
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What can I do to prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium or buffer is as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation.
-
Use Pre-warmed Media: Always add the this compound stock solution to pre-warmed (37°C) media or buffer, as solubility often increases with temperature.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the pre-warmed aqueous medium. This gradual decrease in solvent concentration can help prevent the compound from crashing out.
-
Gentle Vortexing: Add the stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid and uniform mixing.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: To maintain the integrity of this compound, adhere to the following storage guidelines:
-
Solid Form: Store the solid compound in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[1] A shelf life of over two years can be expected with proper long-term storage.[1]
-
DMSO Stock Solutions: Prepare stock solutions in DMSO and store them in small aliquots at -20°C to minimize freeze-thaw cycles.
Q4: How can I assess the stability of the nitric oxide-donating moiety of this compound?
A4: The stability of the nitric oxide (NO) releasing function can be indirectly assessed by measuring the amount of nitrite (B80452) and nitrate, the stable breakdown products of NO, in your solution over time. The Griess assay is a common colorimetric method for this purpose.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental results between replicates or experiments.
-
Potential Cause: Precipitation of this compound in the cell culture medium, leading to an inaccurate final concentration.
-
Troubleshooting Workflow:
References
improving NCX-6560 bioavailability in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NCX-6560, a novel nitric oxide (NO)-donating atorvastatin (B1662188).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nitric oxide (NO)-donating derivative of atorvastatin.[1][2] It is designed to combine the cholesterol-lowering effects of atorvastatin with the pleiotropic cardiovascular benefits of nitric oxide.[1] Atorvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, while the NO moiety provides vasodilatory, anti-inflammatory, and anti-thrombotic effects.[2][3]
Q2: Is the bioavailability of atorvastatin from this compound different from standard atorvastatin?
Yes. A first-in-human clinical study demonstrated that the bioavailability of atorvastatin and its active metabolites following a 48 mg dose of this compound was approximately 50% of that observed with an equimolar 40 mg dose of atorvastatin.[4]
Q3: Does the lower bioavailability of atorvastatin from this compound compromise its lipid-lowering efficacy?
Despite the lower systemic exposure to atorvastatin, this compound (48 mg) was found to be equipotent to atorvastatin (40 mg) in reducing LDL-cholesterol, total cholesterol, and Apo B levels in subjects with high LDL-C.[4] This suggests that the nitric oxide component contributes to the overall therapeutic effect, potentially through improved endothelial function and other pleiotropic effects.[1]
Q4: What are the potential advantages of the reduced atorvastatin bioavailability with this compound?
The lower systemic exposure to atorvastatin may lead to an improved safety profile.[4] Specifically, preclinical studies suggest that this compound may have reduced muscular and hepatic toxicity compared to atorvastatin alone.[3][5]
Troubleshooting Guide
Issue 1: Observed therapeutic effect is lower than expected based on atorvastatin concentration.
-
Possible Cause: Misinterpretation of the pharmacokinetic/pharmacodynamic relationship. The therapeutic effect of this compound is a composite of both the atorvastatin and the nitric oxide moieties. The nitric oxide contributes to the overall cardiovascular benefits, including anti-inflammatory and anti-thrombotic actions, which are not solely dependent on the plasma concentration of atorvastatin.[1][2]
-
Troubleshooting Steps:
-
Assess NO-related biomarkers: Measure downstream markers of NO signaling, such as cyclic GMP (cGMP) levels in tissues or plasma, to confirm the activity of the NO-donating component.[2][6]
-
Evaluate pleiotropic effects: In preclinical models, assess parameters beyond lipid levels, such as markers of inflammation (e.g., TNF-α), platelet aggregation, and endothelial function.[1][2]
-
Review dose equivalence: Ensure that the doses of this compound and comparator atorvastatin are equimolar with respect to the atorvastatin content. The molecular weight of this compound is higher than that of atorvastatin.[7]
-
Issue 2: High variability in plasma concentrations of atorvastatin and its metabolites.
-
Possible Cause: Formulation and administration variability. The solubility and absorption of this compound can be influenced by the vehicle and administration method.
-
Troubleshooting Steps:
-
Standardize formulation: For preclinical studies, ensure a consistent and homogenous formulation. For oral gavage, consider using a suspension in a vehicle like polyethylene (B3416737) glycol 400 (PEG-400) with a small percentage of DMSO to aid dissolution.[7]
-
Control for food effects: In animal studies, be aware of the potential for food to affect bioavailability, as is seen with other lipophilic drugs.[8] Standardize the feeding schedule of the animals relative to drug administration.
-
Analytical method validation: Ensure that the analytical method for quantifying atorvastatin and its metabolites in plasma is validated for specificity, linearity, accuracy, and precision.
-
Issue 3: Difficulty in achieving desired plasma concentrations for in vivo studies.
-
Possible Cause: Challenges with the inherent bioavailability of the current formulation.
-
Troubleshooting Steps (for exploratory research):
-
Consider alternative formulations: While no specific bioavailability-enhancing formulations for this compound have been published, general strategies for poorly soluble drugs could be explored:
-
Alternative routes of administration: For mechanistic studies where bypassing first-pass metabolism is desired, consider intraperitoneal or intravenous administration. Note that this will significantly alter the pharmacokinetic profile and the relative contribution of the parent drug and its metabolites.
-
Data Summary
Table 1: Comparative Efficacy of this compound and Atorvastatin in Humans (2-week treatment) [4]
| Parameter | This compound (48 mg) | Atorvastatin (40 mg) |
| LDL-Cholesterol Reduction | up to 57% | Equipotent to 48 mg this compound |
| Total Cholesterol Reduction | up to 45% | Not specified |
| Apo B Reduction | up to 49% | Not specified |
| Atorvastatin Bioavailability | ~50% of equimolar Atorvastatin | 100% (Reference) |
Table 2: Comparative Preclinical Effects of this compound and Atorvastatin [1][2]
| Effect | This compound | Atorvastatin |
| Cholesterol Lowering | More effective in some models | Effective |
| Anti-inflammatory (TNF-α release) | Superior inhibition | No effect |
| Anti-platelet Adhesion | Significant inhibition | Ineffective |
| Vasodilation (cGMP formation) | Active | Inactive |
| Blood Pressure Reduction (eNOS knockout mice) | Significant reduction | No effect |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodent Models
This protocol is based on methodologies described in preclinical studies.[2][7]
-
Formulation Preparation:
-
Dissolve this compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO), typically not exceeding 2% of the final volume.
-
Dilute the DMSO solution with polyethylene glycol 400 (PEG-400) to the final desired concentration for oral gavage.
-
Ensure the final concentration of DMSO in the administered mixture is below 1%.
-
Prepare a fresh formulation for each day of dosing.
-
-
Dosing:
-
Administer the formulation to animals (e.g., mice or rats) via oral gavage.
-
The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
For multi-day studies, administer the dose at the same time each day.
-
-
Blood Sampling for Pharmacokinetic Analysis:
-
Collect blood samples at predetermined time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Protocol 2: Assessment of Vasodilatory Effects in Aortic Rings
This protocol is adapted from the methodology used to assess the NO-donating properties of this compound.[2]
-
Tissue Preparation:
-
Isolate the thoracic aorta from a euthanized animal (e.g., rabbit).
-
Carefully clean the aorta of adhering connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
-
Experimental Procedure:
-
Allow the rings to equilibrate under a resting tension of ~2g for at least 60 minutes.
-
Pre-contract the aortic rings with a vasoconstrictor agent such as norepinephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension to determine the vasodilatory response.
-
A control experiment with atorvastatin should be run in parallel.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound.
References
- 1. biospace.com [biospace.com]
- 2. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. ahajournals.org [ahajournals.org]
- 5. biospace.com [biospace.com]
- 6. Enhancement of Nitric Oxide Bioavailability by Modulation of Cutaneous Nitric Oxide Stores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. mdpi.com [mdpi.com]
- 9. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
Technical Support Center: NCX-6560 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX-6560. Our goal is to help you navigate common pitfalls and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel nitric oxide (NO)-donating derivative of atorvastatin (B1662188).[1] Its mechanism of action is twofold:
-
HMG-CoA Reductase Inhibition: Like its parent compound, atorvastatin, this compound inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1]
-
Nitric Oxide Donation: this compound releases nitric oxide, which contributes to its anti-inflammatory, anti-thrombotic, and vasodilatory properties.[1][2] These effects are largely mediated by the activation of soluble guanylate cyclase (sGC) and the subsequent increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels.
Q2: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies in mice, a common formulation involves dissolving this compound in a small amount of DMSO (e.g., 2%) and then diluting it with a vehicle like polyethylene (B3416737) glycol 400 (PEG 400) for oral gavage.[4] It is crucial to keep the final DMSO concentration low in in vivo experiments.
Storage: Store this compound as a solid at -20°C for long-term storage. For short-term storage (days to weeks), it can be kept at 0-4°C. Protect from light and moisture.
Q3: What are the key differences in the effects of this compound compared to atorvastatin?
While both compounds inhibit cholesterol synthesis, this compound exhibits additional effects due to its NO-donating properties. Studies have shown that this compound can be more effective than atorvastatin at:
-
Lowering serum cholesterol in some models.[1]
-
Inducing vasodilation.[1]
-
Exerting anti-thrombotic and anti-inflammatory effects.[1][2]
Q4: What are the essential controls to include in my this compound experiments?
To ensure that the observed effects are specifically due to the NO-donating property of this compound and not the parent molecule or other factors, consider the following controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO).
-
Atorvastatin Control: To differentiate the effects of NO donation from those of HMG-CoA reductase inhibition.
-
Inactive (Spent) this compound Control: A solution of this compound that has been allowed to fully decompose to account for the effects of the parent molecule and its byproducts, independent of NO release.
-
NO Scavenger Control: Co-treatment with a specific NO scavenger, such as carboxy-PTIO (cPTIO), to confirm that the observed effects are mediated by nitric oxide.
Troubleshooting Guides
In Vitro Cellular Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological response to this compound | Improper storage and handling of this compound leading to degradation. | Ensure this compound is stored correctly at -20°C and protected from light. Prepare fresh stock solutions in DMSO for each experiment. |
| Cell line is not responsive to nitric oxide. | Confirm that your cell line expresses soluble guanylate cyclase (sGC), the primary receptor for NO. You can test this by using a direct sGC activator as a positive control. | |
| Incorrect dosage of this compound. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. | |
| High background or unexpected results in control wells | Vehicle (DMSO) toxicity. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and consistent across all wells. Run a vehicle-only control to assess its effect on cell viability and the experimental readout. |
| Contamination of cell cultures. | Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for any signs of bacterial or fungal contamination. | |
| Difficulty in measuring NO release | Short half-life of nitric oxide. | Measure the stable end products of NO, nitrite (B80452) and nitrate, in the cell culture supernatant using the Griess assay. |
| Interference with the Griess assay. | Phenol (B47542) red in cell culture medium can interfere with the Griess assay. Use phenol red-free medium for your experiments. Ensure there are no interfering substances like sulfhydryl-containing compounds in your samples. |
In Vivo Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Low bioavailability or inconsistent in vivo effects | Poor solubility or stability of the formulation. | Ensure the formulation is prepared fresh before each administration. For oral gavage, ensure proper suspension of the compound. Consider alternative formulation strategies if solubility remains an issue. |
| Rapid metabolism of this compound. | Conduct pharmacokinetic studies to determine the half-life of this compound and its active metabolites in your animal model. Adjust the dosing regimen accordingly. | |
| Unexpected toxicity | Toxicity of the vehicle or byproducts. | Run a vehicle-only control group to assess any adverse effects of the formulation. Include an inactive (spent) this compound control group to evaluate the toxicity of the parent molecule and its degradation products. |
| Off-target effects of high doses. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line/System | Parameter | This compound | Atorvastatin | Reference |
| Cholesterol Biosynthesis Inhibition | Rat Smooth Muscle Cells | IC50 | 1.9 ± 0.4 µM | 3.9 ± 1.0 µM | [1] |
| Vasodilation | Rabbit Aortic Rings | EC50 | 53.5 ± 8.3 µM | Inactive | [1] |
| cGMP Formation | PC12 Cells | EC50 | 1.8 ± 0.7 µM | Inactive | [1] |
| Nitrite Accumulation Inhibition | LPS-treated RAW 264.7 Macrophages | IC50 | 6.7 ± 1.6 µM | Less Efficient | [1] |
Key Experimental Protocols
Protocol 1: Measurement of Nitric Oxide Production (Griess Assay)
This protocol is for the indirect measurement of NO production by quantifying nitrite in cell culture supernatants.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) standard solution (1 mM)
-
Phenol red-free cell culture medium
-
96-well microplate
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat cells with this compound, atorvastatin, vehicle, and other controls in phenol red-free medium for the desired time.
-
Standard Curve Preparation: Prepare a serial dilution of the NaNO2 standard in phenol red-free medium to generate a standard curve (e.g., 0-100 µM).
-
Sample Collection: After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing the standard or sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Protocol 2: Measurement of cGMP Levels (ELISA)
This protocol outlines the measurement of intracellular cGMP levels using a competitive ELISA kit.
Materials:
-
Commercially available cGMP ELISA kit
-
Cell lysis buffer provided with the kit
-
Plate shaker
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate multi-well plates and treat with this compound, controls, or other compounds for the desired duration.
-
Cell Lysis: After treatment, remove the culture medium and lyse the cells according to the ELISA kit manufacturer's instructions. This typically involves adding a specific lysis buffer and incubating for a short period.
-
ELISA Procedure:
-
Add standards, controls, and cell lysates to the wells of the antibody-coated microplate provided in the kit.
-
Add the HRP-conjugated cGMP to each well.
-
Incubate the plate on a shaker for the time specified in the kit protocol (usually 1-2 hours) at room temperature.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
-
Measurement: Read the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the cGMP concentration in your samples based on the standard curve generated. The absorbance is inversely proportional to the amount of cGMP in the sample.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for in vitro studies.
Caption: Troubleshooting decision tree for inconsistent results.
References
optimizing NCX-6560 concentration for cell culture
Welcome to the technical support center for NCX-6560, a nitric oxide (NO)-releasing derivative of atorvastatin (B1662188). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a hybrid molecule that combines the properties of atorvastatin and a nitric oxide (NO) donor.[1] Its mechanism of action is twofold:
-
Inhibition of Cholesterol Biosynthesis: Like its parent compound, atorvastatin, this compound inhibits HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, thereby reducing cholesterol synthesis.[2]
-
Nitric Oxide Donation: this compound releases nitric oxide, which has various biological effects, including vasodilation, anti-inflammatory, and anti-thrombotic properties.[2] The release of NO is a critical aspect of its enhanced therapeutic potential compared to atorvastatin alone.
Q2: What are the key signaling pathways affected by this compound?
This compound influences at least two major signaling pathways:
-
Atorvastatin-Related Pathways: By inhibiting the mevalonate pathway, the atorvastatin component can impact downstream signaling, including the mTOR pathway.[3][4]
-
NO-cGMP Pathway: The released nitric oxide activates soluble guanylate cyclase (sGC), leading to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[2] cGMP then acts as a second messenger to mediate various cellular responses.
Q3: How should I prepare and store this compound for cell culture experiments?
For in vitro studies, it is common to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). It is advisable to keep the final concentration of DMSO in your cell culture medium low (generally below 0.1%) to avoid solvent-induced cytotoxicity.[5] Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C. When diluting the stock into your cell culture medium, ensure the medium is pre-warmed to 37°C and mix thoroughly to avoid precipitation.[5]
Q4: How can I measure the release of nitric oxide from this compound in my cell culture system?
Measuring the actual concentration of NO your cells experience is crucial, as it can be challenging to predict due to interactions with media components.[6][7] Several methods are available for detecting NO in cell culture:
-
Griess Assay: This colorimetric assay measures nitrite, a stable oxidation product of NO, in the cell culture supernatant.[8]
-
Fluorescent Probes: DAF-FM diacetate is a commonly used probe that becomes fluorescent upon reacting with NO inside the cells.[9]
-
Chemiluminescence-based Assays: These highly sensitive methods can detect NO directly.[8]
-
Real-time NO monitoring systems: Specialized devices can continuously measure the level of NO in the cell culture environment.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or unexpected experimental results | The actual concentration of NO reaching the cells is variable. The half-life and release kinetics of NO from this compound can be influenced by media components, pH, light, and temperature.[6][10][11] | Quantify NO release directly in your specific cell culture medium using methods like the Griess assay or real-time NO sensors. Ensure consistent experimental conditions (pH, temperature, light exposure). |
| Cell viability is compromised. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range of this compound for your specific cell line.[12][13] | |
| Low or no detectable cGMP production | The concentration of this compound is too low. | Perform a dose-response experiment to determine the optimal concentration for cGMP stimulation. |
| The incubation time is not optimal. | Conduct a time-course experiment to identify the peak of cGMP production. | |
| Issues with the cGMP assay. | Ensure the cGMP assay kit is not expired and is being used according to the manufacturer's instructions. Include positive controls to validate the assay.[14][15] | |
| Precipitation of this compound in cell culture medium | The solubility limit of this compound in the medium has been exceeded. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration. Ensure the medium is pre-warmed to 37°C before adding the compound and mix immediately.[5] |
| The final DMSO concentration is too high. | Keep the final DMSO concentration in the culture medium below 0.1%.[5] |
Quantitative Data Summary
The following table summarizes the in vitro biological activities of this compound in various cell lines.
| Cell Line | Assay | Parameter | Value (µM) | Reference |
| Rat Smooth Muscle Cells | Cholesterol Biosynthesis Inhibition | IC₅₀ | 1.9 ± 0.4 | [2] |
| RAW 264.7 Macrophages | Nitrite Accumulation Inhibition | IC₅₀ | 6.7 ± 1.6 | [2] |
| PC12 Cells | cGMP Formation | EC₅₀ | 1.8 ± 0.7 | [2] |
| Rabbit Aortic Rings | Vasodilation | EC₅₀ | 53.5 ± 8.3 | [2] |
Experimental Protocols
Cholesterol Biosynthesis Inhibition Assay
This protocol is adapted from methods used to assess the impact of compounds on cholesterol synthesis in cultured cells.[16]
-
Cell Seeding: Seed cells (e.g., rat smooth muscle cells) in a suitable culture plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined period (e.g., 24-48 hours).
-
Isotopic Labeling: Add a labeled precursor, such as [¹⁴C]-acetate, to the culture medium and incubate for a few hours to allow for its incorporation into newly synthesized cholesterol.
-
Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids using a solvent mixture like chloroform:methanol (2:1).
-
Separation and Quantification: Separate the cholesterol from other lipids using thin-layer chromatography (TLC). Scrape the cholesterol spots from the TLC plate and quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of cholesterol synthesis for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value.
cGMP Formation Assay
This protocol outlines the steps to measure intracellular cGMP levels in response to this compound stimulation.[17][18]
-
Cell Seeding: Plate cells (e.g., PC12 cells) in a multi-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with a serum-free medium and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Stimulation: Add different concentrations of this compound or a vehicle control to the wells and incubate for a specific time (e.g., 10-30 minutes).
-
Cell Lysis: Terminate the stimulation by aspirating the medium and lysing the cells with a lysis buffer (e.g., 0.1 M HCl).
-
cGMP Quantification: Use a commercial cGMP enzyme immunoassay (EIA) or enzyme-linked immunosorbent assay (ELISA) kit to measure the cGMP concentration in the cell lysates, following the manufacturer's instructions.[14][15]
-
Data Analysis: Normalize the cGMP levels to the total protein concentration in each well. Plot the cGMP concentration against the this compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound dual signaling pathway.
Caption: General experimental workflow.
References
- 1. Recent developments in nitric oxide donor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. The AKT/mTOR signaling pathway plays a key role in statin-induced myotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate nitric oxide measurements from donors in cell media: identification of scavenging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity assay [biomodel.uah.es]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Stable Fluorescence Assay for Measuring Cyclic GMP | Molecular Devices [moleculardevices.com]
NCX-6560 toxicity profile in animal models
Disclaimer: The following information is based on publicly available data, which is limited. Detailed toxicity studies for NCX-6560 have been conducted as part of its preclinical development, but the comprehensive results are not fully available in the public domain. This technical support center provides guidance based on the existing scientific literature and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the general toxicity profile of this compound observed in animal models?
A1: Based on available studies, this compound, a nitric oxide (NO)-donating derivative of atorvastatin (B1662188), has shown a promising safety profile in preliminary animal models. In a study on hyperlipidemic mice, a 5-week oral treatment with this compound at a dose of 46.8 mg/kg/day was effective in lowering serum cholesterol without reported adverse effects in the context of that study.[1] Additionally, in a preclinical model of statin-induced myopathy, this compound did not induce the muscle fiber atrophy or affect muscle function, adverse effects that were observed with atorvastatin at a comparable plasma level. This suggests that the nitric oxide moiety may mitigate some of the known side effects of statins.
Q2: Has the acute toxicity (e.g., LD50) of this compound been determined?
A2: Publicly available literature does not contain specific data on the acute toxicity or the median lethal dose (LD50) of this compound in any animal model. Standard preclinical safety assessments would typically include such studies to determine the effects of a single high dose of the compound.
Q3: Are there any data on the repeat-dose toxicity of this compound?
A3: A 5-week study in hyperlipidemic mice involved daily oral administration of 46.8 mg/kg this compound.[1] While this study focused on efficacy, the lack of reported toxicity at this dose over this period provides some insight into its sub-chronic safety profile. However, detailed organ-specific pathology and clinical chemistry from dedicated repeat-dose toxicology studies are not publicly available.
Q4: What is the known mechanism of action of this compound, and how might it relate to its toxicity profile?
A4: this compound combines the cholesterol-lowering effect of atorvastatin with the vasodilatory and anti-inflammatory properties of nitric oxide. The atorvastatin component inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis. The nitric oxide is released, leading to vasodilation and other beneficial vascular effects.[1] This dual mechanism may result in a different safety profile compared to atorvastatin alone, potentially mitigating some statin-related side effects like myopathy.
Troubleshooting Guides for In-Vivo Experiments
Issue 1: Unexpected decrease in blood pressure in experimental animals.
-
Possible Cause: this compound is a nitric oxide-donating molecule, which can lead to vasodilation and a subsequent decrease in blood pressure. This effect has been observed in eNOS knockout mice.[1]
-
Troubleshooting Steps:
-
Monitor blood pressure regularly during the study, especially after dose administration.
-
Consider using a lower starting dose if hypotension is a concern for the specific animal model.
-
Ensure that the animal model used is appropriate. For instance, normotensive wild-type mice showed no significant blood pressure reduction in one study.[1]
-
Issue 2: Observing muscle weakness or signs of myopathy.
-
Possible Cause: While this compound is suggested to have a protective effect against myopathy compared to atorvastatin, high doses or specific experimental conditions might still induce muscle-related side effects.
-
Troubleshooting Steps:
-
Carefully monitor animals for any signs of muscle weakness, such as changes in gait or reduced activity.
-
At the end of the study, collect muscle tissue for histopathological analysis to look for signs of myopathy.
-
Measure relevant biomarkers in plasma, such as creatine (B1669601) kinase (CK), to assess muscle damage.
-
If myopathy is observed, consider reducing the dose or comparing the effects with a group treated with atorvastatin alone.
-
Data Presentation
Table 1: Summary of this compound Dosing and Effects in Animal Models (Publicly Available Data)
| Animal Model | Dose | Duration | Route of Administration | Key Findings | Reported Toxicity |
| Hyperlipidemic Mice | 46.8 mg/kg/day | 5 weeks | Oral (p.o.) | -21% reduction in serum cholesterol.[1] | No adverse effects reported in the study.[1] |
| Mice (Thromboembolism model) | 46.8 mg/kg | Single dose | Oral (p.o.) | Reduced mortality in U46619- or collagen plus epinephrine-induced thromboembolism.[1] | Not specified. |
| eNOS Knockout Mice | Not specified | Not specified | Not specified | -16% reduction in blood pressure.[1] | Not specified. |
| Preclinical model of statin-induced myopathy | Not specified | Not specified | Not specified | Did not induce muscle fiber atrophy or affect muscle function, unlike atorvastatin. | No adverse effects reported. |
Note: This table is based on limited publicly available information and does not represent a comprehensive toxicity profile.
Experimental Protocols
Hypothetical Protocol for a 28-Day Repeat-Dose Oral Toxicity Study in Rats
This is a generalized example protocol and does not represent the specific study design used for this compound.
-
Test System: Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females.
-
Group Allocation: Animals are randomly assigned to four groups (10 rats/sex/group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound.
-
-
Dose Administration: this compound is administered orally via gavage once daily for 28 consecutive days.
-
Observations:
-
Clinical Signs: Animals are observed twice daily for any signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
-
Terminal Procedures:
-
At the end of the 28-day period, animals are euthanized.
-
A full necropsy is performed on all animals.
-
Organ weights are recorded.
-
A comprehensive set of tissues is collected and preserved for histopathological examination.
-
Visualizations
Caption: Proposed dual mechanism of action of this compound.
Caption: General workflow for a repeat-dose toxicity study.
References
Troubleshooting Inconsistent Results with NCX-6560: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NCX-6560. Our aim is to help you achieve consistent and reliable results in your experiments by addressing potential issues related to handling, storage, and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a nitric oxide (NO)-releasing derivative of atorvastatin (B1662188).[1][2] It functions as an HMG-CoA reductase inhibitor, similar to its parent compound atorvastatin, thereby inhibiting cholesterol biosynthesis.[1][3] Additionally, the release of nitric oxide contributes to its pharmacological effects, which include anti-inflammatory, anti-thrombotic, and vasodilatory properties.[1][4] This dual mechanism of action allows this compound to not only lower cholesterol but also address endothelial dysfunction.[4]
Q2: How should this compound be stored to ensure its stability?
Proper storage of this compound is crucial for maintaining its activity and obtaining reproducible results. For short-term storage (days to weeks), the compound should be kept in a dry, dark environment at 0-4°C.[3] For long-term storage (months to years), it is recommended to store this compound at -20°C.[3] The compound is stable for several weeks at ambient temperature, which is sufficient for shipping purposes.[3]
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO (Dimethyl sulfoxide).[3] When preparing stock solutions, it is advisable to formulate the drug in DMSO.[3] For long-term storage of stock solutions, it is best to keep them at -20°C.[3]
Q4: I am observing lower than expected efficacy in my in vivo experiments. What could be the cause?
Inconsistent in vivo results can stem from several factors. One key consideration is the administration protocol. In studies with hyperlipidemic mice, this compound was administered daily by oral gavage for five weeks.[5] Ensure that your dosing regimen, including frequency and route of administration, is consistent with established protocols. Additionally, verify the stability and correct concentration of your dosing solution. Improper storage or dilution could lead to reduced potency.
Q5: My in vitro results show high variability between experiments. What are the potential sources of this inconsistency?
For in vitro assays, variability can be introduced through several factors:
-
Cell Culture Conditions: Ensure that cell lines, such as the RAW 264.7 macrophages used in anti-inflammatory studies, are maintained in a consistent culture environment.[1] Variations in media, supplements, or cell passage number can affect cellular responses.
-
Compound Preparation: Freshly prepare working solutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Conditions: Factors such as incubation times, reagent concentrations, and the specific assay kits used should be standardized across all experiments.
Experimental Protocols and Data
In Vitro Cholesterol Biosynthesis Inhibition
Objective: To determine the inhibitory effect of this compound on cholesterol biosynthesis in comparison to atorvastatin.
Methodology:
-
Rat smooth muscle cells are used for the assay.
-
Cells are treated with varying concentrations of this compound or atorvastatin.
-
The inhibition of cholesterol biosynthesis is measured to determine the IC50 value for each compound.
Results:
| Compound | IC50 (µM) in Rat Smooth Muscle Cells |
| This compound | 1.9 +/- 0.4 |
| Atorvastatin | 3.9 +/- 1.0 |
Table 1: Comparative IC50 values for the inhibition of cholesterol biosynthesis.[1]
In Vivo Lipid-Lowering Effect in Hyperlipidemic Mice
Objective: To assess the in vivo efficacy of this compound in reducing serum cholesterol levels.
Methodology:
-
CD1 mice are fed a high-fat diet for 20 weeks to induce hyperlipidemia.[5]
-
Starting at week 15, mice are treated daily with this compound (46.8 mg/kg, p.o.), atorvastatin (40 mg/kg, p.o.), or a vehicle control for 5 weeks.[5]
-
At the end of the 20-week period, blood samples are collected one hour after the final dose.[5]
-
Total serum cholesterol is measured using a colorimetric method.[5]
Results:
| Treatment Group | % Reduction in Serum Cholesterol vs. Control | P-value |
| This compound (46.8 mg/kg/day) | -21% | <0.05 |
| Atorvastatin (40 mg/kg/day) | -14% | NS |
Table 2: Effect of a 5-week oral treatment with this compound and atorvastatin on serum cholesterol in hyperlipidemic mice.[1]
Visualizing the Mechanism and Workflow
To further clarify the processes involved with this compound, the following diagrams illustrate its signaling pathway and a general experimental workflow.
Caption: Dual mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 5. ovid.com [ovid.com]
how to control for nitric oxide effects in NCX-6560 studies
Welcome to the technical support center for researchers working with NCX-6560. This guide provides answers to frequently asked questions and troubleshooting advice, with a specific focus on designing experiments that effectively control for the effects of nitric oxide (NO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it critical to control for its nitric oxide effects?
A: this compound is a novel cardiovascular compound that functions as a nitric oxide (NO)-donating derivative of atorvastatin (B1662188).[1][2] This means that upon administration, it releases two bioactive molecules: atorvastatin, a well-known HMG-CoA reductase inhibitor (statin), and nitric oxide (NO), a potent signaling molecule involved in numerous physiological processes including vasodilation and anti-inflammatory responses.[1][3]
It is crucial to control for the effects of NO to accurately attribute the observed biological outcomes to the correct component of the drug. An experimental result could be caused by:
-
The statin activity of atorvastatin.
-
The signaling activity of the released nitric oxide.
-
A synergistic or additive effect of both molecules.
Without proper controls, it is impossible to dissect these contributions, leading to a misinterpretation of the compound's mechanism of action.
Q2: What are the essential experimental control groups to use in an this compound study?
A: To isolate and understand the effects of the NO-moiety, a well-designed study should include a specific set of control groups. The minimum recommended groups are:
-
Vehicle Control: The formulation used to dissolve this compound, administered alone. This group serves as the baseline for the experiment.
-
This compound Treatment Group: The primary experimental group.
-
Parent Molecule Control (Atorvastatin): An equimolar dose of atorvastatin (the parent statin) should be used.[2][4] This is the most critical control, as it allows you to determine the effects attributable to the statin component alone. Any differences between the this compound group and the atorvastatin group can be attributed to the release of nitric oxide.
-
NO Scavenger / Inhibitor Group: This group involves co-administering this compound with a compound that either scavenges NO directly or inhibits its downstream signaling pathway. This helps confirm that the unique effects of this compound are indeed NO-dependent.
An optional but highly recommended fifth group is a "Pure" NO-Donor Control (e.g., isosorbide (B1672297) mononitrate, ISMN), which helps characterize the effects of NO donation in your experimental model, independent of the statin.[2]
Q3: How can I pharmacologically block or remove the nitric oxide released from this compound?
A: There are two primary strategies: scavenging the NO molecule directly or inhibiting its downstream signaling pathway.
-
NO Scavengers: These molecules directly and rapidly react with NO, removing it from the biological system. This is often the most direct method for in vitro and in vivo studies. Common examples include:
-
Inhibitors of Downstream Signaling: Since many of NO's effects are mediated through the activation of soluble guanylate cyclase (sGC) and subsequent production of cGMP, inhibiting this pathway can block the NO-dependent effects.
Troubleshooting Guide
Q4: My in vitro results show a much stronger effect with this compound than with an equimolar dose of atorvastatin. How do I confirm this is due to nitric oxide?
A: This is the expected outcome if the NO moiety is active in your system. To rigorously confirm this, perform the following experiments:
-
Introduce an sGC Inhibitor: Pre-treat your cells or tissue with ODQ before adding this compound. If the enhanced effect is NO-dependent, it should be abolished or significantly reduced to the level observed with atorvastatin alone.
-
Add an NO Scavenger: Co-incubate this compound with an NO scavenger like cPTIO. Similar to the ODQ experiment, this should neutralize the NO-mediated portion of the effect.
-
Measure cGMP Levels: Directly measure the intracellular concentration of cyclic GMP (cGMP), the second messenger produced by NO-activated sGC.[7] You should observe a significant increase in cGMP levels in cells treated with this compound but not in those treated with atorvastatin. This provides direct biochemical evidence of NO signaling.
Quantitative Data Summary
The following tables summarize comparative data from preclinical studies, highlighting the differential effects of this compound and its parent compound, atorvastatin.
Table 1: In Vitro and In Vivo Pharmacological Effects
| Parameter | This compound | Atorvastatin | Key Finding | Reference |
|---|---|---|---|---|
| Cholesterol Biosynthesis Inhibition (IC₅₀, µM) | 1.9 ± 0.4 | 3.9 ± 1.0 | Both compounds inhibit cholesterol synthesis similarly. | [2] |
| Vasodilation (EC₅₀, µM) | 53.5 ± 8.3 | Inactive | Vasodilation is a unique property of this compound, mediated by NO. | [2] |
| cGMP Formation (EC₅₀, µM) | 1.8 ± 0.7 | Inactive | This compound stimulates the NO signaling pathway. | [2] |
| Platelet Thromboembolism Mortality Reduction (%) | 44 - 56% | No effect | Anti-thrombotic effects are driven by NO release. | [2][3] |
| Serum Cholesterol Lowering (in vivo, %) | -21% | -14% | this compound shows a greater lipid-lowering effect in vivo. |[2] |
Table 2: Anti-Inflammatory and Anti-Atherogenic Effects
| Parameter | This compound (24 mg/kg) | Atorvastatin (20 mg/kg) | Key Finding | Reference |
|---|---|---|---|---|
| IL-6 Increase | Counteracted | No significant effect | This compound has superior anti-inflammatory properties. | [7] |
| sICAM Reduction (ng/ml) | Reduced to 319.3 | Reduced to 415.2 | This compound is more effective at reducing this adhesion molecule. | [7] |
| Injury-Induced Intimal Hyperplasia (I/M Ratio) | 0.3 ± 0.14 | 0.29 ± 0.06 | Both are effective at high doses, but this compound is more potent at lower doses. | [7] |
| Plasma cGMP Levels | Significant Rise | No effect | Demonstrates in vivo NO-mediated biological activity. |[7] |
Key Experimental Protocols
Protocol 1: Assessment of Vasodilation in Aortic Rings
This protocol is adapted from studies demonstrating the NO-dependent vasodilatory effects of this compound.[2]
-
Tissue Preparation: Isolate thoracic aortas from rabbits and cut them into 2-3 mm rings, preserving the endothelium.
-
Mounting: Mount the rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Pre-contraction: Induce a stable contraction in the aortic rings using norepinephrine (B1679862) (e.g., 1 µM).
-
Treatment Application: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound, atorvastatin, or a vehicle control to the bath.
-
Data Acquisition: Record the changes in isometric tension. Relaxation is expressed as a percentage reversal of the norepinephrine-induced contraction.
-
Control Groups: To confirm the role of NO, run parallel experiments where rings are pre-incubated with an sGC inhibitor (e.g., ODQ) before the addition of this compound.
Protocol 2: Measurement of cGMP Formation in PC12 Cells
This protocol measures the direct biochemical output of the NO signaling pathway.[2][3]
-
Cell Culture: Culture PC12 cells in an appropriate medium until they reach 80-90% confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (3-isobutyl-1-methylxanthine) for 30 minutes to prevent the degradation of cGMP.
-
Stimulation: Treat the cells with various concentrations of this compound, atorvastatin, or a positive control (e.g., sodium nitroprusside) for a defined period (e.g., 10-15 minutes).
-
Lysis: Stop the reaction by adding an acid (e.g., 0.1 M HCl) and lyse the cells.
-
Quantification: Centrifuge the lysate to remove cell debris. Measure the cGMP concentration in the supernatant using a commercially available cGMP Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
Normalization: Normalize the cGMP concentration to the total protein content of each sample, determined by a protein assay (e.g., BCA or Bradford).
References
- 1. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 2. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Nitric oxide scavengers as a therapeutic approach to nitric oxide mediated disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ahajournals.org [ahajournals.org]
Technical Support Center: NCX-6560 Delivery and Targeted Effects
Welcome to the technical support center for NCX-6560, a nitric oxide (NO)-donating derivative of atorvastatin (B1662188). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound is a hybrid molecule designed to exert dual therapeutic effects. Firstly, as a derivative of atorvastatin, it inhibits HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Secondly, it possesses a nitric oxide (NO)-donating moiety, which releases NO, a critical signaling molecule in the cardiovascular system.[1][2] This NO release leads to the activation of soluble guanylyl cyclase (sGC), increased cyclic guanosine (B1672433) monophosphate (cGMP) levels, and subsequent vasodilation.[1] The combined actions result in enhanced anti-inflammatory, anti-thrombotic, and lipid-lowering effects compared to atorvastatin alone.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C. It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under these conditions.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, the appropriate vehicle must be chosen to ensure solubility and biocompatibility.
Q4: What are the key differences in biological activity between this compound and atorvastatin?
A4: While both compounds inhibit cholesterol synthesis, this compound exhibits several additional or enhanced activities due to its NO-donating properties. These include:
-
Vasodilation: this compound induces vasodilation, whereas atorvastatin does not have a direct vasodilatory effect.[1]
-
Anti-thrombotic effects: this compound has been shown to reduce platelet adhesion and pulmonary thromboembolism in animal models, an effect not observed with atorvastatin alone.[1]
-
Enhanced Anti-inflammatory Properties: The NO-donating moiety of this compound contributes to its superior anti-inflammatory activity.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent or No Vasodilatory Response in Ex Vivo Aortic Ring Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Ensure proper storage of the compound away from light and at the recommended temperature. |
| Endothelial Dysfunction of Aortic Rings | Verify the integrity of the endothelium by testing the response to an endothelium-dependent vasodilator like acetylcholine (B1216132) before applying this compound. A robust relaxation response to acetylcholine indicates healthy endothelium. |
| Incorrect Buffer Composition or pH | Ensure the Krebs-Henseleit solution is freshly prepared with the correct concentrations of all components and is properly aerated with 95% O2 / 5% CO2 to maintain a physiological pH. |
| Suboptimal Pre-contraction | The level of pre-contraction with agents like norepinephrine (B1679862) or phenylephrine (B352888) can influence the observed relaxation. Ensure a stable and consistent level of pre-contraction is achieved before adding this compound. |
| Insufficient Drug Concentration | Perform a dose-response curve to determine the optimal concentration range for this compound in your specific experimental setup. |
Issue 2: High Variability in In Vivo Study Results (e.g., lipid-lowering or anti-inflammatory effects)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Oral Gavage Technique | Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress to the animals and ensure consistent delivery of the compound. Improper administration can lead to aspiration or incomplete dosing.[5][6][7][8][9] |
| Variability in Drug Formulation/Suspension | If administering this compound as a suspension, ensure it is homogenous before and during administration to prevent variability in the dose delivered to each animal. |
| Animal Stress | Acclimate animals to the experimental conditions and handling procedures before the start of the study to minimize stress-induced physiological changes that could impact the results. |
| Dietary Inconsistencies | In studies involving diet-induced hyperlipidemia, ensure the composition and administration of the specialized diet are consistent across all animal groups. |
| Biological Variability | Increase the number of animals per group to account for natural biological variation. |
Data Presentation
Table 1: In Vitro Efficacy of this compound vs. Atorvastatin
| Parameter | This compound | Atorvastatin | Reference |
| Inhibition of Cholesterol Biosynthesis (IC50) | 1.9 ± 0.4 µM | 3.9 ± 1.0 µM | [1] |
| Vasodilation in Rabbit Aortic Rings (EC50) | 53.5 ± 8.3 µM | Inactive | [1] |
| cGMP Formation in PC12 Cells (EC50) | 1.8 ± 0.7 µM | Inactive | [1] |
| Inhibition of Nitrite Accumulation (IC50) | 6.7 ± 1.6 µM | Less Efficient | [1] |
Table 2: In Vivo Effects of this compound in Murine Models
| Parameter | This compound (46.8 mg/kg/day) | Atorvastatin (40 mg/kg/day) | Reference |
| Serum Cholesterol Reduction | -21% (P<0.05) | -14% (P=NS) | [1] |
| Reduction in Pulmonary Thromboembolism Mortality (U46619-induced) | -44% (P<0.05) | Ineffective | [1] |
| Reduction in Pulmonary Thromboembolism Mortality (Collagen + Epinephrine-induced) | -56% (P<0.05) | Ineffective | [1] |
| Reduction in Platelet Adhesion to Collagen | -31 ± 1.3% | Ineffective | [1] |
Experimental Protocols
Protocol 1: Ex Vivo Vasodilation Assay Using Aortic Rings
Objective: To assess the vasodilatory effects of this compound on isolated arterial segments.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 10)
-
Norepinephrine
-
This compound
-
Atorvastatin
-
Organ bath system with isometric force transducers
Procedure:
-
Euthanize a rabbit and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm wide rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g, with buffer changes every 15-20 minutes.
-
Induce a stable contraction with norepinephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of this compound or atorvastatin to the organ bath.
-
Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by norepinephrine.
-
Calculate the EC50 value from the concentration-response curve.
Protocol 2: Measurement of cGMP Levels in Cultured Cells
Objective: To determine the effect of this compound on intracellular cGMP concentrations.
Materials:
-
PC12 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Atorvastatin
-
cGMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
Procedure:
-
Seed PC12 cells in multi-well plates and grow to the desired confluence.
-
On the day of the experiment, replace the culture medium with a fresh, serum-free medium and allow the cells to equilibrate.
-
Treat the cells with various concentrations of this compound or atorvastatin for the desired time period.
-
Terminate the experiment by removing the medium and lysing the cells with the provided lysis buffer from the cGMP EIA kit.
-
Collect the cell lysates and measure the cGMP concentration according to the manufacturer's instructions for the EIA kit.
-
Normalize the cGMP concentration to the total protein content of each sample.
Protocol 3: In Vivo Oral Gavage Administration in Mice
Objective: To administer a precise dose of this compound orally to mice for in vivo studies.
Materials:
-
Mice (specify strain, age, and weight)
-
This compound
-
Appropriate vehicle for oral administration (e.g., corn oil, carboxymethylcellulose)
-
Gavage needles (appropriate size for the mice)
-
Syringes
Procedure:
-
Accurately weigh each mouse to calculate the correct volume of the this compound formulation to be administered. The volume should not exceed 10 ml/kg body weight.[7][8]
-
Prepare the this compound formulation, ensuring it is well-mixed if it is a suspension.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. Do not force the needle; the mouse should swallow it.
-
Slowly administer the compound. If any fluid appears from the nose or mouth, withdraw the needle immediately.[5][6]
-
After administration, gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
Visualizations
Caption: Signaling pathway of this compound in a vascular smooth muscle cell.
Caption: General experimental workflow for in vivo studies of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 3. Nitric oxide enhances the anti-inflammatory and anti-atherogenic activity of atorvastatin in a mouse model of accelerated atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Synthesis of NCX-6560 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of NCX-6560 and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a nitric oxide (NO)-donating derivative of atorvastatin (B1662188). The synthesis can be conceptually divided into two main parts: the synthesis of the atorvastatin core and the subsequent attachment of the NO-donating side chain. A common approach for the atorvastatin core involves the Paal-Knorr synthesis to construct the central pyrrole (B145914) ring.[1][2][3][4][5] The NO-donating moiety is typically introduced by esterifying the carboxylic acid of atorvastatin with an alcohol containing a nitrooxy group, such as 4-(nitrooxy)butanol.
Q2: What are the key starting materials for the synthesis of the atorvastatin core?
A2: The Paal-Knorr synthesis for the atorvastatin core typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For atorvastatin synthesis, this would be a highly substituted 1,4-diketone and a primary amine carrying the dihydroxyheptanoate side chain or a protected precursor thereof.[1][2]
Q3: What is the precursor for the nitric oxide-donating side chain?
A3: The nitric oxide-donating side chain of this compound is a 4-(nitrooxy)butyl ester. This is typically synthesized from 4-butanol, which is then nitrated to form 4-(nitrooxy)butan-1-ol.[6] This alcohol can then be coupled with the atorvastatin carboxylic acid.
Q4: Are there any known impurities in the synthesis of atorvastatin that I should be aware of?
A4: Yes, several impurities have been identified during the synthesis of atorvastatin. These can include diastereomers, the desfluoro analog, and atorvastatin lactone, which can form under acidic conditions.[7][8][9] The purity of the starting materials is crucial to avoid carrying impurities through the synthesis.[7]
Troubleshooting Guides
Problem 1: Low Yield in Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction is a critical step in forming the atorvastatin core, but it can be slow and result in low yields.[3][5]
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Slow reaction rate | The Paal-Knorr condensation for atorvastatin intermediates is known to be slow. The addition of a tertiary amine to the acidic catalyst has been shown to significantly enhance the reaction rate and yield.[3][4] | Catalyst System: Use a combination of an organic acid (e.g., pivalic acid) and a tertiary amine (e.g., triethylamine, N-ethylmorpholine). The amine and acid can form a salt catalyst in situ.[3][4] The reaction is typically carried out in an inert solvent. |
| Presence of water | The Paal-Knorr reaction produces water, which can have a detrimental effect on the reaction rate.[3][4] | Reaction Conditions: Conduct the reaction under anhydrous conditions. Use dry solvents and consider the use of a Dean-Stark trap or molecular sieves to remove water as it is formed. |
| Side reactions | Under strongly acidic conditions (pH < 3), furan (B31954) formation can compete with pyrrole synthesis.[7] | pH Control: Maintain weakly acidic to neutral conditions to favor pyrrole formation. Acetic acid is a commonly used weak acid catalyst.[7] |
Problem 2: Difficulties in the Esterification of Atorvastatin with 4-(nitrooxy)butanol
The final step of coupling the bulky atorvastatin molecule with the NO-donating side chain can be challenging.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Steric hindrance | Both atorvastatin and the secondary alcohol on the side chain can present steric challenges, making esterification difficult.[10][11][12][13] | Coupling Agents: Utilize potent coupling agents designed for sterically hindered substrates. Consider using carbodiimide-based reagents like DCC or EDC in combination with an activating agent such as DMAP. Alternatively, forming an acyl chloride of atorvastatin followed by reaction with the alcohol may be effective.[10][14] |
| Low reactivity of the alcohol | Secondary alcohols can be less nucleophilic than primary alcohols, leading to slower reaction rates.[10] | Reaction Conditions: Increase the reaction temperature or extend the reaction time. Ensure all reagents are of high purity and free of water. |
| Decomposition of the nitrooxy group | Organic nitrate (B79036) esters can be sensitive to certain reaction conditions, particularly strong acids, bases, or reducing agents.[15][16] | Mild Conditions: Employ mild reaction conditions for the esterification. Avoid harsh acids or bases and high temperatures for prolonged periods. Monitor the reaction closely to prevent decomposition. |
Problem 3: Product Purification and Impurity Removal
Purifying the final this compound derivative and removing synthetic impurities is critical for obtaining a high-quality product.
| Potential Cause | Troubleshooting Suggestion | Relevant Experimental Protocol |
| Presence of unreacted starting materials | Incomplete reactions will lead to a mixture of starting materials and the desired product. | Chromatography: Utilize column chromatography to separate the product from unreacted atorvastatin and 4-(nitrooxy)butanol. The choice of solvent system will be critical for achieving good separation. |
| Formation of diastereomers | The atorvastatin core has multiple stereocenters, and improper control of stereochemistry can lead to the formation of diastereomeric impurities.[7] | Chiral Chromatography: If diastereomers are present, chiral chromatography may be necessary for their separation.[8] |
| Degradation of the NO-donating group | The nitrooxy group may be unstable during workup and purification.[15] | Careful Workup: Use mild aqueous washes and avoid prolonged exposure to acidic or basic conditions. When purifying nitric oxide gas, it is crucial to remove nitrogen dioxide (NO2) impurities by passing the gas through a sodium hydroxide (B78521) solution.[17] |
| Lactone formation | The dihydroxyheptanoate side chain of atorvastatin can undergo intramolecular cyclization to form a lactone, especially under acidic conditions.[7][9] | pH Control during Workup: Maintain a neutral or slightly basic pH during the workup to prevent lactonization. |
Data Presentation
Table 1: Common Impurities in Atorvastatin Synthesis
| Impurity Name | Structure | Common Source of Formation |
| Atorvastatin Lactone | Intramolecular cyclization of the dihydroxyheptanoate side chain | Acidic conditions during synthesis or workup[7][9] |
| Desfluoro Atorvastatin | Use of aniline (B41778) instead of 4-fluoroaniline (B128567) as a starting material | Impurity in the starting amine[7] |
| (3S,5R)-epimer | Lack of stereocontrol during the synthesis of the side chain | Incomplete stereoselective reduction steps[7] |
Experimental Protocols
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis of Atorvastatin Core
-
Dissolve the 1,4-diketone precursor in an inert, anhydrous solvent (e.g., toluene, heptane).
-
Add the primary amine precursor carrying the protected dihydroxyheptanoate side chain.
-
Add a catalytic amount of an organic acid (e.g., pivalic acid) and a tertiary amine (e.g., triethylamine).[3][4]
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction with an organic solvent.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Esterification to form the Nitrooxybutyl Ester
-
Dissolve atorvastatin in a dry, aprotic solvent (e.g., dichloromethane, DMF).
-
Add 4-(nitrooxy)butanol and a coupling agent (e.g., DCC or EDC) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or HPLC.
-
Filter off any solid byproducts (e.g., DCU if DCC is used).
-
Wash the organic layer with a mild aqueous acid, then a mild aqueous base, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for low reaction yields.
References
- 1. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 4. WO2006097909A1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 5. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. veeprho.com [veeprho.com]
- 9. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Nitrate ester - Wikipedia [en.wikipedia.org]
- 16. acp.copernicus.org [acp.copernicus.org]
- 17. The preparation and purification of NO gas and the use of NO releasers: the application of NO donors and other agents of nitrosative stress in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of NCX-6560
This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing potential off-target effects of NCX-6560. This compound is a novel nitric oxide (NO)-donating atorvastatin (B1662188) derivative, combining the cholesterol-lowering properties of a statin with the vasodilatory and anti-inflammatory effects of nitric oxide. While designed for synergistic on-target effects, understanding and mitigating potential off-target effects is crucial for accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target mechanisms of action for this compound?
A1: this compound has a dual mechanism of action. The atorvastatin moiety inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The nitric oxide-donating moiety releases NO, which activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels. This results in vasodilation, and anti-inflammatory and anti-thrombotic effects.
Q2: What are the potential off-target effects of the atorvastatin component of this compound?
A2: As a statin-based compound, this compound may be associated with potential off-target effects commonly observed with statins. These include myotoxicity (muscle pain, weakness, or damage) and hepatotoxicity (liver injury).[1][2][3][4][5][6][7] While preclinical studies on this compound have suggested a favorable safety profile, it is crucial to monitor for these potential effects in experimental models.
Q3: What are the potential off-target effects related to the nitric oxide (NO) donor component?
A3: The primary challenges with NO donors in experimental settings relate to controlling the local concentration and duration of NO release.[8][9] Excessively high concentrations of NO can lead to cytotoxicity through the formation of reactive nitrogen species (RNS), which can cause oxidative and nitrative stress, damaging proteins and other cellular components.[10]
Q4: How can I minimize the risk of myotoxicity in my cell culture experiments?
A4: To minimize myotoxicity, it is essential to use the lowest effective concentration of this compound. We recommend performing a dose-response study to determine the optimal concentration for your specific cell type and experimental endpoint. Additionally, consider using cell lines known to be less sensitive to statin-induced myopathy or primary muscle cells for more translatable results. Monitoring cell viability using assays like MTT or LDH release is also crucial.
Q5: What are the best practices for handling and preparing this compound solutions to ensure consistent NO release?
A5: The stability and NO-release kinetics of this compound can be influenced by factors such as light, temperature, and the composition of the solvent. It is advisable to prepare fresh solutions for each experiment and protect them from light. The rate of NO release can also be pH-dependent. Therefore, maintaining consistent pH in your experimental buffer or media is critical for reproducible results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpectedly high cell death in culture. | 1. Cytotoxicity from high this compound concentration. 2. Off-target effects of the atorvastatin moiety. 3. Cytotoxicity from excessive NO release. | 1. Perform a dose-response curve to identify the optimal non-toxic concentration. 2. Include a positive control with atorvastatin alone to assess the contribution of the statin component to toxicity. 3. Measure NO levels in the culture medium to ensure they are within the desired therapeutic range. |
| Inconsistent experimental results between batches. | 1. Degradation of this compound stock solution. 2. Variability in NO release kinetics. 3. Differences in cell culture conditions. | 1. Prepare fresh stock solutions of this compound for each experiment and store them under recommended conditions (e.g., protected from light, appropriate temperature). 2. Standardize the preparation of working solutions and the time of incubation to ensure consistent NO exposure. 3. Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Observed effects do not align with expected NO-mediated signaling. | 1. Insufficient NO release from this compound. 2. Rapid scavenging of NO in the culture medium. 3. Desensitization of the sGC-cGMP pathway. | 1. Verify the NO-releasing properties of your batch of this compound using a validated assay (e.g., Griess assay, NO-specific electrode). 2. Minimize components in the culture medium that can scavenge NO, or consider using a serum-free medium for short-term experiments. 3. Include a positive control with a direct sGC activator (e.g., YC-1) to confirm the integrity of the downstream signaling pathway. |
Experimental Protocols
Protocol 1: Assessment of Myotoxicity using MTT Assay
-
Cell Seeding: Plate C2C12 myoblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and a matched concentration of atorvastatin in the cell culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Nitric Oxide Release using the Griess Assay
-
Sample Preparation: Prepare a solution of this compound in your experimental buffer or cell culture medium at the desired concentration.
-
Incubation: Incubate the solution under your experimental conditions (e.g., 37°C) for a defined period.
-
Standard Curve: Prepare a standard curve of sodium nitrite (B80452) (0-100 µM) in the same buffer/medium.
-
Griess Reagent Addition: Add 50 µL of your sample or standard to a 96-well plate. Add 50 µL of 1% sulfanilamide (B372717) in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Determine the nitrite concentration in your sample by interpolating from the standard curve. This will be an indirect measure of the amount of NO released.[11]
Quantitative Data Summary
| Compound | IC₅₀ for Cholesterol Biosynthesis (µM) | Effect on TNF-α Release | Reference |
| This compound | 1.9 ± 0.4 | Superior inhibition compared to atorvastatin | [2] |
| Atorvastatin | 3.9 ± 1.0 | No significant effect | [2] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Side effects of statins: from pathophysiology and epidemiology to diagnostic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Benefits and Risks Associated with the Use of Statins [mdpi.com]
- 4. Adverse effects of statin therapy and their treatment [e-jcpp.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. buzzrx.com [buzzrx.com]
- 8. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoparticle-Based Nitric Oxide Donors: Exploring Their Antimicrobial and Anti-Biofilm Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro effects of nitric oxide donors on apoptosis and oxidative/nitrative protein modifications in ADP-activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric Oxide Release Part III. Measurement and Reporting - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to NCX-6560 and Other Nitric Oxide Donors for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of NCX-6560, a nitric oxide (NO)-donating atorvastatin (B1662188), with other classes of nitric oxide donors. The information is intended to assist researchers and drug development professionals in evaluating the potential of these compounds in cardiovascular and inflammatory disease models. All quantitative data is summarized in comparative tables, and detailed methodologies for key experiments are provided.
Introduction to Nitric Oxide Donors
Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Its therapeutic potential has led to the development of various NO-donating compounds designed to release NO in a controlled manner. These donors are broadly classified based on their chemical structure and mechanism of NO release. This guide will focus on comparing this compound with representatives from three major classes of NO donors: organic nitrates (isosorbide mononitrate), nitroprusside (sodium nitroprusside), S-nitrosothiols (S-nitrosoglutathione), and NONOates (spermine NONOate).
This compound is a novel compound that covalently links atorvastatin, a widely used cholesterol-lowering drug, with an NO-donating moiety.[3][4] This dual mechanism of action aims to combine the lipid-lowering effects of statins with the pleiotropic benefits of nitric oxide, such as vasodilation, anti-inflammatory, and anti-thrombotic effects.[3][4]
Nitric Oxide Signaling Pathway
The primary signaling pathway for nitric oxide in the cardiovascular system involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1] This leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG) and results in smooth muscle relaxation and vasodilation.
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and other nitric oxide donors across several key pharmacological parameters. It is important to note that these data are compiled from different studies and direct head-to-head comparisons were not always available.
Table 1: In Vitro Inhibition of Cholesterol Biosynthesis
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Rat Smooth Muscle Cells | 1.9 ± 0.4 | [3] |
| Atorvastatin | Rat Smooth Muscle Cells | 3.9 ± 1.0 | [3] |
Table 2: In Vitro Vasodilation in Pre-contracted Rabbit Aortic Rings
| Compound | Pre-contraction Agent | EC50 (µM) | Reference |
| This compound | Norepinephrine (B1679862) | 53.5 ± 8.3 | [3] |
| Atorvastatin | Norepinephrine | Inactive | [3] |
| Isosorbide (B1672297) Mononitrate | Norepinephrine | >100 (approx. 45% relaxation at 100 µM) | [5][6] |
| Sodium Nitroprusside | U46619 | ~0.3 | [7] |
Table 3: In Vitro cGMP Formation
| Compound | Cell Line | EC50 (µM) | Reference |
| This compound | PC12 Cells | 1.8 ± 0.7 | [3] |
| Atorvastatin | PC12 Cells | Inactive | [3] |
Table 4: In Vitro Anti-inflammatory Effects in LPS-treated RAW 264.7 Macrophages
| Compound | Parameter | IC50 (µM) | Reference |
| This compound | Nitrite (B80452) Accumulation | 6.7 ± 1.6 | [3] |
| This compound | TNFα Release | >10 | [3] |
| Atorvastatin | Nitrite Accumulation | >10 | [3] |
| S-Nitrosoglutathione (GSNO) | Nitric Oxide Production | Not explicitly defined as IC50, but significant inhibition observed | [8][9] |
Table 5: In Vivo Anti-thrombotic Effects
| Compound | Model | Endpoint | Result | Reference |
| This compound | U46619-induced pulmonary thromboembolism in mice | Mortality Reduction | -44% vs vehicle (p<0.05) | [3] |
| Atorvastatin | U46619-induced pulmonary thromboembolism in mice | Mortality Reduction | No significant effect | [3] |
| Isosorbide Mononitrate | U46619-induced pulmonary thromboembolism in mice | Mortality Reduction | -40% vs vehicle (p<0.05) | [3] |
| This compound | Ex vivo platelet adhesion to collagen (high shear) | Adhesion Reduction | -31 ± 1.3% vs vehicle | [3] |
| Isosorbide Mononitrate | Ex vivo platelet adhesion to collagen (high shear) | Adhesion Reduction | -33.3 ± 1.7% vs vehicle | [3] |
| Atorvastatin | Ex vivo platelet adhesion to collagen (high shear) | Adhesion Reduction | Ineffective | [3] |
| MAHMA NONOate | ADP-induced platelet aggregation in rats | Inhibition of platelet count reduction | ~10-fold more potent than GSNO | [10] |
| S-Nitrosoglutathione (GSNO) | ADP-induced platelet aggregation in rats | Inhibition of platelet count reduction | - | [10] |
Detailed Experimental Protocols
Inhibition of Cholesterol Biosynthesis in Rat Smooth Muscle Cells
This protocol is based on the methodology for assessing the inhibition of cholesterol synthesis in cultured cells.
-
Cell Culture: Rat aortic smooth muscle cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach 80-90% confluency.
-
Treatment: The culture medium is replaced with fresh medium containing a radioactive precursor for cholesterol synthesis, such as [14C]-acetate. Test compounds (this compound, atorvastatin) at various concentrations or a vehicle control are added to the wells. The cells are then incubated for a defined period (e.g., 24 hours).
-
Cell Lysis and Saponification: After incubation, the cells are washed with phosphate-buffered saline (PBS) and lysed using a sodium hydroxide (B78521) (NaOH) solution. The lysate is then saponified by adding alcoholic potassium hydroxide (KOH) and heating to hydrolyze esterified cholesterol.
-
Lipid Extraction: The non-saponifiable lipids, which include cholesterol, are extracted from the saponified lysate using an organic solvent like petroleum ether.
-
Quantification: The organic solvent phase containing the radiolabeled cholesterol is transferred to scintillation vials, the solvent is evaporated, and scintillation fluid is added. The amount of radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The radioactivity counts are used to determine the rate of cholesterol synthesis. The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle-treated control. The IC50 value is then determined from the concentration-response curve.
Vasodilation in Norepinephrine-Precontracted Rabbit Aortic Rings
This ex vivo assay assesses the vasodilatory properties of compounds on isolated arterial tissue.
-
Tissue Preparation: Male New Zealand white rabbits are euthanized, and the thoracic aorta is excised and placed in cold Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings (3-5 mm in length). For some experiments, the endothelium can be mechanically removed.
-
Organ Bath Setup: Each aortic ring is mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2. One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.
-
Equilibration and Viability Check: The aortic rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 2g. The viability of the rings is then tested by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Pre-contraction: After a washout period, a stable contraction is induced in the aortic rings using a submaximal concentration of norepinephrine (e.g., 1 µM).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, the test compound (this compound or other NO donors) is added to the organ bath in a cumulative manner, with increasing concentrations added after the response to the previous concentration has stabilized.
-
Data Analysis: The relaxation at each concentration is expressed as a percentage of the maximal pre-contraction induced by norepinephrine. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated from the concentration-response curve.
cGMP Formation in PC12 Cells
This assay measures the ability of a compound to stimulate the production of the second messenger cGMP.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in an appropriate medium.
-
Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound) or a vehicle control for a specified time.
-
Cell Lysis: After treatment, the cells are lysed to release intracellular cGMP.
-
cGMP Quantification: The concentration of cGMP in the cell lysates is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The amount of cGMP produced at each concentration of the test compound is determined, and the EC50 value is calculated from the concentration-response curve.
Anti-inflammatory Effects in LPS-treated RAW 264.7 Macrophages
This in vitro assay evaluates the anti-inflammatory properties of compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophages.
-
Cell Culture: The murine macrophage cell line RAW 264.7 is cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound) for a short period before being stimulated with lipopolysaccharide (LPS), a potent inflammatory agent.
-
Measurement of Nitrite Accumulation: The production of nitric oxide is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Measurement of TNFα Release: The concentration of the pro-inflammatory cytokine TNFα in the culture supernatant is quantified using an ELISA kit.
-
Data Analysis: The inhibition of nitrite accumulation and TNFα release by the test compounds is calculated relative to the LPS-stimulated control. IC50 values are determined from the concentration-response curves.
U46619-induced Pulmonary Thromboembolism in Mice
This in vivo model is used to assess the anti-thrombotic activity of compounds.
-
Animal Model: Male Swiss mice are used for this model.
-
Drug Administration: Test compounds (this compound, atorvastatin, isosorbide mononitrate) or a vehicle are administered orally at a specified time before the induction of thromboembolism.
-
Induction of Thromboembolism: A lethal dose of the thromboxane (B8750289) A2 mimetic, U46619, is injected intravenously to induce platelet aggregation and the formation of pulmonary thrombi.
-
Endpoint: The primary endpoint is mortality, which is recorded over a defined observation period (e.g., 2 hours).
-
Data Analysis: The percentage of mortality in each treatment group is calculated and compared to the vehicle-treated control group to determine the protective effect of the test compounds.
Ex Vivo Platelet Adhesion to Collagen at High Shear
This assay measures the ability of a compound to inhibit platelet adhesion under conditions that mimic arterial blood flow.
-
Blood Collection and Treatment: Blood is drawn from treated and control animals into an anticoagulant.
-
Perfusion Chamber: A parallel-plate perfusion chamber is coated with type I collagen.
-
Perfusion: The whole blood is perfused through the chamber at a high shear rate (e.g., 1500 s⁻¹) for a set period.
-
Quantification of Platelet Adhesion: After perfusion, the collagen-coated surface is washed, and the adhered platelets are fixed and stained. The percentage of the surface area covered by platelets is quantified using image analysis software.
-
Data Analysis: The percentage of platelet adhesion in the treatment groups is compared to the vehicle control group to determine the inhibitory effect of the compounds.
Conclusion
The available preclinical data suggests that this compound, a nitric oxide-donating atorvastatin, possesses a unique pharmacological profile that combines the cholesterol-lowering effects of its parent molecule with the beneficial cardiovascular and anti-inflammatory properties of nitric oxide. In direct comparisons, this compound demonstrated superior or additional effects compared to atorvastatin alone in models of vasodilation, inflammation, and thrombosis.[3] When compared to the organic nitrate (B79036) isosorbide mononitrate, this compound showed comparable anti-thrombotic activity.[3]
While direct comparative data with other classes of NO donors like sodium nitroprusside, S-nitrosothiols, and NONOates is limited, the compiled data in this guide provides a valuable resource for researchers. The distinct mechanisms of NO release and the ancillary pharmacological properties of the parent molecules (in the case of hybrid drugs like this compound) are critical considerations for selecting the appropriate tool compound for specific research questions in the fields of cardiovascular disease and inflammation. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety of these different classes of nitric oxide donors.
References
- 1. Inhibition of rat platelet aggregation by the diazeniumdiolate nitric oxide donor MAHMA NONOate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. On the haemodynamic differences between sodium nitroprusside, nitroglycerin, and isosorbide nitrates. Comparison of their vasorelaxant effects in vitro and of their inactivation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differences between nitrates: role of isosorbide 2-mononitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mononitrates: defining the ideal long-acting nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased oxidative stress in the RAW 264.7 macrophage cell line is partially mediated via the S-nitrosothiol-induced inhibition of glutathione reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation and stability of S-nitrosothiols in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet inhibitory effects of the nitric oxide donor drug MAHMA NONOate in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Atorvastatin vs. NCX-6560: A Preclinical Comparative Guide
In the landscape of cardiovascular therapeutics, statins have long been a cornerstone for managing hypercholesterolemia. Atorvastatin (B1662188), a widely prescribed HMG-CoA reductase inhibitor, effectively lowers low-density lipoprotein (LDL) cholesterol.[1][2][3][4][5] However, the quest for agents with broader cardiovascular benefits and improved safety profiles has led to the development of novel compounds. One such agent is NCX-6560, a nitric oxide (NO)-donating derivative of atorvastatin.[6][7] This guide provides a detailed comparison of the preclinical data for atorvastatin and this compound, focusing on their mechanisms of action, efficacy in various models, and potential safety advantages.
Mechanism of Action: Beyond Cholesterol Lowering
Atorvastatin's primary mechanism involves the competitive inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3][4][5] This inhibition leads to a reduction in hepatic cholesterol synthesis, which in turn upregulates LDL receptors on liver cells, increasing the clearance of LDL cholesterol from the bloodstream.[1][2][3]
This compound integrates the well-established lipid-lowering effects of atorvastatin with the vasodilatory, anti-inflammatory, and anti-thrombotic properties of nitric oxide.[6][7] By releasing NO, this compound is designed to offer enhanced cardiovascular protection.[6] There is growing evidence that some of the beneficial "pleiotropic" effects of statins are mediated through the stimulation of nitric oxide production.[6][8] this compound aims to amplify these effects directly through its NO-donating moiety.[6]
Comparative Efficacy in Preclinical Models
Preclinical studies have demonstrated that this compound not only retains the lipid-lowering capabilities of atorvastatin but also exhibits superior performance in several other cardiovascular parameters.
Lipid-Lowering Effects
In a study on hyperlipidemic mice, a 5-week oral treatment with this compound (46.8 mg/kg/day) was more effective at lowering serum cholesterol than an equivalent dose of atorvastatin (40 mg/kg/day).[7] this compound resulted in a 21% reduction in serum cholesterol compared to controls, while atorvastatin showed a non-significant 14% reduction.[7] However, both compounds showed similar inhibition of cholesterol biosynthesis in rat smooth muscle cells in vitro.[7] Another report indicated that this compound demonstrated a similar serum cholesterol-lowering effect as an equivalent dose of the reference statin in two in vivo models of hypercholesterolemia and a superior effect in a third model.[6]
Anti-inflammatory and Anti-atherogenic Properties
This compound has shown superior anti-inflammatory activity compared to atorvastatin. In vitro, this compound inhibited TNF-alpha release from LPS-stimulated macrophages, whereas the reference statin showed no effect.[6] In a mouse model of accelerated atherosclerosis, this compound was significantly more effective than atorvastatin at reducing lipidic plaques in the aorta, particularly in the aortic arch.[9] Furthermore, this compound treatment led to a greater reduction in macrophage infiltration in aortic plaques compared to atorvastatin.[9]
Vasodilatory and Anti-thrombotic Effects
The nitric oxide-donating moiety of this compound confers significant vasodilatory and anti-thrombotic properties not observed with atorvastatin alone. In norepinephrine-precontracted rabbit aortic rings, this compound induced vasodilation, while atorvastatin was inactive.[7] this compound also stimulated cGMP formation, a key signaling molecule in NO-mediated vasodilation.[7]
In models of platelet pulmonary thromboembolism in mice, this compound significantly reduced mortality, an effect not seen with an equivalent dose of atorvastatin.[7] this compound also reduced ex vivo platelet adhesion to collagen at high shear, similar to a pure NO-donor, while atorvastatin was ineffective.[7]
Quantitative Data Summary
| Parameter | Model System | Atorvastatin | This compound | Reference |
| Cholesterol Biosynthesis Inhibition (IC50) | Rat Smooth Muscle Cells | 3.9 +/- 1.0 µM | 1.9 +/- 0.4 µM | [7] |
| Serum Cholesterol Reduction | Hyperlipidemic Mice (5 weeks) | -14% (p=NS) | -21% (p<0.05) | [7] |
| Vasodilation (EC50) | Norepinephrine-precontracted Rabbit Aortic Rings | Inactive | 53.5 +/- 8.3 µM | [7] |
| cGMP Formation (EC50) | PC12 Cells | Inactive | 1.8 +/- 0.7 µM | [7] |
| TNF-alpha Release Inhibition | LPS-stimulated RAW 264.7 Macrophages | No effect | p<0.05 vs vehicle | [6] |
| Mortality Reduction (U46619-induced Thromboembolism) | Mice | No effect | -44% (p<0.05) | [7] |
| Mortality Reduction (Collagen + Epinephrine-induced Thromboembolism) | Mice | No effect | -56% (p<0.05) | [7] |
| Ex vivo Platelet Adhesion Reduction | High Shear | Ineffective | -31 +/- 1.3% | [7] |
Potential Safety Advantages: Statin-Induced Myopathy
A significant concern with statin therapy is the occurrence of muscle-related adverse events, known as statin-induced myopathy.[10][11] Preclinical evidence suggests that this compound may have a better safety profile in this regard. In a preclinical model, atorvastatin was shown to affect muscle function and induce muscle fiber atrophy.[10][11] In contrast, this compound, at a dose producing the same plasma level of atorvastatin, did not show these adverse effects, suggesting that the nitric oxide donation may have a protective effect against statin-induced myopathy.[10][11]
Experimental Protocols
The following are summaries of the methodologies used in the key preclinical studies comparing atorvastatin and this compound.
In Vivo Hyperlipidemia Model
-
Animal Model: Hyperlipidemic mice.
-
Treatment: Oral administration of this compound (46.8 mg/kg/day) or atorvastatin (40 mg/kg/day) for 5 weeks.
-
Endpoint: Measurement of serum cholesterol levels.[7]
In Vitro Vasodilation Assay
-
Tissue: Norepinephrine-precontracted rabbit aortic rings.
-
Treatment: Cumulative concentrations of this compound or atorvastatin.
-
Endpoint: Measurement of vasodilation (EC50).[7]
In Vivo Thromboembolism Model
-
Animal Model: Mice.
-
Induction of Thromboembolism: Intravenous injection of U46619 or a combination of collagen and epinephrine.
-
Treatment: Oral administration of this compound (46.8 mg/kg) or atorvastatin (40 mg/kg).
-
Endpoint: Assessment of mortality.[7]
Muscle Function and Atrophy Model
-
Model System: A preclinical model to assess muscle function.
-
Treatment: Administration of atorvastatin or this compound at doses producing equivalent plasma levels of atorvastatin.
-
Endpoints: Evaluation of muscle function and muscle fiber atrophy.[10][11]
Conclusion
The preclinical data strongly suggest that this compound, a nitric oxide-donating atorvastatin, offers a promising therapeutic profile that extends beyond the lipid-lowering effects of its parent compound. In direct comparisons, this compound has demonstrated superior efficacy in reducing cholesterol, inflammation, and thrombosis in various preclinical models. Furthermore, the potential for a reduced risk of statin-induced myopathy positions this compound as a potentially safer alternative. These findings underscore the therapeutic potential of combining established drug scaffolds with nitric oxide donation to create novel therapeutics with enhanced and broader cardiovascular benefits. Further clinical investigation is warranted to translate these promising preclinical results to human subjects.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Atorvastatin - Wikipedia [en.wikipedia.org]
- 5. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 7. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. echanges.dila.gouv.fr [echanges.dila.gouv.fr]
- 11. NicOx SA Presents New Preclinical Data for NCX 6560 - BioSpace [biospace.com]
NCX-6560: A Novel Anti-Inflammatory Agent with a Dual Mechanism of Action
A Comparative Guide for Researchers and Drug Development Professionals
NCX-6560, a nitric oxide (NO)-donating derivative of atorvastatin (B1662188), has demonstrated significant anti-inflammatory properties that surpass those of its parent compound. This guide provides an objective comparison of this compound's performance against atorvastatin and other established anti-inflammatory agents, supported by available experimental data. Detailed methodologies for key experiments are outlined to facilitate reproducibility and further investigation.
Superior Anti-Inflammatory Profile of this compound
Experimental evidence indicates that the enhanced anti-inflammatory effects of this compound are largely attributable to its nitric oxide-releasing moiety.[1] This dual mechanism, combining the lipid-lowering effects of atorvastatin with the anti-inflammatory and vasodilatory properties of NO, positions this compound as a promising therapeutic candidate for conditions where inflammation and dyslipidemia are intertwined.
Quantitative Comparison of Anti-Inflammatory and Related Activities
The following table summarizes the in vitro and in vivo data comparing the efficacy of this compound with atorvastatin and other relevant compounds.
| Compound | Target/Assay | Metric | Value | Reference |
| This compound | Nitrite Accumulation (LPS-stimulated RAW 264.7 macrophages) | IC50 | 6.7 ± 1.6 µM | [1] |
| Atorvastatin | Nitrite Accumulation (LPS-stimulated RAW 264.7 macrophages) | Effect | Modest, not significant inhibition > 20 µM | |
| This compound | TNF-α Release (LPS-stimulated RAW 264.7 macrophages) | Effect | Significant inhibition | [2] |
| Atorvastatin | TNF-α Release (LPS-stimulated RAW 264.7 macrophages) | Effect | No activity up to 20 µM | |
| This compound | Cholesterol Biosynthesis (rat smooth muscle cells) | IC50 | 1.9 ± 0.4 µM | [1] |
| Atorvastatin | Cholesterol Biosynthesis (rat smooth muscle cells) | IC50 | 3.9 ± 1.0 µM | [1] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | IC50 | 40 nM | [3] |
| Celecoxib | Cyclooxygenase-1 (COX-1) | IC50 | 15 µM | |
| Naproxen | Cyclooxygenase (COX) | - | Non-selective inhibitor | [4] |
Signaling Pathways and Mechanism of Action
This compound's anti-inflammatory effects are mediated through the nitric oxide signaling pathway, which has been shown to interfere with the pro-inflammatory NF-κB signaling cascade. The released NO can inhibit NF-κB activation through multiple mechanisms, including the induction and stabilization of its inhibitor, IκBα, and by direct S-nitrosylation of NF-κB subunits, thereby preventing their DNA binding.[5][6][7]
Caption: Proposed signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
The following are representative methodologies for key in vitro experiments used to validate the anti-inflammatory effects of compounds like this compound.
LPS-Stimulated Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to screen for anti-inflammatory activity.
Workflow:
Caption: General workflow for in vitro anti-inflammatory screening.
1. Cell Culture and Seeding:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well or 24-well plates at a suitable density and allowed to adhere overnight.[8]
2. Compound Treatment and LPS Stimulation:
-
Cells are pre-treated with various concentrations of this compound, atorvastatin, or other test compounds for 1-2 hours.
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) to induce an inflammatory response.
3. Measurement of Inflammatory Markers:
-
TNF-α Release: After 18-24 hours of incubation, the cell culture supernatant is collected. The concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Nitrite Production: Nitric oxide production is indirectly measured by quantifying the stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
iNOS Expression: Cells are lysed, and the total protein is extracted. The expression level of inducible nitric oxide synthase (iNOS) is determined by Western blot analysis using a specific primary antibody against iNOS.
Comparison with Non-Statin Anti-Inflammatory Drugs
While direct comparative studies between this compound and a broad range of non-statin anti-inflammatory drugs (NSAIDs) are limited, a conceptual comparison can be made based on their mechanisms of action.
-
Traditional NSAIDs (e.g., Naproxen): These agents non-selectively inhibit both cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are involved in the synthesis of prostaglandins.[4] Their anti-inflammatory effects are potent, but they are often associated with gastrointestinal side effects due to the inhibition of the protective COX-1 in the gastric mucosa.
-
COX-2 Selective Inhibitors (e.g., Celecoxib): These drugs were developed to reduce the gastrointestinal side effects of traditional NSAIDs by selectively inhibiting COX-2, the isoform predominantly involved in inflammation.[3]
-
This compound: Unlike NSAIDs that target the cyclooxygenase pathway, this compound's primary anti-inflammatory action is mediated by the donation of nitric oxide, which in turn modulates the NF-κB signaling pathway. This distinct mechanism of action may offer a different safety and efficacy profile.
Logical Relationship of this compound's Dual Action
Caption: Synergistic potential of this compound's dual components.
Conclusion
This compound demonstrates a compelling anti-inflammatory profile, superior to its parent compound atorvastatin, by leveraging the well-established benefits of nitric oxide donation. Its unique mechanism of action, distinct from traditional NSAIDs, suggests it may offer a valuable therapeutic alternative for managing inflammatory conditions, particularly those with a cardiovascular component. Further head-to-head comparative studies with a wider range of anti-inflammatory agents are warranted to fully elucidate its clinical potential. The provided experimental frameworks can serve as a foundation for such future investigations.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 3. apexbt.com [apexbt.com]
- 4. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Induction and stabilization of I kappa B alpha by nitric oxide mediates inhibition of NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitric oxide: an inhibitor of NF-kappaB/Rel system in glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Statins and Nitric Oxide-Donating Statins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of traditional statins and the emerging class of nitric oxide (NO)-donating statins. By integrating preclinical and clinical data, this document aims to objectively evaluate their performance, mechanisms of action, and potential therapeutic advantages.
Introduction: The Evolution of Statin Therapy
Statins are a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular disease.[1] They function by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on hepatocytes, promoting the clearance of LDL cholesterol from the circulation. Beyond their lipid-lowering effects, statins exhibit a range of "pleiotropic" effects, including anti-inflammatory, antioxidant, and antithrombotic properties, which contribute to their overall cardiovascular benefits.[2][3]
Nitric oxide (NO)-donating statins are a novel class of drugs that chemically link a traditional statin molecule with an NO-releasing moiety. The rationale behind this design is to combine the established lipid-lowering and pleiotropic effects of statins with the vasodilatory, anti-inflammatory, and antiplatelet properties of nitric oxide. This dual mechanism of action holds the potential for enhanced therapeutic efficacy and a more favorable side-effect profile compared to conventional statins.
Mechanism of Action: A Tale of Two Pathways
Traditional Statins: HMG-CoA Reductase Inhibition and Beyond
The primary mechanism of all statins is the competitive inhibition of HMG-CoA reductase. This leads to a cascade of events culminating in reduced LDL cholesterol levels. The pleiotropic effects of statins are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac. By inhibiting the prenylation and subsequent activation of these proteins, statins can modulate various downstream signaling pathways, including the Akt/eNOS pathway, leading to increased endothelial nitric oxide synthase (eNOS) expression and activity.[4][5][6][7][8]
Figure 1: Simplified signaling pathway of traditional statins.
NO-Donating Statins: A Dual-Pronged Approach
NO-donating statins retain the HMG-CoA reductase inhibitory activity of their parent statin. In addition, they possess a nitric oxide-releasing moiety that directly delivers NO to the systemic circulation and tissues. This exogenous NO can then exert its biological effects independently of the statin's action on eNOS. The direct donation of NO is expected to supplement the endogenous NO production enhanced by the statin component, leading to more potent vasodilation, anti-inflammatory, and antiplatelet effects.
Figure 2: Dual mechanism of action of NO-donating statins.
Comparative Performance: Preclinical and Clinical Data
Direct head-to-head clinical trials comparing traditional statins with their NO-donating counterparts are limited. Much of the available comparative data comes from preclinical studies. This section summarizes the existing evidence.
Lipid-Lowering Efficacy
| Drug | Model/Study Population | Dosage | LDL-C Reduction | Total Cholesterol Reduction | Reference |
| Atorvastatin (B1662188) | Hyperlipidemic Mice | 40 mg/kg/day | - | -14% | [9] |
| NCX 6560 (NO-Atorvastatin) | Hyperlipidemic Mice | 46.8 mg/kg/day | - | -21% | [9] |
| Atorvastatin | Humans with high LDL-C | 40 mg | Equipotent with NCX 6560 48mg | - | [10] |
| NCX 6560 (NO-Atorvastatin) | Humans with high LDL-C | 48 mg | Up to 57% | Up to 45% | [10] |
Note: NCX 6560 is a nitric oxide-donating derivative of atorvastatin.
Preclinical studies in hyperlipidemic mice suggest that NCX 6560 may have a more potent cholesterol-lowering effect than an equivalent dose of atorvastatin.[9] A first-in-human study with NCX 6560 showed a dose-related decrease in LDL-C, with the 48 mg dose of NCX 6560 being equipotent to 40 mg of atorvastatin in reducing LDL-C, total cholesterol, and Apo B levels.[10]
Anti-inflammatory Effects
| Drug | Model | Key Findings | Reference |
| Atorvastatin | LPS-treated macrophages | Ineffective at reducing TNF-alpha release | [11] |
| NCX 6560 (NO-Atorvastatin) | LPS-treated macrophages | Significantly inhibited TNF-alpha release | [11] |
| Atorvastatin | LDLR-/- mice with accelerated atherosclerosis | Reduced aortic plaque macrophage infiltration | [12] |
| NCX 6560 (NO-Atorvastatin) | LDLR-/- mice with accelerated atherosclerosis | More effective than atorvastatin in reducing aortic plaque macrophage infiltration | [12] |
Preclinical evidence strongly suggests that NO-donating statins possess superior anti-inflammatory properties compared to their parent statins. In vitro, NCX 6560 demonstrated significant inhibition of TNF-alpha release from macrophages, an effect not observed with atorvastatin alone.[11] In a mouse model of accelerated atherosclerosis, NCX 6560 was more effective than atorvastatin at reducing macrophage infiltration in aortic plaques.[12]
Vasodilatory and Endothelial Function
| Drug | Model | Key Findings | Reference |
| Atorvastatin | Norepinephrine-precontracted rabbit aortic rings | Inactive | [9] |
| NCX 6560 (NO-Atorvastatin) | Norepinephrine-precontracted rabbit aortic rings | Induced vasodilation (EC50=53.5 µM) | [9] |
| NCX 6560 (NO-Atorvastatin) | In vivo model of hypertension | Significantly greater acetylcholine-induced relaxation of isolated aorta compared to equivalent dose of reference statin | [11] |
The direct NO-donating property of NO-statins translates to enhanced vasodilatory effects. In ex vivo studies, NCX 6560 induced vasodilation in pre-constricted aortic rings, whereas atorvastatin was inactive.[9] Furthermore, in an in vivo model of hypertension, NCX 6560 treatment resulted in a significantly greater improvement in endothelial function compared to a reference statin.[11]
Side-Effect Profile: Focus on Myotoxicity
A significant concern with statin therapy is the potential for muscle-related side effects, ranging from myalgia to rhabdomyolysis. Preclinical studies suggest that NO-donating statins may have a more favorable safety profile in this regard.
| Drug | Model | Key Findings | Reference |
| Atorvastatin | Preclinical model of muscle function | Affected muscle function and induced muscle fiber atrophy | [13] |
| NCX 6560 (NO-Atorvastatin) | Preclinical model of muscle function | Did not show these adverse effects at a dose producing the same plasma level of atorvastatin | [13] |
In a preclinical model, atorvastatin was shown to impair muscle function and induce muscle fiber atrophy. In contrast, NCX 6560, at a dose that achieved the same plasma levels of atorvastatin, did not produce these myotoxic effects, suggesting a protective role of the NO moiety.[13]
Experimental Protocols
This section outlines the general methodologies for key experiments used to compare the performance of statins and NO-donating statins.
Assessment of Lipid-Lowering Efficacy
Objective: To determine the effect of the compounds on plasma lipid profiles.
Animal Model Protocol (General):
-
Animal Selection: Use of hyperlipidemic animal models such as LDL receptor knockout (LDLR-/-) mice or apolipoprotein E knockout (ApoE-/-) mice fed a high-fat diet.
-
Treatment Groups: Animals are randomized into groups receiving vehicle control, traditional statin, or NO-donating statin at equimolar doses.
-
Drug Administration: Compounds are typically administered daily via oral gavage for a specified period (e.g., 4-8 weeks).
-
Sample Collection: Blood samples are collected at baseline and at the end of the treatment period following a fasting period.
-
Lipid Analysis: Plasma total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic colorimetric assays. The Friedewald equation can be used to calculate LDL-C in non-fasting samples if triglycerides are below 400 mg/dL.[14][15][[“]][17]
Human Clinical Trial Protocol (General):
-
Study Population: Enrollment of subjects with hypercholesterolemia according to defined inclusion and exclusion criteria.
-
Study Design: A randomized, double-blind, active-controlled, parallel-group study design is often employed.
-
Treatment Arms: Participants are randomized to receive either the traditional statin or the NO-donating statin at specified doses.
-
Lipid Measurement: Fasting lipid panels are obtained at baseline and at specified intervals throughout the study. LDL-C is the primary endpoint, typically measured using a direct assay or calculated using the Friedewald or Martin-Hopkins equation.[14][15][[“]][17]
Evaluation of Anti-inflammatory Effects
Objective: To assess the impact of the compounds on markers of inflammation.
In Vitro Protocol (Macrophage Activation):
-
Cell Culture: Murine or human macrophage cell lines (e.g., RAW 264.7) are cultured.
-
Stimulation: Cells are pre-treated with the test compounds (statin or NO-statin) for a specified duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines such as TNF-α and Interleukin-6 (IL-6) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
In Vivo/Clinical Protocol:
-
Sample Collection: Blood samples are collected from animal models or human subjects at baseline and after the treatment period.
-
Biomarker Analysis: Plasma or serum levels of key inflammatory markers are measured. High-sensitivity C-reactive protein (hs-CRP) is a commonly used systemic marker of inflammation.[18][19][20][21] Other relevant markers include IL-6 and TNF-α.[18][20] These are typically quantified using ELISA or other sensitive immunoassays.
-
Tissue Analysis (Animal Models): Aortic tissue can be harvested and analyzed for macrophage infiltration using immunohistochemistry with antibodies against macrophage-specific markers (e.g., F4/80 or CD68).
Assessment of Vasodilatory Properties and Endothelial Function
Objective: To evaluate the effects of the compounds on vascular tone and endothelial health.
Ex Vivo Protocol (Wire Myography):
-
Vessel Isolation: Segments of arteries (e.g., aorta, mesenteric arteries) are isolated from animal models.
-
Myography Setup: The arterial rings are mounted in a wire myograph chamber containing a physiological salt solution.
-
Vasoconstriction: The rings are pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) or norepinephrine.
-
Vasodilation Assessment: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds to assess their direct vasodilatory effects. Endothelium-dependent vasodilation can be assessed by measuring the response to acetylcholine.
In Vivo/Clinical Protocol (Flow-Mediated Dilation - FMD):
-
Procedure: FMD of the brachial artery is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.[10][22][23][24][25]
-
Baseline Measurement: The baseline diameter of the brachial artery is measured using high-resolution ultrasound.
-
Reactive Hyperemia: A blood pressure cuff is inflated on the forearm to a suprasystolic pressure for 5 minutes to induce ischemia.
-
Post-Occlusion Measurement: The cuff is then deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release NO and cause vasodilation. The diameter of the brachial artery is continuously monitored, and the maximum diameter achieved is recorded.
-
Calculation: FMD is expressed as the percentage change in artery diameter from baseline.
Figure 3: Experimental workflow for Flow-Mediated Dilation (FMD).
Conclusion and Future Directions
The available evidence, primarily from preclinical studies, suggests that NO-donating statins represent a promising advancement in lipid-lowering therapy. They not only retain the cholesterol-reducing capabilities of their parent compounds but also exhibit enhanced anti-inflammatory and vasodilatory properties. Furthermore, the potential for a reduced risk of myotoxicity is a significant advantage that warrants further investigation.
However, the translation of these promising preclinical findings into definitive clinical benefits requires robust, large-scale, head-to-head clinical trials in diverse patient populations. Future research should focus on:
-
Comparative Efficacy Trials: Directly comparing the long-term cardiovascular outcomes of NO-donating statins versus traditional statins.
-
Safety and Tolerability: Comprehensive evaluation of the side-effect profile of NO-donating statins in large patient cohorts, with a particular focus on muscle-related symptoms.
-
Pleiotropic Effects in Humans: Quantifying the enhancement of pleiotropic effects (e.g., improvements in endothelial function, reduction in inflammatory biomarkers) in clinical settings.
The development of NO-donating statins exemplifies a rational drug design approach aimed at augmenting the therapeutic benefits of an established drug class while potentially mitigating its limitations. Continued research in this area is crucial to fully elucidate their clinical utility and potential to further reduce the burden of cardiovascular disease.
References
- 1. Pleiotropic use of Statins as non-lipid-lowering drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rho/Rho-Associated Coiled-Coil Forming Kinase Pathway as Therapeutic Targets for Statins in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Rho GTPases, statins, and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statin-Induced Nitric Oxide Signaling: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Statins in Endothelial Signaling and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. Most appropriate animal models to study the efficacy of statins: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Measuring LDL-cholesterol: What is the best way to do it? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
- 17. jcp.bmj.com [jcp.bmj.com]
- 18. annalskemu.org [annalskemu.org]
- 19. eclass.uoa.gr [eclass.uoa.gr]
- 20. Comparison of interleukin-6, C-reactive protein, and low-density lipoprotein cholesterol as biomarkers of residual risk in contemporary practice: secondary analyses from the Cardiovascular Inflammation Reduction Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Flow-mediated Dilation: Can New Approaches Provide Greater Mechanistic Insight into Vascular Dysfunction in Preeclampsia and Other Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Expert consensus and evidence-based recommendations for the assessment of flow-mediated dilation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
NCX-6560: A Comparative Analysis of a Nitric Oxide-Donating Statin Against Leading Lipid-Lowering Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational drug NCX-6560 with established lipid-lowering therapies, including statins (atorvastatin), cholesterol absorption inhibitors (ezetimibe), PCSK9 inhibitors (evolocumab and alirocumab), and fibrates. The content is structured to offer a comprehensive overview of the available preclinical and clinical data, mechanisms of action, and experimental methodologies to inform research and development in the cardiovascular field.
Executive Summary
This compound is a novel nitric oxide (NO)-donating derivative of atorvastatin (B1662188). Preclinical studies suggest that this compound not only retains the cholesterol-lowering efficacy of its parent compound but also exhibits enhanced anti-inflammatory, anti-thrombotic, and vasodilatory properties due to the release of nitric oxide. Early clinical data indicates a dose-dependent reduction in LDL-C. This guide will delve into the quantitative data available to date and compare its performance profile with other major classes of lipid-lowering drugs.
Mechanism of Action
This compound has a dual mechanism of action:
-
HMG-CoA Reductase Inhibition: Like its parent compound, atorvastatin, this compound inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to a decrease in intracellular cholesterol, upregulation of LDL receptors on hepatocytes, and increased clearance of LDL cholesterol from the circulation.
-
Nitric Oxide Donation: this compound is engineered to release nitric oxide, a key signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP). This signaling cascade results in vasodilation, inhibition of platelet aggregation, and reduction of inflammation.
The synergistic action of HMG-CoA reductase inhibition and nitric oxide donation is hypothesized to provide broader cardiovascular benefits than statin therapy alone.
Signaling Pathway Diagrams
Comparative Efficacy
Lipid-Lowering Effects
The following tables summarize the lipid-lowering efficacy of this compound in comparison to other agents. Data for this compound is from preclinical and Phase 1 clinical studies, while data for other agents is derived from meta-analyses of large clinical trials.
Table 1: Preclinical Lipid-Lowering Efficacy of this compound vs. Atorvastatin
| Compound | Dose | Animal Model | Duration | Change in Total Cholesterol vs. Control | Reference |
| This compound | 46.8 mg/kg/day | Hyperlipidemic Mice | 5 weeks | -21% (p<0.05) | Momi et al., 2007[1] |
| Atorvastatin | 40 mg/kg/day | Hyperlipidemic Mice | 5 weeks | -14% (p=NS) | Momi et al., 2007[1] |
Table 2: Clinical Lipid-Lowering Efficacy Comparison
| Drug Class | Agent(s) | Typical LDL-C Reduction (as monotherapy or add-on to statin) | Key References |
| NO-Donating Statin | This compound | Dose-dependent reduction up to 57% (Phase 1 data) | NicOx Press Release |
| Statins | Atorvastatin | 30-60% | Multiple Clinical Trials |
| Cholesterol Absorption Inhibitor | Ezetimibe | 15-20% (monotherapy); additional 20-25% on statin | Meta-analyses |
| PCSK9 Inhibitors | Evolocumab, Alirocumab | 50-70% on top of statin | Meta-analyses |
| Fibrates | Fenofibrate, Gemfibrozil | 5-20% (variable effects on LDL-C) | Meta-analyses |
Pleiotropic Effects (Anti-inflammatory and Anti-thrombotic)
Table 3: Preclinical Pleiotropic Effects of this compound vs. Atorvastatin
| Effect | Assay | This compound Result | Atorvastatin Result | Reference |
| Anti-inflammatory | Inhibition of TNF-α release from LPS-stimulated macrophages | Significant inhibition (p<0.05) | No effect | NicOx Press Release[2] |
| Anti-platelet | Inhibition of platelet adhesion to collagen | Significantly better than atorvastatin (p<0.05) | Less effective | NicOx Press Release[2] |
| Endothelial Function | Acetylcholine-induced relaxation of isolated aorta | Significantly greater than atorvastatin (p<0.05) | Less effective | NicOx Press Release[2] |
| Anti-thrombotic | Reduction of mortality in pulmonary thromboembolism model | -44% to -56% vs. vehicle (p<0.05) | No significant effect | Momi et al., 2007[3] |
Experimental Protocols
Hyperlipidemic Mouse Model (Based on Momi et al., 2007)
-
Animal Model: Specific pathogen-free male hyperlipidemic mice (strain not specified in the abstract).
-
Diet: Standard laboratory chow supplemented with cholesterol to induce hyperlipidemia.
-
Drug Administration: this compound (46.8 mg/kg/day) or atorvastatin (40 mg/kg/day) administered orally for 5 weeks.
-
Lipid Analysis: Blood samples were collected at the end of the treatment period, and serum total cholesterol levels were determined using standard enzymatic assays.
In Vitro Anti-inflammatory Assay (Based on NicOx Press Release)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulation: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of TNF-α.
-
Treatment: Cells were co-incubated with this compound or the reference statin.
-
Endpoint: The concentration of TNF-α in the cell culture supernatant was measured using an enzyme-linked immunosorbent assay (ELISA).
Ex Vivo Platelet Adhesion Assay (Based on NicOx Press Release)
-
Sample Collection: Whole blood was collected from hypercholesterolemic animals treated with this compound or a reference statin for 5 weeks.
-
Assay: Platelet adhesion to a collagen-coated surface was assessed under high shear stress conditions, simulating arterial blood flow.
-
Endpoint: The extent of platelet adhesion was quantified, likely through imaging or measurement of a platelet-specific marker.
Phase 1 Clinical Trial of this compound (General Outline)
-
Study Design: A randomized, double-blind, placebo- and active-controlled study in healthy male volunteers with normal to moderately elevated cholesterol levels.
-
Treatment Arms: Multiple ascending doses of this compound, atorvastatin, and placebo.
-
Duration: 14 days of treatment.
-
Primary Endpoints: Safety and tolerability.
-
Secondary Endpoints: Pharmacokinetics of this compound and its metabolites, and pharmacodynamic effects on lipid profiles (LDL-C, total cholesterol, HDL-C, triglycerides).
Discussion and Future Directions
The available data suggests that this compound is a promising drug candidate that combines the established lipid-lowering effects of atorvastatin with the potential for enhanced cardiovascular protection through nitric oxide donation. The preclinical studies demonstrate superior anti-inflammatory, anti-platelet, and vasodilatory effects compared to atorvastatin alone.[1][2][4] The early clinical data is encouraging, showing a dose-dependent reduction in LDL-C.
However, a comprehensive assessment of this compound's efficacy and safety requires further investigation. The full, peer-reviewed publication of the Phase 1 clinical trial results, including detailed statistical analysis, is needed to robustly compare its lipid-lowering efficacy with other agents. Furthermore, larger Phase 2 and 3 clinical trials are necessary to evaluate its long-term safety and its impact on cardiovascular outcomes in a broader patient population.
For researchers and drug development professionals, this compound represents an innovative approach to lipid management and cardiovascular risk reduction. The concept of a single molecule with dual therapeutic actions could offer advantages in terms of patient compliance and potentially synergistic clinical benefits. Future research should focus on elucidating the precise molecular mechanisms by which the nitric oxide moiety contributes to the observed pleiotropic effects and on identifying the patient populations that would benefit most from this novel therapeutic strategy.
Experimental Workflow Diagram
References
- 1. Effect of Ezetimibe Added to High-Intensity Statin Therapy on Low-Density Lipoprotein Cholesterol Levels: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 3. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of NCX-6560 and Rosuvastatin in Lipid Management and Cardiovascular Health
In the landscape of cardiovascular therapeutics, the quest for more effective and safer lipid-lowering agents is perpetual. This guide provides a detailed, evidence-based comparison of rosuvastatin (B1679574), a widely prescribed and potent statin, and NCX-6560, a novel nitric oxide (NO)-donating statin derivative. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and potential pleiotropic effects based on available preclinical and clinical data.
Executive Summary
Rosuvastatin is a powerful HMG-CoA reductase inhibitor known for its robust low-density lipoprotein cholesterol (LDL-C) lowering effects.[1][2] this compound, a nitric oxide-donating derivative of atorvastatin (B1662188), is positioned not only to manage hypercholesterolemia but also to offer additional cardiovascular benefits through its NO-mediated effects, such as anti-inflammatory, anti-thrombotic, and vasodilatory actions.[3] While direct head-to-head clinical trials between this compound and rosuvastatin are not yet available, this guide synthesizes existing data to offer a comparative perspective.
Mechanism of Action
Both rosuvastatin and the statin component of this compound function by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[4][1][2] This inhibition leads to decreased cholesterol production in the liver, which in turn upregulates LDL receptors on hepatocytes, increasing the clearance of LDL-C from the bloodstream.[2][5]
This compound possesses a dual mechanism of action. In addition to HMG-CoA reductase inhibition by its atorvastatin moiety, it also donates nitric oxide. NO is a critical signaling molecule in the cardiovascular system, known for its vasodilatory, anti-inflammatory, and anti-platelet aggregation properties.[6][3]
Caption: Mechanisms of action for Rosuvastatin and this compound.
Comparative Efficacy Data
Direct comparative efficacy data between this compound and rosuvastatin is not available. The following tables summarize the available data for each drug, with this compound data being compared to atorvastatin.
Lipid-Lowering Effects
| Parameter | Rosuvastatin | This compound | Atorvastatin (for comparison) |
| LDL-C Reduction | Dose-dependent reduction. 40 mg/day resulted in a 52% reduction from baseline in the ASTEROID trial.[7] 10 mg reduced LDL-C by 44.6%.[8] | A dose-related decrease of up to 57% was observed. 48 mg of this compound was equipotent to 40 mg of atorvastatin.[9] | 20 mg reduced LDL-C by 42.7%.[8] |
| HDL-C Increase | 40 mg/day led to a 14.4% increase from baseline in the ASTEROID trial.[7] 10 mg increased HDL-C by 6.4%.[8] | Data not available. | 20 mg increased HDL-C by 3.1%.[8] |
| Total Cholesterol Reduction | Significant reductions observed in clinical trials.[10] | Up to a 45% decrease from baseline.[9] | Data not available from cited studies. |
| Apo B Reduction | Significant reductions observed. | Up to a 49% decrease from baseline.[9] | Data not available from cited studies. |
Pleiotropic Effects
| Effect | Rosuvastatin | This compound | Atorvastatin (for comparison) |
| Anti-inflammatory | Reduces C-reactive protein (CRP) levels. | Showed superior anti-inflammatory activity by inhibiting TNF-alpha release in vitro.[3] Reduced iNOS expression and TNF-alpha release more efficiently in macrophages.[6] | Showed no effect on TNF-alpha release in the same in vitro model.[3] |
| Anti-thrombotic | Data on direct anti-thrombotic effects is less established. | Significantly reduced platelet adhesion to collagen and mortality in a pulmonary thromboembolism model in mice.[6] | Ineffective in the same anti-thrombotic models.[6] |
| Vasodilation/Endothelial Function | Improves endothelial function. | Induced vasodilation in pre-contracted rabbit aortic rings and resulted in greater acetylcholine-induced relaxation of isolated aorta in a hypertension model.[6][3] | Inactive in inducing vasodilation in the same model.[6] |
| Effect on Atherosclerosis | Shown to cause regression of atherosclerosis in clinical trials (e.g., ASTEROID).[7][10] | Preclinical data suggests potential for greater benefit due to combined lipid-lowering and pleiotropic effects.[3] | Also known to slow the progression of atherosclerosis. |
Experimental Protocols
ASTEROID Trial (Rosuvastatin)
The "A Study to Evaluate the Effect of Rosuvastatin on Intravascular Ultrasound-Derived Coronary Atheroma Burden" (ASTEROID) was a prospective, multicenter, open-label study.[7]
-
Objective: To assess the effect of high-dose rosuvastatin (40 mg/day) on coronary atherosclerosis.
-
Participants: 292 statin-naive patients with coronary artery disease.[7]
-
Duration: 2 years.[7]
-
Primary Endpoint: Change in percent atheroma volume, measured by intravascular ultrasound (IVUS).
-
Secondary Endpoints: Change in nominal atheroma volume and other IVUS parameters. Quantitative coronary angiography (QCA) was also used to assess changes in minimum lumen diameter and percent diameter stenosis.[7]
Caption: Workflow of the ASTEROID Trial.
This compound First-in-Man Study
This was a single and multiple ascending dose (MAD) study in healthy male volunteers.[9]
-
Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamic effects on lipids of this compound.
-
Design: Randomized, double-blind, placebo- and active-controlled.
-
MAD Part: 48 subjects with high LDL-C were randomized to receive this compound (24, 48, 96, or 144 mg), atorvastatin 40 mg, or placebo for 2 weeks.[9]
-
Endpoints: Safety and tolerability, pharmacokinetic profiles, and changes in LDL-C, total cholesterol, and Apo B levels.[9]
Comparative Analysis and Future Perspectives
While a direct comparison is challenging, the available data allows for some inferences. Rosuvastatin is a highly efficacious LDL-C lowering agent with proven benefits in regressing atherosclerosis.[7][10] Its pleiotropic effects, while present, are a subject of ongoing research.
This compound, by design, aims to build upon the established lipid-lowering efficacy of statins by incorporating the vasodilatory, anti-inflammatory, and anti-thrombotic properties of nitric oxide.[6][3] Preclinical studies suggest that this compound may offer a broader spectrum of cardiovascular protection than a statin alone, particularly in addressing endothelial dysfunction and thrombotic risk.[6][3] The early clinical data indicates a favorable safety profile and potent lipid-lowering effects comparable to atorvastatin at a lower systemic exposure, which may translate to a better safety profile.[9]
For researchers and drug developers, the key takeaway is the potential of a multi-faceted therapeutic approach. The development of NO-donating statins like this compound represents a logical progression in cardiovascular pharmacotherapy, aiming to address the multifaceted nature of atherosclerotic disease. Future head-to-head trials comparing this compound with potent statins like rosuvastatin will be crucial to definitively establish its place in the therapeutic armamentarium. These trials should not only focus on lipid parameters but also on markers of inflammation, endothelial function, and ultimately, cardiovascular outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rosuvastatin: A Review of the Pharmacology and Clinical Effectiveness in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NicOx SA Selects NCX 6560 For Development, A New Statin With Broadened Cardiovascular Benefit - BioSpace [biospace.com]
- 4. Rosuvastatin - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Rosuvastatin Calcium? [synapse.patsnap.com]
- 6. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rosuvastatin Causes Atherosclerosis Regression | MDedge [mdedge.com]
- 8. Comparison of the efficacy and safety of rosuvastatin 10 mg and atorvastatin 20 mg in high-risk patients with hypercholesterolemia--Prospective study to evaluate the Use of Low doses of the Statins Atorvastatin and Rosuvastatin (PULSAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Rosuvastatin: a review of its effect on atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
NCX-6560: A Comparative Guide to its Anti-Thrombotic Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-thrombotic properties of NCX-6560, a nitric oxide (NO)-donating atorvastatin (B1662188) derivative, with other established and novel anti-thrombotic agents. The following sections present quantitative data from key preclinical studies, detailed experimental methodologies, and visualizations of the relevant signaling pathways to facilitate a comprehensive assessment of this compound's performance.
Quantitative Data Summary
The anti-thrombotic efficacy of this compound has been evaluated in several preclinical models and compared against its parent compound, atorvastatin, and other agents. The data below summarizes the key findings in models of pulmonary thromboembolism and platelet adhesion.
Table 1: Effect on In Vivo Pulmonary Thromboembolism in Mice
| Compound | Dose | Model | Efficacy (Mortality Reduction vs. Vehicle) | Reference |
| This compound | 46.8 mg/kg p.o. | Collagen + Epinephrine-induced | -56% (P<0.05) | [1] |
| This compound | 46.8 mg/kg p.o. | U46619-induced | -44% (P<0.05) | [1] |
| Atorvastatin | 40 mg/kg p.o. | Collagen + Epinephrine-induced | Ineffective | [1] |
| Atorvastatin | 40 mg/kg p.o. | U46619-induced | Ineffective | [1] |
| Isosorbide Mononitrate (ISMN) | 20 mg/kg p.o. | U46619-induced | -40% (P<0.05) | [1] |
| Aspirin | Not directly compared in the same study | Collagen + Epinephrine-induced | Dose-dependent protection | [2][3] |
| Clopidogrel | Not directly compared in the same study | Collagen + Epinephrine-induced | Protection observed | |
| Rivaroxaban | Various (e.g., 1.2 mg/g chow) | Various thrombosis models | Significant reduction in thrombus formation | [4][5][6] |
| Apixaban | ED50: 0.07 - 0.27 mg/kg/h i.v. | Various thrombosis models | Effective in preventing thrombosis | [7][8] |
Table 2: Effect on Ex Vivo Platelet Adhesion to Collagen at High Shear
| Compound | Concentration/Dose | Inhibition of Platelet Adhesion vs. Vehicle | Reference |
| This compound | 46.8 mg/kg p.o. (in vivo dosing) | -31% ± 1.3% | [1] |
| Atorvastatin | 40 mg/kg p.o. (in vivo dosing) | Ineffective | [1] |
| Isosorbide Mononitrate (ISMN) | 20 mg/kg p.o. (in vivo dosing) | -33.3% ± 1.7% | [1] |
| Aspirin | 100 µM (in vitro) | Significant inhibition | [5] |
| Clopidogrel | 300 mg (oral, in humans) | Significant prolongation of platelet hemostasis time | [9] |
| Rivaroxaban | 500 ng/mL (in vitro) | Reduced platelet surface area coverage | [5] |
| Apixaban | 10 µM (in vitro) | No direct effect on collagen-induced aggregation | [7] |
Experimental Protocols
In Vivo Mouse Pulmonary Thromboembolism Model
This model assesses the ability of a compound to prevent death from acute pulmonary embolism induced by intravenous injection of a thrombotic agent.
-
Animals: Male Balb/c mice are typically used.[2]
-
Inducing Agents:
-
A mixture of collagen (0.8 mg/kg) and epinephrine (B1671497) (60 µg/kg) is injected intravenously to induce thromboembolism.[2][10]
-
Alternatively, the thromboxane (B8750289) A2 mimetic U46619 is used.[1]
-
-
Procedure:
-
Mice are anesthetized.
-
The test compound (e.g., this compound) or vehicle is administered orally at a predetermined time before the challenge.
-
The thrombotic agent (collagen/epinephrine or U46619) is injected into the jugular vein.
-
Mortality is recorded over a specified period (e.g., 30 minutes).[10]
-
-
Endpoint: The primary endpoint is the percentage of mortality in the treated group compared to the vehicle-treated group. A significant reduction in mortality indicates an anti-thrombotic effect.
Ex Vivo Platelet Adhesion Assay at High Shear
This assay measures the ability of a compound, administered in vivo, to inhibit platelet adhesion to a thrombogenic surface under conditions that mimic arterial blood flow.
-
Blood Collection: Whole blood is drawn from animals previously treated with the test compound or vehicle.
-
Flow Chamber Setup:
-
Perfusion:
-
Whole blood is perfused through the chamber at a high shear rate (e.g., 1500 s⁻¹) to simulate arterial flow.[13]
-
Platelet adhesion and aggregation on the collagen-coated surface are visualized and quantified using microscopy.
-
-
Endpoint: The surface area covered by platelets is measured, and the percentage of inhibition in the treated group is calculated relative to the vehicle control.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways targeted by this compound and its comparators.
Caption: this compound releases Nitric Oxide (NO), which activates sGC in platelets, leading to cGMP production and subsequent inhibition of platelet function.
Caption: Aspirin irreversibly inhibits the COX-1 enzyme, preventing the synthesis of Thromboxane A2 and subsequent platelet aggregation.
Caption: Clopidogrel's active metabolite irreversibly blocks the P2Y12 receptor, preventing ADP-mediated platelet activation.
Caption: Novel Oral Anticoagulants (NOACs) directly inhibit key enzymes in the coagulation cascade, such as Factor Xa or Thrombin, to prevent fibrin clot formation.
References
- 1. NCX 6560, a nitric oxide-releasing derivative of atorvastatin, inhibits cholesterol biosynthesis and shows anti-inflammatory and anti-thrombotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Term Antithrombotic Protection by in Vivo Depletion of Platelet Glycoprotein VI in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse antithrombotic assay. Inhibition of platelet thromboembolism by disintegrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rivaroxaban improves patency and decreases inflammation in a mouse model of catheter thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Apixaban, an oral, direct and highly selective factor Xa inhibitor: in vitro, antithrombotic and antihemostatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clopidogrel inhibits shear-induced platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
Independent Validation of NCX-6560 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings for NCX-6560, a novel nitric oxide (NO)-donating statin, against its parent compound, atorvastatin (B1662188), and other alternative lipid-lowering therapies. The information is compiled from publicly available preclinical and early-phase clinical data to assist in the independent validation of this compound's therapeutic potential.
Executive Summary
This compound is a new chemical entity that covalently links atorvastatin with a nitric oxide (NO)-donating moiety.[[“]] This dual mechanism of action aims to provide the established cholesterol-lowering benefits of a statin with the added pleiotropic effects of nitric oxide, which are often deficient in cardiovascular diseases.[2][3] Preclinical studies and a Phase 1 clinical trial have demonstrated that this compound not only matches the lipid-lowering efficacy of atorvastatin but also exhibits superior anti-inflammatory, anti-thrombotic, and vasodilatory properties.[[“]][4] This suggests a potential for broadened cardiovascular benefits beyond what is achievable with statin monotherapy.
Mechanism of Action: A Dual Approach
This compound's therapeutic effects stem from two distinct but complementary signaling pathways:
-
HMG-CoA Reductase Inhibition: The atorvastatin component of this compound competitively inhibits 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This leads to a reduction in intracellular cholesterol levels, upregulation of LDL receptors on hepatocytes, and consequently, increased clearance of LDL cholesterol from the circulation.[5]
-
Nitric Oxide (NO) Donation: The NO-donating moiety releases nitric oxide, a critical signaling molecule in the cardiovascular system. NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[6] This cascade results in vasodilation, inhibition of platelet aggregation, and reduced inflammation.[[“]][6]
Comparative Performance Data: this compound vs. Atorvastatin
The following tables summarize the key quantitative findings from preclinical studies comparing this compound with an equimolar dose of atorvastatin.
Table 1: In Vitro Biological Activities
| Parameter | This compound | Atorvastatin | Reference |
| Cholesterol Biosynthesis Inhibition (IC50, µM) | 1.9 ± 0.4 | 3.9 ± 1.0 | [[“]] |
| Vasodilation (EC50, µM) | 53.5 ± 8.3 | Inactive | [[“]] |
| cGMP Formation (EC50, µM) | 1.8 ± 0.7 | Inactive | [[“]] |
| Nitrite Accumulation Inhibition (IC50, µM) | 6.7 ± 1.6 | Inactive | [[“]] |
Table 2: In Vivo Efficacy in Animal Models
| Parameter | This compound (46.8 mg/kg/day) | Atorvastatin (40 mg/kg/day) | Reference |
| Serum Cholesterol Reduction (%) | -21% (P<0.05 vs. control) | -14% (P=NS vs. control) | [[“]] |
| Thromboembolism Mortality Reduction (U46619-induced, %) | -44% (P<0.05 vs. vehicle) | No significant effect | [[“]] |
| Thromboembolism Mortality Reduction (Collagen + Epinephrine-induced, %) | -56% (P<0.05 vs. vehicle) | No significant effect | [[“]] |
| Ex Vivo Platelet Adhesion Reduction (%) | -31 ± 1.3% (vs. vehicle) | Ineffective | [[“]] |
| Blood Pressure Reduction (eNOS knockout mice, %) | -16% (P<0.001 vs. vehicle) | No effect | [[“]] |
Table 3: Phase 1 Clinical Trial Findings (2-week treatment)
| Parameter | This compound (48 mg) | Atorvastatin (40 mg) | Reference |
| LDL-C Reduction | Equipotent | Equipotent | [4] |
| Total Cholesterol Reduction | Equipotent | Equipotent | [4] |
| Apo B Levels Reduction | Equipotent | Equipotent | [4] |
| Bioavailability of Atorvastatin and its active metabolites | ~50% of that from atorvastatin | 100% | [4] |
Comparison with Other Statin Alternatives
While direct comparative experimental data between this compound and other classes of lipid-lowering drugs are not yet publicly available, a comparison of their mechanisms of action provides insight into their distinct therapeutic approaches.
Table 4: Mechanistic Comparison of Lipid-Lowering Therapies
| Drug Class | Primary Mechanism of Action | Key Target |
| This compound | Dual: HMG-CoA reductase inhibition and Nitric Oxide donation. | HMG-CoA Reductase and Soluble Guanylate Cyclase. |
| Statins (e.g., Atorvastatin) | Inhibition of cholesterol synthesis in the liver.[5] | HMG-CoA Reductase.[5] |
| Ezetimibe | Inhibition of cholesterol absorption in the small intestine.[2][4] | Niemann-Pick C1-Like 1 (NPC1L1) protein.[2][4] |
| PCSK9 Inhibitors (e.g., Alirocumab, Evolocumab) | Monoclonal antibodies that bind to and inhibit PCSK9, preventing LDL receptor degradation.[7][8] | Proprotein convertase subtilisin/kexin type 9 (PCSK9).[7][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on published research.
Cholesterol Biosynthesis Inhibition Assay
-
Cell Line: Rat smooth muscle cells.
-
Procedure:
-
Cells are cultured in a suitable medium.
-
Cells are incubated with varying concentrations of this compound or atorvastatin.
-
Radiolabeled acetate (B1210297) ([14C]-acetate) is added to the culture medium as a precursor for cholesterol synthesis.
-
After an incubation period, cellular lipids are extracted.
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled cholesterol is quantified using a radioisotope detection method.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
Vasodilation in Isolated Rabbit Aortic Rings
-
Tissue: Thoracic aorta from male New Zealand white rabbits.
-
Procedure:
-
The thoracic aorta is isolated and cut into rings.
-
The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
The rings are pre-contracted with norepinephrine to induce a stable tone.
-
This compound or atorvastatin is added cumulatively in increasing concentrations.
-
Changes in isometric tension are recorded.
-
A concentration-response curve is plotted, and the half-maximal effective concentration (EC50) for relaxation is determined.
-
Anti-inflammatory Activity in RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophages.
-
Procedure:
-
Cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of this compound or atorvastatin.
-
Inflammation is induced by adding lipopolysaccharide (LPS) from E. coli.
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
Nitrite concentration (an indicator of NO production) in the supernatant is measured using the Griess assay.
-
Tumor necrosis factor-alpha (TNF-α) levels in the supernatant are quantified by ELISA.
-
Cell lysates can be analyzed for inducible nitric oxide synthase (iNOS) expression by Western blotting.
-
Anti-thrombotic Activity in a Mouse Model of Pulmonary Thromboembolism
-
Animal Model: Male CD1 mice.
-
Procedure:
-
Mice are orally administered this compound, atorvastatin, or a vehicle control.
-
After a specified time, pulmonary thromboembolism is induced by intravenous injection of a thrombotic agent (e.g., U46619, a thromboxane (B8750289) A2 mimetic, or a combination of collagen and epinephrine).
-
The animals are monitored for mortality over a defined period (e.g., 60 minutes).
-
The percentage reduction in mortality in the treated groups is calculated relative to the vehicle-treated group.
-
Conclusion
The available data indicate that this compound is a promising therapeutic candidate that combines the well-established lipid-lowering effects of atorvastatin with the beneficial cardiovascular properties of nitric oxide. Preclinical and early clinical findings suggest that this compound may offer a superior therapeutic profile to atorvastatin alone, particularly in patients with endothelial dysfunction and a pro-inflammatory, pro-thrombotic state. Further clinical development and direct comparative studies with other lipid-lowering agents will be crucial to fully elucidate the therapeutic potential of this compound in the management of cardiovascular diseases.
References
- 1. consensus.app [consensus.app]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezetimibe - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nps.org.au [nps.org.au]
- 8. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Comparison of NCX-6560: A Novel Nitric Oxide-Donating Statin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical results of NCX-6560, a nitric oxide (NO)-donating atorvastatin (B1662188), with its parent compound, atorvastatin. The data presented is compiled from published research and aims to highlight the key performance differences and potential therapeutic advantages of this compound in cardiovascular disease.
Executive Summary
This compound is a novel chemical entity that combines the lipid-lowering effects of atorvastatin with the vasodilatory, anti-thrombotic, and anti-inflammatory properties of nitric oxide. Preclinical studies have demonstrated that while this compound exhibits a similar potency to atorvastatin in inhibiting cholesterol biosynthesis, its unique NO-donating moiety confers superior efficacy in several key areas of cardiovascular protection. This guide will delve into the quantitative data from these studies, outline the experimental methodologies, and visualize the key signaling pathways involved.
Data Presentation
The following tables summarize the key quantitative data from a comparative study between this compound and atorvastatin.
Table 1: Lipid-Lowering Effects
| Parameter | This compound | Atorvastatin | Study Details |
| Inhibition of Cholesterol Biosynthesis (IC50) | 1.9 +/- 0.4 µM | 3.9 +/- 1.0 µM | In vitro, rat smooth muscle cells[1] |
| Serum Cholesterol Reduction | -21% (P<0.05 vs. control) | -14% (P=NS vs. control) | In vivo, hyperlipidemic mice, 5-week oral treatment (46.8 mg/kg/day this compound vs. 40 mg/kg/day atorvastatin)[1] |
Table 2: Vasodilatory and NO-Mediated Effects
| Parameter | This compound | Atorvastatin | Study Details |
| Vasodilation (EC50) | 53.5 +/- 8.3 µM | Inactive | In vitro, norepinephrine-precontracted rabbit aortic rings[1] |
| cGMP Formation (EC50) | 1.8 +/- 0.7 µM | Inactive | In vitro, PC12 cells[1] |
| Blood Pressure Reduction | -16% (P<0.001 vs. vehicle) | No effect | In vivo, eNOS knockout mice[1] |
Table 3: Anti-inflammatory Effects
| Parameter | This compound | Atorvastatin | Study Details |
| Nitrite (B80452) Accumulation Inhibition (IC50) | 6.7 +/- 1.6 µM | Modest, not significant effect | In vitro, LPS-treated RAW 264.7 macrophages[1] |
| iNOS Expression and Dimer Assembly | More efficient reduction | Less efficient reduction | In vitro, LPS-treated RAW 264.7 macrophages[1] |
| TNF-alpha Release | Inhibited | - | In vitro, LPS-treated RAW 264.7 macrophages[1] |
Table 4: Anti-thrombotic Effects
| Parameter | This compound | Atorvastatin | Study Details |
| Pulmonary Thromboembolism Mortality Reduction (U46619-induced) | -44% (P<0.05 vs. vehicle) | No effect | In vivo, mice, 46.8 mg/kg p.o.[1] |
| Pulmonary Thromboembolism Mortality Reduction (collagen + epinephrine-induced) | -56% (P<0.05 vs. vehicle) | No effect | In vivo, mice, 46.8 mg/kg p.o.[1] |
| Ex vivo Platelet Adhesion to Collagen (high shear) | -31 +/- 1.3% vs. vehicle | Ineffective | In vivo, mice[1] |
Experimental Protocols
A summary of the key experimental methodologies is provided below. For complete details, please refer to the cited publication.
Inhibition of Cholesterol Biosynthesis: Rat smooth muscle cells were used to assess the inhibitory effect of this compound and atorvastatin on cholesterol biosynthesis. The IC50 values, representing the concentration required to inhibit 50% of the biosynthesis, were determined.[1]
In Vivo Lipid-Lowering Effect: Hyperlipidemic mice were treated orally with either this compound (46.8 mg/kg/day) or an equimolar dose of atorvastatin (40 mg/kg/day) for 5 weeks. Serum cholesterol levels were measured and compared to a control group.[1]
Vasodilation Assay: The vasodilatory effects were evaluated on norepinephrine-precontracted rabbit aortic rings. The EC50 values, representing the concentration required to achieve 50% of the maximal vasodilation, were calculated.[1]
cGMP Measurement: The ability of the compounds to stimulate the formation of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the NO signaling pathway, was assessed in PC12 cells.[1]
Anti-inflammatory Assays: The anti-inflammatory properties were investigated in lipopolysaccharide (LPS)-treated RAW 264.7 macrophages. The inhibition of nitrite accumulation (an indicator of NO production by iNOS), the expression and assembly of inducible nitric oxide synthase (iNOS), and the release of tumor necrosis factor-alpha (TNF-alpha) were measured.[1]
In Vivo Thrombosis Models: The anti-thrombotic efficacy was evaluated in mice using two models of pulmonary thromboembolism induced by either U46619 (a thromboxane (B8750289) A2 mimetic) or a combination of collagen and epinephrine. The reduction in mortality was the primary endpoint.[1]
Ex Vivo Platelet Adhesion: Platelet adhesion to a collagen-coated surface under high shear stress was measured ex vivo using blood from treated mice.[1]
Signaling Pathways and Mechanisms of Action
The enhanced therapeutic profile of this compound can be attributed to its dual mechanism of action, integrating the cholesterol-lowering effect of atorvastatin with the pleiotropic effects of nitric oxide.
This compound Mechanism of Action
Caption: Dual mechanism of action of this compound.
Nitric Oxide - cGMP Signaling Pathway
The nitric oxide released from this compound activates soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This, in turn, activates Protein Kinase G (PKG), which mediates many of the beneficial downstream effects, including vasodilation and inhibition of platelet aggregation.
Caption: The NO-cGMP signaling pathway activated by this compound.
NF-κB Signaling Pathway and Anti-inflammatory Action
Both statins and nitric oxide can exert anti-inflammatory effects by modulating the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. The inhibition of this pathway is a crucial component of the anti-inflammatory effects observed with this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
The available preclinical data strongly suggest that this compound, a nitric oxide-donating atorvastatin, possesses a superior cardiovascular protective profile compared to atorvastatin alone. While maintaining comparable lipid-lowering efficacy, this compound demonstrates enhanced vasodilatory, anti-inflammatory, and anti-thrombotic properties. These pleiotropic effects, mediated through the NO-cGMP and NF-κB signaling pathways, position this compound as a promising therapeutic candidate for the comprehensive management of cardiovascular diseases. Further clinical investigations are warranted to fully elucidate its therapeutic potential in humans.
References
Safety Operating Guide
Proper Disposal of NCX-6560: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of NCX-6560 waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.
Step 1: Waste Identification and Classification
All waste materials containing this compound must be treated as hazardous chemical waste. This includes pure, unused this compound, solutions containing the compound, contaminated labware (e.g., vials, pipette tips, gloves), and any materials used for spill cleanup.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions. This compound waste should be collected in a dedicated, clearly labeled hazardous waste container. Do not mix this waste with other incompatible chemical waste streams.
Step 3: Waste Container Selection and Labeling
Use a chemically compatible, leak-proof container with a secure screw-top lid for collecting this compound waste. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity. Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Accumulation and Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure the storage area is secure, well-ventilated, and away from heat sources or direct sunlight.
Step 5: Arrange for Professional Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[1] All hazardous waste must be disposed of through a licensed and approved hazardous waste contractor arranged by your institution.
Quantitative Data for Disposal
Specific quantitative limits for the disposal of this compound have not been established. However, general guidelines for laboratory chemical waste often include limits on the volume of waste that can be accumulated in a satellite accumulation area. Researchers must consult their institution's specific policies.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | Typically up to 55 gallons per satellite accumulation area | Institutional EHS Policy |
| Time Limit for Accumulation | Varies by institution; often 90-180 days | Institutional EHS Policy |
Experimental Protocols
No specific experimental protocols for the disposal or neutralization of this compound are available in the provided search results. The standard and recommended protocol is to collect the waste in a designated container and have it disposed of by a professional hazardous waste management service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
